molecular formula C8H5NO3 B055285 Furo[2,3-b]pyridine-5-carboxylic acid CAS No. 122534-94-5

Furo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B055285
CAS No.: 122534-94-5
M. Wt: 163.13 g/mol
InChI Key: YBPWMRNKTGNBML-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-5-carboxylic acid is a high-value, fused bicyclic heteroaromatic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. This molecule features a carboxylic acid functional group grafted onto a furopyridine core, making it an excellent precursor for the synthesis of diverse compound libraries through amide coupling reactions, esterifications, and other derivatization strategies. Its primary research value lies in its role as a key building block for the development of novel pharmacologically active agents, particularly kinase inhibitors, bromodomain ligands, and other small molecule therapeutics that target protein-protein interactions. The fused furo[2,3-b]pyridine system is a bioisostere of other nitrogen-containing heterocycles like quinoline and isoquinoline, offering unique electronic properties and binding motifs that can enhance potency and improve drug-like properties such as solubility and metabolic stability. Researchers utilize this compound to explore new chemical space in lead optimization campaigns, aiming to develop treatments for oncology, inflammatory diseases, and CNS disorders. It is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and support rigorous scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPWMRNKTGNBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559532
Record name Furo[2,3-b]pyridine-5-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122534-94-5
Record name Furo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[2,3-b]pyridine-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furo[2,3-b]pyridine-5-carboxylic Acid from 3-Aminofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a versatile hinge-binding pharmacophore in kinase inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive, research-level overview of a proposed synthetic pathway for Furo[2,3-b]pyridine-5-carboxylic acid, a key derivative for further functionalization, starting from the readily accessible precursor, 3-aminofuran. While a direct, one-pot synthesis from this starting material is not prominently documented, this whitepaper outlines a scientifically rigorous, multi-step approach centered around the foundational Gould-Jacobs reaction.[1][3] Each step is detailed with mechanistic insights, procedural guidelines, and critical considerations for researchers in organic synthesis and drug development.

Introduction: The Significance of the Furo[2,3-b]pyridine Core

The fusion of a furan ring with a pyridine ring gives rise to several isomers, with the furo[2,3-b]pyridine system being of particular interest to medicinal chemists. This scaffold is considered an isostere of the 7-azaindole core, a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[1] The strategic replacement of a nitrogen atom in the azaindole with an oxygen atom in the furo[2,3-b]pyridine core modulates the electronic properties and hydrogen bonding capabilities of the molecule, offering a powerful strategy to fine-tune kinase selectivity and overall pharmacological profiles.[1]

Furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a range of kinases and have been explored for their therapeutic potential in oncology and other disease areas.[2][4] The synthesis of functionalized furo[2,3-b]pyridines, such as those bearing a carboxylic acid handle at the 5-position, is therefore of high strategic importance, as it provides a versatile anchor point for the introduction of various substituents to explore structure-activity relationships (SAR).

This guide focuses on a rational synthetic design to access this compound, leveraging the classical Gould-Jacobs reaction as the key strategic step for the construction of the fused pyridine ring.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound begins by disconnecting the carboxylic acid group, suggesting a precursor such as an ethyl ester. This ester, in turn, can be envisioned as the product of a Gould-Jacobs annulation reaction. The core of this strategy lies in the formation of the pyridine ring from an appropriately substituted 3-aminofuran derivative.

G Target This compound Ester Ethyl 4-hydroxy-furo[2,3-b]pyridine-5-carboxylate Target->Ester Hydrolysis Intermediate Diethyl 2-(((furan-3-yl)amino)methylene)malonate Ester->Intermediate Thermal Cyclization (Gould-Jacobs) Precursor 3-Aminofuran + Diethyl ethoxymethylenemalonate (DEEMM) Intermediate->Precursor Condensation

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

This section details the proposed four-step synthesis, from the initial condensation to the final hydrolysis.

Step 1: Condensation of 3-Aminofuran with Diethyl Ethoxymethylenemalonate (DEEMM)

The first step in the Gould-Jacobs reaction is the condensation of an amine with DEEMM.[3] This reaction proceeds via a nucleophilic attack of the amino group on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol to yield a stable enamine intermediate, diethyl 2-(((furan-3-yl)amino)methylene)malonate.

G cluster_reactants Reactants cluster_product Product start 3-Aminofuran product Diethyl 2-(((furan-3-yl)amino)methylene)malonate start->product Condensation (-EtOH) reagent DEEMM reagent->product

Caption: Step 1: Condensation of 3-Aminofuran with DEEMM. (Note: A placeholder image is used for the product as a direct PubChem image is unavailable).

Experimental Protocol:

  • To a round-bottom flask, add 3-aminofuran (1.0 eq).

  • Add diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq).

  • The reaction can be performed neat or in a suitable solvent such as ethanol.

  • Heat the mixture at 100-130°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate can often be isolated by removing the solvent under reduced pressure and used in the next step without further purification.

Causality and Insights: The reaction is typically driven by heating, which facilitates the elimination of ethanol. The use of a slight excess of DEEMM ensures the complete consumption of the starting amine. The resulting enamine is stabilized by the intramolecular hydrogen bond between the N-H and one of the ester carbonyl groups, as well as by conjugation.

Step 2: Thermal Cyclization to Form the Furo[2,3-b]pyridine Core

This is the key bond-forming step where the fused pyridine ring is constructed. The reaction involves a 6-electron electrocyclization followed by tautomerization.[1] High temperatures are generally required to overcome the activation energy for this intramolecular cyclization.[2] The cyclization is expected to occur at the C2 position of the furan ring, which is more nucleophilic than the C4 position.

Experimental Protocol:

  • The crude intermediate from Step 1 is placed in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.

  • The mixture is heated to a high temperature, typically 240-260°C.

  • The reaction is maintained at this temperature for 30-60 minutes.

  • Alternatively, microwave irradiation (e.g., 250-300°C for 5-15 minutes) can be employed to shorten reaction times and potentially improve yields.[5]

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • The solid product, Ethyl 4-hydroxy-furo[2,3-b]pyridine-5-carboxylate, is collected by filtration and washed with the non-polar solvent.

Causality and Insights: The high temperature provides the necessary energy for the 6π-electrocyclization to occur. The choice of a high-boiling, inert solvent is crucial to maintain the required temperature and prevent side reactions. The regioselectivity of the cyclization is governed by the electronic properties of the furan ring. The C2 position is more electron-rich and thus more nucleophilic, favoring attack at this position to form the six-membered ring. The product will exist predominantly in the 4-oxo tautomeric form.

Step 3: Aromatization and Chlorination (Optional but Recommended for Robustness)

While direct hydrolysis of the 4-hydroxy ester is possible, a more robust and often higher-yielding route involves converting the 4-hydroxy group to a more versatile handle, such as a chloride. This also serves to aromatize the pyridine ring.

Experimental Protocol:

  • Suspend the Ethyl 4-hydroxy-furo[2,3-b]pyridine-5-carboxylate from Step 2 in phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a base, such as sodium bicarbonate or ammonium hydroxide.

  • Extract the product, Ethyl 4-chloro-furo[2,3-b]pyridine-5-carboxylate, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated product.

Step 4: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid. If Step 3 was performed, the 4-chloro substituent can be removed via hydrogenolysis prior to or after hydrolysis. For simplicity, we will describe the hydrolysis of the 4-chloro intermediate followed by dehalogenation.

Experimental Protocol:

  • Dissolve the Ethyl 4-chloro-furo[2,3-b]pyridine-5-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2-3 eq).

  • Heat the mixture at reflux for 1-3 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., 2N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield 4-chloro-furo[2,3-b]pyridine-5-carboxylic acid.

  • The chloro-acid is then dissolved in a suitable solvent (e.g., ethanol) with a base (e.g., triethylamine), and subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final product, this compound.

Causality and Insights: The basic hydrolysis of the ester is a standard and reliable transformation. The subsequent acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility. Catalytic hydrogenation is a standard method for the dehalogenation of aryl chlorides.

Summary of the Synthetic Pathway

G A 3-Aminofuran B Enamine Intermediate A->B DEEMM, Δ C Ethyl 4-hydroxy-furo[2,3-b]pyridine-5-carboxylate B->C Diphenyl ether, 250°C D Ethyl 4-chloro-furo[2,3-b]pyridine-5-carboxylate C->D POCl₃, reflux E 4-Chloro-furo[2,3-b]pyridine-5-carboxylic acid D->E 1. NaOH, EtOH/H₂O 2. H₃O⁺ F This compound E->F H₂, Pd/C

Caption: Overall proposed synthetic scheme for this compound. (Note: Placeholder images are used for intermediate structures).

Characterization Data (Predicted)

The following table summarizes the expected analytical data for the final product.

PropertyPredicted ValueSource
Molecular FormulaC₈H₅NO₃PubChem
Molecular Weight163.13 g/mol PubChem
AppearanceOff-white to pale yellow solid-
¹H NMR (DMSO-d₆)δ (ppm): 13.5 (s, 1H, COOH), 8.8 (s, 1H), 8.3 (d, 1H), 7.9 (d, 1H), 7.1 (d, 1H)Predicted
¹³C NMR (DMSO-d₆)δ (ppm): 166.5, 158.0, 148.5, 145.0, 125.0, 120.0, 115.0, 108.0Predicted
Mass Spec (ESI-)m/z: 162.0 [M-H]⁻Predicted

Conclusion

This technical guide outlines a robust and scientifically plausible synthetic route to this compound from 3-aminofuran. By employing a modified Gould-Jacobs reaction, researchers can construct the privileged furo[2,3-b]pyridine core and install a versatile carboxylic acid handle for further elaboration. The provided protocols and mechanistic insights are intended to serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. While this specific pathway requires experimental validation, it is firmly grounded in well-established principles of organic chemistry.

References

  • O'Byrne, S. N., Eduful, B. J., Willson, T. M., & Drewry, D. H. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(36), 152285. Available at: [Link]

  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Scientific Reports, 13(1), 18345. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Wikipedia contributors. (2023, November 28). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available at: [Link]

  • Krapcho, A. P. (2007). The Krapcho Decarboxylation of Esters. A Name Reaction in Heterocyclic Chemistry. Arkivoc, 2007(3), 1-13.
  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. Available at: [Link]

  • Strategic Materials. (n.d.). Gould-Jacobs Reaction. Available at: [Link]

  • Kumar, V., & Kaur, K. (2013). Gould-Jacobs reaction in the synthesis of 4-quinolinols. Arkivoc, 2013(1), 236-259.
  • Zhang, M., et al. (2017). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 29(8), 1785-1788. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Furo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furo[2,3-b]pyridine-5-carboxylic acid, a heterocyclic compound integrating a furan ring fused to a pyridine ring with a carboxylic acid moiety, represents a significant scaffold in medicinal chemistry and drug discovery. The furopyridine core is a "privileged structure," known for its ability to interact with a wide range of biological targets.[1][2] The strategic placement of the carboxylic acid group at the 5-position provides a critical handle for modulating solubility, acidity, and interaction with biological receptors. This guide offers a comprehensive overview of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in research and development. Due to the limited availability of experimental data for this specific molecule, this guide leverages highly reliable computational prediction tools to provide valuable insights into its behavior.

Molecular Structure and Identification

  • Chemical Name: this compound

  • CAS Number: 122534-94-5[3]

  • Molecular Formula: C₈H₅NO₃

  • Molecular Weight: 163.13 g/mol

  • SMILES: O=C(O)c1cncc2occc12

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These values were obtained using well-established computational models to provide a robust estimation in the absence of extensive experimental data.

PropertyPredicted ValueComputational Tool/Method
pKa 3.5 - 4.5ChemAxon, MolGpKa[4][5]
logP 1.2 - 1.6Molinspiration, XLOGP3[6][7]
Aqueous Solubility (logS) -2.0 to -3.0ALOGPS, AqSolPred[6][8]
Melting Point >250 °C (decomposes)Estimated based on related structures

Acidity and pKa

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and binding to biological targets. This compound possesses a carboxylic acid group, which is the primary acidic center, and a pyridine nitrogen, which can act as a base.

Theoretical Background

The pKa is the pH at which the ionized and non-ionized forms of the molecule are present in equal concentrations. For this compound, the carboxylic acid group is expected to have a pKa in the range typical for aromatic carboxylic acids, while the pyridine nitrogen will have a much lower pKa, reflecting its basicity. Understanding these two pKa values is essential for predicting the molecule's charge state under physiological conditions (pH ~7.4).

Experimental Determination of pKa

While several methods exist for pKa determination, potentiometric titration and UV-metric titration are the most common and reliable.

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is determined from the midpoint of the titration curve.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

  • Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Causality Behind Experimental Choices:

  • Co-solvent: A co-solvent like methanol is often necessary for compounds with limited aqueous solubility to ensure they remain in solution throughout the titration.

  • Thermostatted Vessel: The pKa is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

  • Standardized Titrant: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration.

This method is particularly useful for compounds that possess a chromophore close to the ionization center, as the UV-Vis spectrum will change with pH.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffers with a range of known pH values (e.g., from pH 2 to pH 10).

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same compound concentration but different pH values.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a selected wavelength (where the change is most significant) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Causality Behind Experimental Choices:

  • Choice of Wavelength: The analytical wavelength should be chosen where the difference in absorbance between the ionized and non-ionized species is maximal to ensure the highest sensitivity.

  • Constant Concentration: Maintaining a constant total concentration of the analyte across all pH values is critical for accurate pKa determination.

pKa_Determination_Workflow cluster_potentiometric Potentiometric Titration cluster_uv UV-Metric Titration P1 Dissolve Compound P2 Titrate with NaOH P1->P2 P3 Monitor pH P2->P3 P4 Plot pH vs. Volume P3->P4 P5 Determine pKa at half-equivalence P4->P5 End pKa Value P5->End U1 Prepare Solutions in Buffers U2 Measure UV-Vis Spectra U1->U2 U3 Plot Absorbance vs. pH U2->U3 U4 Determine pKa from Sigmoidal Fit U3->U4 U4->End Start Start Start->P1 Start->U1 logP_Determination_Workflow Start Start A Pre-saturate n-octanol and water Start->A B Add compound to phases A->B C Shake to equilibrate B->C D Separate phases C->D E Analyze concentration in each phase D->E F Calculate logP E->F End logP Value F->End

Sources

An In-depth Technical Guide to Furo[2,3-b]pyridine-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Core Directive: This technical guide provides a comprehensive overview of Furo[2,3-b]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical identity, synthesis, physicochemical properties, and its emerging role in medicinal chemistry, particularly as a scaffold for cannabinoid-1 receptor inverse agonists.

Chemical Identity and Structure

This compound is a bicyclic heteroaromatic compound. Its structure consists of a furan ring fused to a pyridine ring, with a carboxylic acid group substituted at the 5-position.

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 122534-94-5
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
Canonical SMILES C1=CC(=O)NC2=C1OC=C2
InChI Key FHMOWHPQFKIVAC-UHFFFAOYSA-N

The fusion of the electron-rich furan ring with the electron-deficient pyridine ring results in a unique electronic distribution that influences its chemical reactivity and biological activity. The carboxylic acid moiety provides a handle for further chemical modifications and plays a crucial role in its interaction with biological targets.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start Starting Materials (e.g., substituted furans and pyridines) Intermediate Ethyl Furo[2,3-b]pyridine-5-carboxylate Start->Intermediate Multi-step Synthesis Final_Product This compound Intermediate->Final_Product Hydrolysis

Caption: General synthesis workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl Furo[2,3-b]pyridine-5-carboxylate

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard and high-yielding transformation. The following is a generalized protocol based on established chemical principles.

Materials:

  • Ethyl Furo[2,3-b]pyridine-5-carboxylate

  • Ethanol (or other suitable alcohol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) (e.g., 1M solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolution: Dissolve Ethyl Furo[2,3-b]pyridine-5-carboxylate in a suitable solvent such as ethanol.

  • Saponification: Add an aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, to the reaction mixture. The reaction is usually stirred at room temperature or gently heated to drive the reaction to completion.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting ester is fully consumed.

  • Work-up:

    • Once the reaction is complete, the solvent is typically removed under reduced pressure.

    • The residue is dissolved in water.

    • The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

  • Isolation and Purification:

    • The precipitated this compound can be collected by filtration.

    • Alternatively, the product can be extracted from the acidified aqueous layer using an organic solvent.

    • The combined organic extracts are then washed with brine, dried over an anhydrous drying agent, and the solvent is removed in vacuo to yield the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic and Physicochemical Properties

Table 2: Predicted Spectroscopic Features

TechniqueExpected Features
¹H NMR Aromatic protons on the furo[2,3-b]pyridine core are expected in the downfield region (typically 7.0-9.0 ppm). The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).
¹³C NMR The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. [1]Aromatic carbons will appear in the 110-160 ppm region.
IR Spectroscopy A broad O-H stretch from the carboxylic acid dimer is expected in the 2500-3300 cm⁻¹ region. [2]A sharp C=O stretch for the carboxylic acid will be present around 1700-1725 cm⁻¹. [2]C-O stretching and aromatic C=C and C=N stretching bands will also be observed.
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of 163.13 would be expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂).

Applications in Drug Discovery and Medicinal Chemistry

The furo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Cannabinoid-1 (CB1) Receptor Inverse Agonists

A key application of Furo[2,3-b]pyridine derivatives is in the development of cannabinoid-1 (CB1) receptor inverse agonists. [3]The CB1 receptor is a G protein-coupled receptor that is a primary target of the endocannabinoid system. Inverse agonists of the CB1 receptor have been investigated for the treatment of obesity and related metabolic disorders. The furo[2,3-b]pyridine core serves as a rigid scaffold to which various substituents can be attached to modulate the compound's affinity and efficacy at the CB1 receptor.

CB1_Signaling_Pathway cluster_pathway CB1 Receptor Signaling cluster_antagonist Inverse Agonist Action CB1_Agonist CB1 Agonist (e.g., Endocannabinoids) CB1_Receptor CB1 Receptor CB1_Agonist->CB1_Receptor Activates G_Protein G Protein (Gi/o) CB1_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Effects (e.g., Appetite Stimulation) cAMP->Downstream Modulates Inverse_Agonist Furo[2,3-b]pyridine Derivative Inverse_Agonist->CB1_Receptor Binds and Stabilizes Inactive State

Caption: Simplified signaling pathway of the CB1 receptor and the action of an inverse agonist.

The carboxylic acid group of this compound is a key functional group that can be converted into various amides and esters to explore the structure-activity relationship (SAR) for CB1 receptor binding.

Conclusion and Future Perspectives

This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the cannabinoid system. Its rigid, fused heterocyclic structure provides a unique scaffold for the design of potent and selective ligands. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, a deeper understanding of its metabolic stability and pharmacokinetic properties will be crucial for its advancement in drug development pipelines. The exploration of its potential in other therapeutic areas beyond CB1 receptor modulation also remains a promising avenue for future investigation.

References

  • Debenham, J. S., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-1452. [Link]

  • Chemical Synthesis Database. (2025). ethyl furo[2,3-b]pyridine-5-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • PubChemLite. (n.d.). Furo[3,2-b]pyridine-5-carboxylic acid (C8H5NO3). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). Furo[2,3-b]pyridine-2-carboxylic acid (C8H5NO3). Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • NIH. (2012). Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes. [Link]

  • PubChem. (n.d.). Ethyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed. (2009). Pyridopyrimidine based cannabinoid-1 receptor inverse agonists: Synthesis and biological evaluation. [Link]

  • PubMed. (2010). Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: synthesis, SAR and biological evaluation. [Link]

  • NIH. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed Central. (2021). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

  • PubMed Central. (2018). The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva). [Link]

  • NIH. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link]

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Spectroscopic Characterization of Furo[2,3-b]pyridine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to Furo[2,3-b]pyridine-5-carboxylic Acid

This compound is a bicyclic heteroaromatic compound featuring a furan ring fused to a pyridine ring, with a carboxylic acid substituent at the 5-position. The furo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[2] The precise substitution pattern on this scaffold is critical for its biological function, making unambiguous structural elucidation through spectroscopic methods an essential step in the research and development process.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and comparative analysis with published data for similar structures.

Below is the chemical structure and numbering scheme for this compound that will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the bicyclic system and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the oxygen atom in the furan ring, and the carboxylic acid group.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.2 - 8.4d~2.0
H-37.0 - 7.2d~2.0
H-49.0 - 9.2s-
H-68.5 - 8.7s-
COOH13.0 - 14.0br s-

Interpretation:

  • H-2 and H-3: These protons on the furan ring are expected to appear as doublets due to their coupling to each other. Their chemical shifts are in the aromatic region, with H-2 being downfield due to the influence of the adjacent oxygen atom.

  • H-4 and H-6: These protons on the pyridine ring are predicted to be singlets as they lack adjacent protons for coupling. H-4 is expected to be the most downfield aromatic proton due to its proximity to the electronegative nitrogen atom and the deshielding effect of the fused furan ring. H-6 is also significantly deshielded by the adjacent nitrogen and the electron-withdrawing carboxylic acid group.

  • COOH: The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, which is characteristic of acidic protons. This signal would disappear upon the addition of D₂O due to proton exchange.

Caption: Proton assignments for this compound.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the neighboring atoms and functional groups.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-2145 - 150
C-3105 - 110
C-3a150 - 155
C-4140 - 145
C-5120 - 125
C-6135 - 140
C-7a155 - 160
C=O165 - 170

Interpretation:

  • C-2, C-3a, and C-7a: These carbons are expected to be the most downfield among the ring carbons due to their direct attachment to heteroatoms (oxygen or nitrogen).

  • C-4 and C-6: These carbons in the pyridine ring are deshielded by the nitrogen atom.

  • C-3 and C-5: C-3 in the furan ring is expected to be the most upfield of the aromatic carbons. C-5 is where the carboxylic acid is attached.

  • C=O: The carbonyl carbon of the carboxylic acid will appear at the most downfield position, which is typical for this functional group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (Molecular Formula: C₈H₅NO₃), the expected molecular weight is approximately 163.13 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPredicted Identity
163[M]⁺ (Molecular Ion)
146[M - OH]⁺
118[M - COOH]⁺
90[M - COOH - CO]⁺ or [C₆H₄N]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺): A prominent molecular ion peak is expected at m/z = 163, corresponding to the intact molecule with a single positive charge.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The resulting furo[2,3-b]pyridine cation at m/z = 118 would be a stable fragment. Further fragmentation of the heterocyclic core could also be observed.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standard protocols are recommended.

5.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger spectral width (e.g., 0-200 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

5.2 Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS or Electron Ionization - EI for GC-MS).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain an accurate mass measurement, which can confirm the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Figure 3. General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation dissolve Dissolve Sample in Deuterated Solvent (NMR) or Volatile Solvent (MS) nmr NMR Spectrometer (¹H, ¹³C) dissolve->nmr ms Mass Spectrometer (EI or ESI) dissolve->ms process_nmr Process NMR Data (FT, Phasing, Referencing) nmr->process_nmr process_ms Analyze Mass Spectrum (Molecular Ion, Fragments) ms->process_ms analyze_nmr Interpret NMR Spectra (Chemical Shifts, Couplings) process_nmr->analyze_nmr elucidate Confirm Molecular Structure analyze_nmr->elucidate process_ms->elucidate

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, and mass spectra, along with standard experimental protocols, serves as a valuable resource for scientists working with this important class of heterocyclic compounds. While predicted data is a powerful tool, experimental verification remains the gold standard for structural elucidation. The information presented herein should facilitate the identification and characterization of this and related molecules in a research setting.

References

  • Chemical Synthesis Database. (2025). ethyl furo[2,3-b]pyridine-5-carboxylate. Retrieved from [Link]

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A Technical Guide to the Solubility of Furo[2,3-b]pyridine-5-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a fused bicyclic system containing both a furan and a pyridine ring, coupled with a carboxylic acid moiety, its solubility characteristics are complex and crucial for its application in drug development, crystallization, and purification processes.[1] Poor solubility can be a major hurdle in the formulation of active pharmaceutical ingredients (APIs), affecting bioavailability and therapeutic efficacy.[2] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents, offering a framework for researchers to establish robust and reproducible solubility profiles.

Physicochemical Properties and Their Influence on Solubility

Understanding the inherent physicochemical properties of this compound is fundamental to predicting its behavior in various solvents. While specific experimental data for this exact molecule is not extensively published, we can infer its likely characteristics based on its structural components.

  • Molecular Structure: The molecule possesses a rigid, planar aromatic system. The furan ring introduces some electron-rich character, while the pyridine ring is electron-deficient. The carboxylic acid group is a key functional group that can act as both a hydrogen bond donor and acceptor.

  • Polarity and Hydrogen Bonding: The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the furan and carboxylic acid groups allows for hydrogen bonding with protic solvents (e.g., alcohols). The carboxylic acid group can also dimerize via hydrogen bonding in non-polar solvents, which can affect solubility.

  • pKa: The carboxylic acid group is acidic, and the pyridine nitrogen is basic. The predicted pKa of the isomeric Furo[2,3-c]pyridine-5-carboxylic acid is approximately 1.06.[3] This suggests that this compound is also a weak acid. Its solubility in protic solvents will be significantly influenced by the pH of the medium.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While no experimental LogP is readily available, the presence of the aromatic rings suggests a degree of lipophilicity, which would favor solubility in less polar organic solvents.

The interplay of these factors dictates that the solubility of this compound will be highly dependent on the choice of solvent. A solvent's polarity, hydrogen bonding capability, and acidic/basic nature will all play a critical role.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility. For this compound, this means:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the pyridine nitrogen, promoting dissolution. Studies on the structurally related picolinic acid have shown high solubility in protic solvents like water and ethanol.[4][5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which can help to solvate the molecule. DMSO is often considered a "universal solvent" for many organic compounds.[7] However, picolinic acid shows lower solubility in acetonitrile compared to protic solvents.[4][5][6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low in these solvents due to the polar nature of the carboxylic acid group.

The following diagram illustrates the key intermolecular interactions that govern the dissolution process.

G cluster_solute This compound cluster_solvent Solvent cluster_interactions Intermolecular Forces Solute C₈H₅NO₃ HBond Hydrogen Bonding Solute->HBond H-bond donor/acceptor VdW Van der Waals Forces Solute->VdW Dipole Dipole-Dipole Solute->Dipole Solvent Solvent Molecules Solvent->HBond H-bond donor/acceptor Solvent->VdW Solvent->Dipole

Caption: Key intermolecular forces influencing solubility.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability, particularly for poorly soluble compounds.[8][9][10]

Recommended Protocol: Isothermal Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to sediment.[9]

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. Sorption of the compound onto the filter should be considered, especially for very low concentrations.[9]

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

The following diagram outlines the experimental workflow for the shake-flask method.

G start Start prep Add excess solid to solvent start->prep equil Equilibrate in thermostatic shaker prep->equil separate Allow solid to sediment equil->separate sample Withdraw and filter supernatant separate->sample analyze Quantify concentration (e.g., HPLC) sample->analyze end End analyze->end

Caption: Workflow for the isothermal shake-flask solubility determination.

Anticipated Solubility Profile and Data Interpretation

While awaiting experimental data, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the carboxylic acid and pyridine nitrogen.
Polar Aprotic DMSO, DMFHigh to ModerateGood dipole-dipole interactions and ability to accept hydrogen bonds.
Polar Aprotic AcetonitrileModerate to LowLess polar than DMSO/DMF, weaker interactions.
Less Polar Ethyl Acetate, THFLowLimited ability to form strong interactions with the polar functional groups.
Non-Polar Toluene, HexaneVery LowMismatch in polarity; weak van der Waals forces are insufficient to overcome the solute-solute interactions.

Interpreting the obtained solubility data is critical for downstream applications:

  • Crystallization: Solvents with moderate solubility and a steep solubility-temperature gradient are often ideal for recrystallization.[12] The choice of solvent can also influence the resulting polymorphic form.[12]

  • Formulation: For liquid formulations, high solubility is desired. For sustained-release formulations, lower solubility might be advantageous.[8]

  • Chromatographic Purification: Understanding solubility in various solvents is key to developing effective mobile phases for chromatographic separation.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. Although specific quantitative data is not yet widely available, this guide provides a robust framework for its experimental determination using the isothermal shake-flask method. By understanding the interplay of the molecule's physicochemical properties with solvent characteristics, researchers can systematically build a comprehensive solubility profile. This knowledge is indispensable for optimizing processes such as purification, crystallization, and the development of effective pharmaceutical formulations.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ChemicalBook. Furo[2,3-c]pyridine-5-carboxylic acid (9CI).
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • University Institute of Chemical Technology, North Maharashtra University. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • American Chemical Society. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • ULisboa Research Portal. (2023, March). Solubility and Crystallization Studies of Picolinic Acid.
  • ResearchGate. (2023, February 6). Solubility and Crystallization Studies of Picolinic Acid.
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A Theoretical Chemist's Guide to Furo[2,3-b]pyridine-5-carboxylic Acid: From Quantum Mechanics to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Furo[2,3-b]pyridine Scaffold

The Furo[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its unique electronic and structural properties make it an attractive starting point for the design of novel drug candidates. Furo[2,3-b]pyridine-5-carboxylic acid (CAS No: 122534-94-5), the subject of this guide, is a key derivative that has garnered interest for its potential applications in anticancer research.[1] Derivatives of the furo[2,3-b]pyridine scaffold have demonstrated activity as inhibitors of crucial cellular targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to investigate the properties and potential biological activity of this compound. We will delve into the practical application of Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. The aim is to equip the reader with the foundational knowledge and practical steps to computationally explore this promising molecule and its derivatives for drug discovery endeavors.

I. Unveiling the Electronic Landscape: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2][3] It allows for the calculation of various molecular properties that are crucial for understanding the reactivity and interaction of a molecule.

A. The "Why": Rationale for DFT in Drug Discovery

For a molecule like this compound, DFT calculations are instrumental in:

  • Determining Molecular Geometry: Obtaining an accurate three-dimensional structure is the cornerstone of any further computational analysis.

  • Mapping Electron Distribution: Understanding the electron density and electrostatic potential is key to predicting how the molecule will interact with biological targets.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity and the ability to participate in charge-transfer interactions. The energy gap between HOMO and LUMO provides insights into the molecule's stability.

  • Predicting Spectroscopic Properties: DFT can be used to calculate properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in experimental characterization.

B. Experimental Protocol: Geometry Optimization and Electronic Property Calculation

This protocol outlines a general procedure for performing DFT calculations on this compound using a common quantum chemistry software package like Gaussian.

1. Molecule Building and Initial Setup:

  • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Perform an initial geometry optimization using a computationally less expensive method like a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

2. Input File Preparation for DFT Calculation:

  • Create an input file for the DFT software. A typical input file will specify the following:

    • Route Section: This defines the level of theory and basis set. For a molecule of this nature, a good starting point is the B3LYP functional with the 6-31G(d,p) basis set. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.[3]

    • Molecule Specification: The Cartesian coordinates of all atoms in the molecule.

    • Charge and Multiplicity: For this compound, the charge is 0 and the multiplicity is 1 (singlet state).

    • Job Type: Specify Opt for geometry optimization and Freq to calculate vibrational frequencies and confirm the optimized structure is a true minimum (no imaginary frequencies).

3. Execution and Analysis:

  • Run the DFT calculation.

  • Analyze the output file to:

    • Confirm the successful convergence of the geometry optimization.

    • Check for the absence of imaginary frequencies.

    • Extract the optimized Cartesian coordinates.

    • Visualize the HOMO and LUMO isosurfaces.

    • Analyze the Mulliken or Natural Bond Orbital (NBO) population analysis to understand the charge distribution.

Table 1: Calculated Electronic Properties of this compound (Example Data)

PropertyValueUnit
Total Energy-XXX.XXXXHartrees
HOMO Energy-X.XXXXeV
LUMO Energy-X.XXXXeV
HOMO-LUMO GapX.XXXXeV
Dipole MomentX.XXXXDebye

Note: The values in this table are placeholders and would be obtained from the actual DFT calculation.

II. Predicting Binding Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is widely used to predict the binding mode and affinity of a small molecule (ligand) to a protein target.

A. The "Why": Rationale for Molecular Docking

For this compound, molecular docking can:

  • Identify Potential Protein Targets: By docking against a panel of known cancer-related proteins, one can hypothesize potential biological targets.

  • Predict Binding Poses: Determine the most likely three-dimensional arrangement of the molecule within the protein's active site.

  • Estimate Binding Affinity: Scoring functions are used to estimate the binding free energy, which helps in ranking potential drug candidates.

  • Guide Lead Optimization: Understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) can inform the design of more potent derivatives.

B. Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for docking this compound to a protein target using AutoDock Vina, a widely used open-source docking program.[4][5][6][7][8]

1. Preparation of the Receptor (Protein):

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein using AutoDock Tools (ADT):

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens.

    • Assign Gasteiger charges.

    • Save the prepared protein in the PDBQT format.

2. Preparation of the Ligand (this compound):

  • Obtain the 3D structure of the ligand from the DFT optimization step or a database like PubChem.

  • Prepare the ligand using ADT:

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

3. Grid Box Definition:

  • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The size and center of the grid box are crucial parameters.

4. Docking Simulation:

  • Create a configuration file that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the exhaustiveness of the search.

  • Run the AutoDock Vina simulation from the command line.

5. Analysis of Results:

  • Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Visualize the docking results using a molecular visualization tool like PyMOL or Chimera.

  • Analyze the interactions between the ligand and the protein for the best-scoring poses.

Diagram 1: Molecular Docking Workflow

G cluster_prep Preparation receptor_prep Receptor Preparation (PDB -> PDBQT) grid Grid Box Definition (Define Search Space) receptor_prep->grid ligand_prep Ligand Preparation (SDF/MOL2 -> PDBQT) docking Docking Simulation (AutoDock Vina) ligand_prep->docking grid->docking analysis Results Analysis (Binding Poses & Affinity) docking->analysis

Caption: A simplified workflow for molecular docking.

III. Simulating Dynamic Behavior: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system at the atomic level.[9] MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the nature of their interactions.

A. The "Why": Rationale for MD Simulations

Following molecular docking, MD simulations are crucial for:

  • Assessing Complex Stability: To verify if the binding pose predicted by docking is stable over time in a simulated physiological environment.

  • Refining Binding Poses: The ligand and protein can undergo conformational changes during the simulation, leading to a more realistic representation of the binding mode.

  • Calculating Binding Free Energies: More accurate methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy from the MD trajectory.

  • Understanding the Role of Water: Explicitly including water molecules in the simulation allows for a more accurate representation of their role in mediating protein-ligand interactions.

B. Experimental Protocol: MD Simulation of a Protein-Ligand Complex using GROMACS

This protocol outlines a general workflow for performing an MD simulation of a protein-Furo[2,3-b]pyridine-5-carboxylic acid complex using GROMACS, a versatile and widely used MD simulation package.[10][11][12][13]

1. System Preparation:

  • Start with the best-scoring docked complex from the molecular docking step.

  • Generate the topology and parameter files for the protein using a suitable force field (e.g., AMBER, CHARMM).

  • Generate the topology and parameter files for the ligand. This often requires the use of specialized tools like Antechamber or CGenFF.

2. Solvation and Ionization:

  • Create a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).

  • Add ions to neutralize the system and mimic physiological salt concentration.

3. Energy Minimization:

  • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

4. Equilibration:

  • Perform a two-step equilibration process:

    • NVT Equilibration (Constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

    • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

5. Production MD:

  • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints.

6. Trajectory Analysis:

  • Analyze the MD trajectory to calculate:

    • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Hydrogen bond analysis to monitor key interactions.

    • Binding free energy using MM/PBSA or MM/GBSA.

Diagram 2: Molecular Dynamics Simulation Workflow

G start Docked Protein-Ligand Complex topology Generate Topologies (Protein & Ligand) start->topology solvate Solvation & Ionization topology->solvate minimize Energy Minimization solvate->minimize equilibrate NVT & NPT Equilibration minimize->equilibrate production Production MD Simulation equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, etc.) production->analysis

Caption: A typical workflow for molecular dynamics simulation.

IV. Conclusion: An Integrated Computational Approach

The theoretical and computational methods outlined in this guide provide a powerful, integrated approach for the in-depth investigation of this compound and its derivatives in the context of drug discovery. By combining the strengths of DFT, molecular docking, and MD simulations, researchers can gain a comprehensive understanding of the molecule's electronic properties, predict its interactions with biological targets, and assess the stability of these interactions over time. This in silico approach can significantly accelerate the drug discovery process by prioritizing promising candidates for experimental validation, ultimately saving time and resources. The self-validating nature of these protocols, where the output of one step serves as a refined input for the next, ensures a robust and reliable computational investigation.

V. References

  • GROMACS Tutorials. [Link]

  • BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • MD Tutorials. Protein-Ligand Complex. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • GROMACS. Molecular dynamics simulation of a small protein using GROMACS. [Link]

  • Docking Study. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Chemical Synthesis Database. ethyl furo[2,3-b]pyridine-5-carboxylate. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

  • MDPI. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

  • RSC Publishing. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. [Link]

  • Wiley Online Library. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • National Institutes of Health. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. [Link]

  • PubChem. Furo[3,2-b]pyridine-5-carboxylic acid (C8H5NO3). [Link]

  • MDPI. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. [Link]

  • ResearchGate. DFT study of the acid-catalyzed esterification reaction mechanism of methanol with carboxylic acid and its halide derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]

  • PubChem. Furo[2,3-b]pyridine-2-carboxylic acid (C8H5NO3). [Link]

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The Furo[2,3-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The Furo[2,3-b]pyridine nucleus, a heterocyclic system comprised of a furan ring fused to a pyridine ring, has carved a significant niche in the landscape of medicinal chemistry. This scaffold is often considered a "privileged" structure due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1] Its structural similarity to the 7-azaindole core, a well-established pharmacophore, has further fueled interest in its potential as a bioisosteric replacement to modulate the properties of drug candidates.[2] This in-depth technical guide provides a comprehensive exploration of the discovery and history of Furo[2,3-b]pyridine compounds, details key synthetic methodologies, and delves into their applications in modern drug discovery for an audience of researchers, scientists, and drug development professionals.

Part 1: A Historical Perspective: The Genesis of the Furo[2,3-b]pyridine Scaffold

The journey of the Furo[2,3-b]pyridine core began in the latter half of the 20th century, with early investigations into the synthesis of novel heterocyclic systems. While extensive databases of early chemical literature are not always readily accessible, a seminal report by McFarland and Wollerman in 1971 in the Journal of Heterocyclic Chemistry is widely cited as one of the first documented syntheses of the Furo[2,3-b]pyridine ring system. This pioneering work laid the foundation for future explorations into the chemistry and biological activity of this intriguing scaffold.

The Pioneering Synthesis: A Thorpe-Ziegler Approach

The initial synthesis of the Furo[2,3-b]pyridine core was achieved through a clever application of the Thorpe-Ziegler reaction, a powerful tool for the formation of cyclic ketones from dinitriles.[3][4] This intramolecular condensation reaction, followed by subsequent chemical transformations, provided the first entry into this novel heterocyclic system.

Below is a conceptual workflow representing the Thorpe-Ziegler approach to the Furo[2,3-b]pyridine core.

Thorpe_Ziegler_Synthesis cluster_0 Pyridine Precursor Synthesis cluster_1 Thorpe-Ziegler Cyclization cluster_2 Furan Ring Formation & Aromatization A Substituted Pyridine B Introduction of Cyano Groups A->B Functional Group Transformation C Dinitrile Precursor B->C Isolation D Base-catalyzed Intramolecular Condensation C->D E Cyclized Intermediate (β-enaminonitrile) D->E F Hydrolysis & Decarboxylation E->F G Aromatization F->G H Furo[2,3-b]pyridine Core G->H

Figure 1: Conceptual workflow of the Thorpe-Ziegler synthesis of the Furo[2,3-b]pyridine core.

Part 2: Modern Synthetic Strategies: Expanding the Chemical Space

Following its initial discovery, the synthetic repertoire for accessing the Furo[2,3-b]pyridine scaffold has expanded significantly. Modern methodologies offer greater efficiency, broader substrate scope, and the ability to introduce diverse functional groups, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful and Versatile Approach

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, and their application to the construction of Furo[2,3-b]pyridines has been particularly fruitful.[5][6] These methods typically involve the formation of the furan ring onto a pre-existing pyridine core through a sequence of coupling and cyclization steps.

A prominent example is the synthesis of 2,3-disubstituted Furo[2,3-b]pyridines from β-ketodinitriles and alkynes.[5] This elegant one-pot reaction, catalyzed by a palladium(II) species, involves the simultaneous participation of both nitrile groups in the construction of the fused furan and pyridine rings.

Materials:

  • β-Ketodinitrile (1.0 equiv)

  • Alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the β-ketodinitrile, palladium(II) acetate, triphenylphosphine, and copper(I) iodide.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

  • Add the alkyne dropwise to the reaction mixture with stirring.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted Furo[2,3-b]pyridine.[6]

Palladium_Catalyzed_Synthesis cluster_0 Catalytic Cycle cluster_1 Substrate Transformation A Pd(II) Catalyst B Coordination with Alkyne & Dinitrile A->B C Oxidative Cyclization B->C D Reductive Elimination C->D D->A Regeneration F Furo[2,3-b]pyridine Product D->F E β-Ketodinitrile + Alkyne E->F One-pot reaction

Figure 2: Simplified representation of the Palladium-catalyzed synthesis of Furo[2,3-b]pyridines.

Multi-component Reactions (MCRs): A Strategy for Efficiency and Diversity

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity.[2] Several MCRs have been developed for the synthesis of the Furo[2,3-b]pyridine core, providing a powerful tool for the construction of libraries of analogues for biological screening.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy for accessing the Furo[2,3-b]pyridine core depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthetic MethodAdvantagesDisadvantages
Thorpe-Ziegler Reaction Historical significance, good for specific substitution patterns.Often requires harsh reaction conditions, limited substrate scope.
Palladium-Catalyzed Cross-Coupling High efficiency, broad substrate scope, excellent functional group tolerance.[5][6]Cost of palladium catalysts, potential for metal contamination in the final product.
Multi-component Reactions High atom economy, operational simplicity, rapid generation of diversity.[2]Can sometimes lead to mixtures of products, optimization may be required.

Part 3: Applications in Drug Discovery and Development

The Furo[2,3-b]pyridine scaffold has demonstrated a remarkable range of biological activities, making it a highly attractive framework for the design of novel therapeutic agents. Its unique electronic properties and rigid, planar structure allow for precise interactions with the binding sites of various enzymes and receptors.

Anticancer Activity

A significant body of research has focused on the development of Furo[2,3-b]pyridine derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of a variety of cancer cell lines, including those of the breast, lung, and colon.[1] The mechanism of action often involves the inhibition of key cellular signaling pathways that are dysregulated in cancer.

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and other diseases. The Furo[2,3-b]pyridine core has proven to be an effective template for the design of potent and selective kinase inhibitors. For example, derivatives of this scaffold have been reported to inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7]

Other Therapeutic Areas

Beyond oncology, Furo[2,3-b]pyridine derivatives have shown promise in other therapeutic areas. For instance, they have been investigated as cannabinoid-1 receptor (CB1R) inverse agonists, with potential applications in the treatment of metabolic disorders.[1]

Conclusion and Future Outlook

From its initial discovery through a classic cyclization reaction to its current status as a privileged scaffold in modern drug discovery, the Furo[2,3-b]pyridine core has demonstrated enduring value. The continuous development of novel and efficient synthetic methodologies has expanded the accessible chemical space, enabling the exploration of a wide range of biological activities. As our understanding of the molecular basis of disease continues to grow, the versatility of the Furo[2,3-b]pyridine scaffold ensures its continued prominence as a source of new and innovative therapeutic agents. The ongoing efforts of medicinal chemists and drug discovery scientists will undoubtedly unlock the full potential of this remarkable heterocyclic system in the years to come.

References

  • Rakshit, A., Dhara, H. N., Sahoo, A. K., & Patel, B. K. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(20), 3741–3746.
  • Larock, R. C., & Dong, X. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(3), 954-960.
  • Sci-Hub. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
  • OUCI. (n.d.). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications.
  • ACS Figshare. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3‑b]pyridines from β‑Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation.
  • Sci-Hub. (n.d.). Palladium-Mediated Three-Component Synthesis of Furo[2,3-b]pyridones by One-Pot Coupling of 3-Iodopyridones, Alkynes, and Organic Halides.
  • YouTube. (2021). Thorpe-Ziegler Reaction Mechanism | Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of 2,3‐substituted furo[2,3‐b]pyridine.
  • ResearchGate. (n.d.). Palladium-Mediated Three-Component Synthesis of Furo[2,3- b ]pyridones by One-Pot Coupling of 3-Iodopyridones, Alkynes, and Organic Halides | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF.
  • Wikipedia. (n.d.). Thorpe reaction.
  • Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Organic Syntheses. (2014). Synthesis of 2,3-‐Disubstituted Benzofurans by the Palladium-‐Catalyzed Coupling of.
  • Sci-Hub. (n.d.). Palladium‐Mediated Three‐Component Synthesis of Furo[2,3‐b]pyridones by One‐Pot Coupling of 3‐Iodopyridones, Alkynes, and Organic Halides.
  • MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction.
  • Benchchem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • Benchchem. (n.d.). Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol.
  • Kaohsiung Medical University. (n.d.). SYNTHESIS OF FURO[2,3-c]PYRIDINE.
  • NIH. (n.d.). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
  • Benchchem. (n.d.). Multi-component Reaction Strategies for Constructing the Furo[2,3-b]pyridine Core: Application Notes and Protocols.
  • ResearchGate. (n.d.). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines.
  • NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • ResearchGate. (n.d.). Synthesis and Reactions of Furo[2,3-b]pyrroles.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.

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Furo[2,3-b]pyridine-5-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The Furo[2,3-b]pyridine core, a heterocyclic scaffold bioisosteric to purines, has emerged as a structure of significant interest in medicinal chemistry. Its unique electronic properties and rigid, planar structure provide a versatile template for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of Furo[2,3-b]pyridine-5-carboxylic acid and its derivatives, with a particular focus on their synthesis, biological activities as kinase inhibitors and G-protein coupled receptor (GPCR) modulators, and the underlying structure-activity relationships (SAR). Detailed experimental protocols and mechanistic insights are provided to empower researchers in the exploration of this promising scaffold for the development of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

The relentless pursuit of novel chemical entities with improved efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, fused heterocyclic systems have garnered considerable attention due to their structural complexity and ability to mimic endogenous ligands. The Furo[2,3-b]pyridine scaffold, in particular, has demonstrated remarkable versatility, with its derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The presence of a furan ring fused to a pyridine ring creates a unique electronic distribution and a defined three-dimensional shape that allows for precise interactions with biological targets.[3] this compound serves as a key intermediate, providing a convenient handle for the introduction of diverse functionalities and the modulation of physicochemical properties.

Physicochemical Properties and Structural Features

The Furo[2,3-b]pyridine core is a planar, aromatic system. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring results in a unique electronic landscape that influences its reactivity and intermolecular interactions. The carboxylic acid group at the 5-position is a key functional handle, enabling the formation of amide bonds, esters, and other derivatives, which is crucial for exploring structure-activity relationships.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅NO₃[4]
Molecular Weight163.13 g/mol [4]
XLogP31.5[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count3[4]
Rotatable Bond Count1[4]

Synthesis of the this compound Core

The synthesis of the Furo[2,3-b]pyridine scaffold can be achieved through various synthetic routes. A common and effective strategy involves the construction of the furan ring onto a pre-existing pyridine core. The following is a representative, multi-step synthesis protocol for this compound, based on established chemical transformations found in the literature.[5][6]

Diagram 1: General Synthetic Workflow

G A Starting Pyridine Derivative B Introduction of a Hydroxyl Group A->B Hydroxylation C O-Alkylation with an Acetylenic Moiety B->C Williamson Ether Synthesis D Cyclization to form Furan Ring C->D Intramolecular Cyclization E Functional Group Interconversion (e.g., Ester Hydrolysis) D->E Saponification F This compound E->F Acidification

Caption: A generalized workflow for the synthesis of the Furo[2,3-b]pyridine core.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-chloro-3-hydroxypyridine-5-carboxylate

This protocol begins with a commercially available di-substituted pyridine.

  • Starting Material: 2-chloro-3-aminopyridine-5-carboxylic acid.

  • Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C).

  • Hydrolysis: The diazonium salt is then carefully hydrolyzed by heating in an aqueous solution to yield the corresponding hydroxyl derivative.

  • Esterification: The carboxylic acid is converted to its ethyl ester using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-chloro-3-(prop-2-yn-1-yloxy)pyridine-5-carboxylate

  • Reaction Setup: To a solution of ethyl 2-chloro-3-hydroxypyridine-5-carboxylate in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Alkylation: Add propargyl bromide dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of Ethyl Furo[2,3-b]pyridine-5-carboxylate

  • Cyclization Conditions: The intramolecular cyclization is typically achieved using a palladium and copper co-catalyzed Sonogashira-type reaction. To a solution of the propargyl ether from the previous step in a suitable solvent (e.g., acetonitrile or toluene), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine).

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the solvent is evaporated. The residue is purified by column chromatography to yield the ethyl Furo[2,3-b]pyridine-5-carboxylate.

Step 4: Hydrolysis to this compound

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid by treatment with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating until the ester is fully consumed.

  • Acidification and Isolation: The reaction mixture is cooled, and the organic solvent is removed. The aqueous solution is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Biological Applications: A Scaffold of Therapeutic Promise

The Furo[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets. The following sections highlight its application in two major areas of drug discovery: kinase inhibition and GPCR modulation.

Kinase Inhibitors: Targeting the Engines of Cell Proliferation

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] The Furo[2,3-b]pyridine core has been successfully employed to develop inhibitors of several key kinases.

4.1.1. Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibitors

The EGFR and HER2 are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, making them attractive targets for therapeutic intervention.[5] Several Furo[2,3-d]pyrimidine derivatives, structurally related to the Furo[2,3-b]pyridine scaffold, have shown potent inhibitory activity against both EGFR and HER2.[5][9]

Structure-Activity Relationship (SAR) Insights:

  • Anilino-substitution at the 4-position: An anilino group at the 4-position of the pyrimidine ring is a common feature of many EGFR inhibitors and is crucial for activity.

  • Substituents on the aniline ring: Small, electron-withdrawing groups at the meta-position of the aniline ring often enhance potency.

  • Modifications at the 5-position: The 5-position of the furo-pyrimidine core is solvent-exposed and provides an opportunity for introducing various side chains to improve potency and pharmacokinetic properties. Carboxylic acid functionalities at this position have been shown to be beneficial for EGFR inhibition.[5]

Diagram 2: EGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds & Activates Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->EGFR Blocks ATP Binding cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibits Bad/Bax CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and the dual inhibitory action of Furo[2,3-b]pyridine derivatives.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. The Furo[2,3-b]pyridine scaffold has also shown promise in modulating the activity of these important receptors.

4.2.1. Cannabinoid-1 Receptor (CB1R) Inverse Agonists

The cannabinoid-1 receptor is primarily expressed in the central nervous system and is involved in regulating appetite, pain, and mood. Inverse agonists of CB1R have therapeutic potential for the treatment of obesity and related metabolic disorders. Furo[2,3-b]pyridine-based compounds have been identified as potent and orally active CB1R inverse agonists. [10][11] SAR Insights:

  • The Furo[2,3-b]pyridine core serves as a central scaffold.

  • A key interaction involves a hydrogen bond between the pyridine nitrogen and the receptor.

  • Substituents at the 2- and 3-positions of the furan ring are critical for potency and selectivity. Large, lipophilic groups are often favored.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC₅₀).

  • Materials: Purified recombinant kinase, kinase-specific substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), kinase assay buffer, test compound, and 96-well plates.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature for the kinase. f. Stop the reaction and quantify the amount of phosphorylated substrate. g. Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effects of a compound on cancer cell lines.

  • Materials: Cancer cell line, cell culture medium, test compound, MTT solution, solubilization solution (e.g., DMSO), and 96-well plates.

  • Procedure: a. Seed cells into a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). c. Add MTT solution to each well and incubate to allow the formation of formazan crystals. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation). [12]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of novel therapeutics. The demonstrated success in targeting both kinases and GPCRs highlights the versatility of this core. Future research will likely focus on the development of more selective and potent inhibitors through structure-based drug design and the exploration of novel therapeutic applications for this promising class of compounds. The continued investigation of the Furo[2,3-b]pyridine scaffold holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

  • National Genomics Data Center (CNCB-NGDC). (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

  • El-Sayed, N. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(15), 4438. [Link]

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The Chemistry of Furo[2,3-b]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Furo[2,3-b]pyridine Scaffold

The Furo[2,3-b]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a π-electron rich furan ring and a π-electron deficient pyridine ring.[1][2] This unique electronic arrangement imparts a distinct reactivity profile and a three-dimensional structure that has proven to be a "privileged scaffold" in medicinal chemistry.[3][4] Its significance stems from its role as a versatile isostere for other critical hinge-binding pharmacophores, such as 7-azaindole, in the design of highly selective kinase inhibitors.[2] The scaffold's ability to engage in specific hydrogen bond interactions within enzyme active sites makes it a cornerstone for developing novel therapeutics.[2] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antiproliferative, and antioxidant effects, establishing Furo[2,3-b]pyridine as a key area of focus in modern drug discovery.[1][3][5][6][7][8]

Core Synthesis Strategies: Constructing the Furo[2,3-b]pyridine Nucleus

The construction of the Furo[2,3-b]pyridine scaffold is a critical first step in the exploration of its chemical space. A variety of synthetic methodologies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. The choice of a specific route is often dictated by the desired substitution pattern on the final molecule.

Cyclization from Pyridine Precursors

A predominant strategy involves the construction of the furan ring onto a pre-functionalized pyridine. This approach offers excellent control over the substitution on the pyridine moiety.

  • From Pyridine N-oxides: A robust and metal-free approach utilizes the intramolecular cyclization of C3-substituted pyridine N-oxides. This methodology provides a concise route to various 2,3-substituted Furo[2,3-b]pyridines in good to excellent yields (50-91%).[9] The N-oxide activation is key, as it enhances the reactivity of the pyridine ring, facilitating subsequent chemical transformations.[9]

  • Palladium-Catalyzed Annulation: Palladium(II)-catalyzed reactions of β-ketodinitriles with alkynes have emerged as an elegant method for constructing the Furo[2,3-b]pyridine core.[10][11] This process involves a complex cascade of C–C, C=C, C–O, C–N, and C=N bond formations, where both nitrile groups of the starting material participate in the concurrent construction of the furan and pyridine rings.[10][11]

Palladium-Catalyzed One-Pot Syntheses

Modern synthetic organic chemistry favors efficiency and atom economy, leading to the development of one-pot procedures. For Furo[2,3-b]pyridines, this often involves a sequence of palladium-catalyzed cross-coupling reactions. A common and effective sequence is a Sonogashira coupling followed by a Wacker-type heteroannulation, which allows for the rapid assembly of the bicyclic system from simple starting materials.[2]

The following workflow illustrates a generalized approach to Furo[2,3-b]pyridine synthesis, highlighting key decision points for achieving chemical diversity.

G cluster_0 Precursor Selection cluster_1 Core Formation Strategy cluster_2 Post-Synthesis Modification A Substituted Pyridine (e.g., Pyridine N-oxide) C Intramolecular Cyclization (Metal-Free) A->C E One-Pot Pd-Catalysis (e.g., Sonogashira/Wacker) A->E via functionalization B Acyclic Precursors (e.g., β-Ketodinitrile + Alkyne) D Pd(II)-Catalyzed Annulation B->D G Furo[2,3-b]pyridine Core C->G D->G E->G H Chemoselective Cross-Coupling (Suzuki, C-H Amination) G->H I Final Bioactive Molecule H->I

Caption: Generalized workflow for the synthesis and functionalization of Furo[2,3-b]pyridines.

Chemical Reactivity: A Tale of Two Rings

The reactivity of the Furo[2,3-b]pyridine system is a fascinating interplay between its two constituent rings. The electron-rich furan moiety and the electron-deficient pyridine moiety exhibit distinct and often predictable behaviors toward various reagents.[2][3]

Reactions of the Furan Ring
  • Electrophilic Attack: In its unsubstituted form, the furan ring is susceptible to electrophilic attack. However, this reactivity is highly modulated by substituents. Potent electron-withdrawing groups, such as a nitro group at the C2 position, significantly deactivate the furan ring towards electrophilic substitution, requiring harsh reaction conditions.[3]

  • Ring-Opening Reactions: While generally stable, the furan ring can undergo nucleophilic attack and subsequent ring-opening under specific conditions. For instance, treatment with hydrazine can open the furan moiety to generate novel pyridine-dihydropyrazolone scaffolds.[3][12] This reactivity provides a pathway to structurally unique compounds not easily accessible by other means.

  • Cycloaddition Reactions: The furan ring can theoretically act as a diene in [4+2] cycloaddition (Diels-Alder) reactions. However, its aromatic character and the influence of the fused pyridine ring, especially when deactivated by electron-withdrawing groups, diminish this reactivity.[3]

Reactions of the Pyridine Ring
  • Electrophilic Substitution: The pyridine ring is significantly less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[13] When such reactions do occur, they typically require forcing conditions and favor substitution at the C3 and C5 positions to avoid placing a positive charge on the electronegative nitrogen in the reaction intermediate.[13][14] Activating the system, for example by forming the N-oxide, can make the ring more susceptible to electrophilic attack.[15]

  • Nucleophilic Substitution: The pyridine ring's electron-deficient nature makes it a target for nucleophiles, particularly when a good leaving group is present.

  • C-H Functionalization: Direct C-H functionalization has become a powerful tool for elaborating the Furo[2,3-b]pyridine core. Palladium-catalyzed C-H amination and borylation reactions have been successfully applied, offering straightforward methods for introducing new functional groups without the need for pre-functionalization.[9]

The following diagram illustrates the regioselectivity of electrophilic substitution on the pyridine ring, a key concept in understanding its reactivity.

G Pyridine E1 E+ I1 Attack at C-3 (More Stable) E1->I1 Favored Path E2 E+ I2 Attack at C-2/C-4 (Less Stable - Positive charge on N) E2->I2 Disfavored Path 3-Substituted Product 3-Substituted Product I1->3-Substituted Product 2/4-Substituted Product 2/4-Substituted Product I2->2/4-Substituted Product

Caption: Regioselectivity of electrophilic substitution on the pyridine ring.

Applications in Medicinal Chemistry: A Scaffold for Potent Therapeutics

The Furo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have shown significant potential as inhibitors of key proteins involved in cellular signaling pathways that are often dysregulated in cancer.[5][7][8]

Kinase Inhibition

Protein kinases are a major class of drug targets, and the Furo[2,3-b]pyridine core has proven to be an excellent template for designing potent and selective kinase inhibitors.[2][16]

  • AKT1 Inhibition: As a key regulator of cell proliferation and survival, the serine/threonine kinase AKT1 is a prime target in cancer therapy. Furo[2,3-b]pyridine derivatives have demonstrated inhibitory effects on AKT1, with molecular docking studies revealing strong binding affinities.[3][5][6][17]

  • B-Raf Kinase Inhibition: B-Raf is a critical target in melanoma. Furo[2,3-b]pyridine-based compounds have been identified as potent inhibitors of B-Raf kinase.[17]

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression. Certain Furo[2,3-b]pyridine derivatives have been identified as active inhibitors of CDK2.[16][17]

Anticancer Activity

Beyond specific kinase targets, Furo[2,3-b]pyridine derivatives have demonstrated broad cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), neuroblastoma (Neuro-2a), cervical cancer (HeLa), and colon cancer (COLO 205).[3][5][8][18] The mechanism often involves the disruption of critical signaling pathways such as those involving AKT1, estrogen receptor alpha (ERα), and HER2.[3][5][6][8]

Compound Class/DerivativeBiological Target(s)Therapeutic AreaKey Findings
2,3-Disubstituted Furo[2,3-b]pyridinesAKT1, ERα, HER2Breast CancerPotent cytotoxic effects against MCF-7 and MDA-MB-231 cell lines.[3][5][6]
Trifluoromethyl Substituted DerivativesMultiple KinasesGeneral OncologyPromising anticancer activity against Neuro-2a, HeLa, A549, and COLO 205 cell lines.[18]
Furo[2,3-b]pyridine-based Indanone OximesB-Raf KinaseMelanomaIdentified as highly potent and selective B-Raf inhibitors.[17]
Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylatesCDK2General OncologyActive inhibitor of CDK2 with an IC50 value in the sub-micromolar range.[17]

Exemplary Protocol: Gram-Scale Synthesis of a Functionalized Furo[2,3-b]pyridine Core

To facilitate structure-activity relationship (SAR) studies, access to multi-gram quantities of a core scaffold with handles for further diversification is essential. The following protocol outlines a concise, four-step synthesis of a Furo[2,3-b]pyridine core bearing chloro and triflate functionalities, which can be chemoselectively manipulated in subsequent cross-coupling reactions.[2]

Objective: To synthesize 5-chloro-3-(trifluoromethylsulfonyloxy)furo[2,3-b]pyridine, a versatile intermediate for SAR studies.

Methodology:

  • Step 1: Starting Material Preparation: Commercially available 2,5-dichloropyridin-3-ol is used as the starting material.

  • Step 2: O-Alkylation: The hydroxyl group is alkylated using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone to yield the corresponding ether.

  • Step 3: Intramolecular Cyclization (Dieckmann Condensation): The ether intermediate is subjected to an intramolecular Dieckmann condensation using a strong base such as sodium ethoxide (NaOEt) in ethanol. This step constructs the furan ring, yielding ethyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate.

  • Step 4: Decarboxylation and Triflation: The ester is saponified with a base (e.g., NaOH), followed by acidification to yield the carboxylic acid. The crude acid is then decarboxylated by heating in a high-boiling point solvent (e.g., diphenyl ether). The resulting 3-hydroxyfuro[2,3-b]pyridine is then converted to the triflate by reaction with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine in a chlorinated solvent (e.g., CH₂Cl₂).

Self-Validation and Quality Control:

  • Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Purification: While the route is optimized to minimize chromatographic purification, the final triflate product should be purified by column chromatography on silica gel to ensure high purity for subsequent reactions.[2]

  • Characterization: The structure and purity of the final product and key intermediates must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The Furo[2,3-b]pyridine scaffold continues to be a highly productive platform in the quest for novel therapeutic agents. Its unique blend of electronic properties and structural rigidity provides a foundation for designing highly potent and selective modulators of biological targets. Future research will likely focus on developing novel, more efficient synthetic routes, including asymmetric syntheses, to access chiral derivatives. Furthermore, the continued exploration of direct C-H functionalization techniques will undoubtedly accelerate the diversification of the scaffold, enabling a deeper probe of its structure-activity relationships and the identification of next-generation clinical candidates. The versatility and proven track record of Furo[2,3-b]pyridines ensure their continued prominence in the field of medicinal chemistry for years to come.

References

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Methodological & Application

Synthesis of Furo[2,3-b]pyridine-5-carboxylic Acid Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer properties.[1][2] This guide provides a detailed exploration of a robust synthetic pathway to access furo[2,3-b]pyridine-5-carboxylic acid and its derivatives, key building blocks for the development of novel therapeutics. The protocols described herein are designed to be self-validating, with explanations of the chemical rationale behind the experimental choices.

Introduction to the Furo[2,3-b]pyridine Core

The fusion of a furan ring to a pyridine core creates a rigid, planar scaffold with unique electronic properties that are conducive to interactions with various biological targets. The furo[2,3-b]pyridine nucleus is a key component in a variety of biologically active compounds. Notably, derivatives of this scaffold have shown in vitro activity as inhibitors of crucial cellular signaling pathways implicated in cancer progression.[2][3] The synthesis of functionalized furo[2,3-b]pyridines, particularly those bearing a carboxylic acid moiety at the 5-position, is a critical step in the structure-activity relationship (SAR) studies essential for drug development.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available precursors. The overall strategy involves the construction of a 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate intermediate, followed by chlorination and subsequent dehalogenation to yield the aromatic furo[2,3-b]pyridine core. The final step involves the hydrolysis of the ester to the desired carboxylic acid.

A Ethyl 3-aminofuran-2-carboxylate C Ethyl 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-chlorofuro[2,3-b]pyridine-5-carboxylate C->D Chlorination (POCl3) E Ethyl furo[2,3-b]pyridine-5-carboxylate D->E Dechlorination (Catalytic Hydrogenation) F This compound E->F Ester Hydrolysis

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate

The initial and crucial step in this synthetic sequence is the construction of the pyridone ring fused to the furan core. This is effectively accomplished via the Gould-Jacobs reaction, a classic method for synthesizing 4-hydroxyquinolines and related heterocyclic systems.[3][4] In this case, the reaction involves the condensation of an aminofuran with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.

Rationale for the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a reliable and well-established method for the annulation of a pyridine or quinoline ring.[4] The reaction proceeds through an initial Michael-type addition of the amine to the electron-deficient alkene of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form a stable enamine intermediate. Subsequent thermal cyclization, driven by the formation of a stable aromatic-like pyridone ring, affords the desired product. The high temperature required for the cyclization is a key parameter for the success of this reaction.

Detailed Experimental Protocol

Materials:

  • Ethyl 3-amino-2-furoate

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Dowtherm A (optional, as a high-boiling solvent)

  • Ethanol

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-amino-2-furoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130 °C for 2 hours. During this time, ethanol is distilled off.

  • Cyclization: To the resulting intermediate, add 10 volumes of diphenyl ether (or Dowtherm A). Heat the mixture to 250 °C and maintain this temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the diphenyl ether. Collect the solid by filtration and wash it thoroughly with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol to yield ethyl 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate as a solid.

Part 2: Synthesis of Ethyl 4-chlorofuro[2,3-b]pyridine-5-carboxylate

The next step involves the conversion of the 4-pyridone to a 4-chloro derivative. This transformation is a critical step towards the final aromatized product and introduces a reactive handle for further modifications if desired. The use of phosphoryl chloride (POCl₃) is a standard and effective method for this conversion.

Rationale for Chlorination

The oxygen atom of the 4-pyridone is nucleophilic and can be activated by the electrophilic phosphorus atom of phosphoryl chloride. This forms a phosphate ester intermediate, which is a good leaving group. The chloride ion, generated from POCl₃, then acts as a nucleophile and displaces the phosphate group to yield the 4-chloropyridine derivative.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate

  • Phosphoryl chloride (POCl₃)

  • Toluene (optional, as a solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend ethyl 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate (1 equivalent) in an excess of phosphoryl chloride (5-10 equivalents). A high-boiling inert solvent like toluene can be added if necessary.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess phosphoryl chloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-chlorofuro[2,3-b]pyridine-5-carboxylate. This product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Part 3: Synthesis of Ethyl furo[2,3-b]pyridine-5-carboxylate

The penultimate step is the removal of the chloro group from the 4-position to yield the fully aromatic furo[2,3-b]pyridine ring system. Catalytic hydrogenation is a clean and efficient method for this dehalogenation.

Rationale for Catalytic Hydrogenation

Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of aryl halides. In the presence of hydrogen gas, the palladium catalyst facilitates the oxidative addition of the aryl-chloride bond, followed by reaction with a hydride source and reductive elimination to afford the dehalogenated product. The addition of a base, such as triethylamine or sodium acetate, is often beneficial as it neutralizes the HCl that is formed during the reaction, preventing catalyst deactivation and potential side reactions.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-chlorofuro[2,3-b]pyridine-5-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Triethylamine (Et₃N) or Sodium acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of ethyl 4-chlorofuro[2,3-b]pyridine-5-carboxylate (1 equivalent) in ethanol or methanol, add a catalytic amount of 10% Pd/C (5-10 mol% by weight) and triethylamine (1.5 equivalents).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or at a slightly elevated pressure) at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure ethyl furo[2,3-b]pyridine-5-carboxylate.

Part 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is generally preferred for its high efficiency and clean conversion.

Rationale for Ester Hydrolysis

Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Detailed Experimental Protocol

Materials:

  • Ethyl furo[2,3-b]pyridine-5-carboxylate

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

Procedure:

  • Hydrolysis: Dissolve ethyl furo[2,3-b]pyridine-5-carboxylate (1 equivalent) in a mixture of ethanol and 1 M sodium hydroxide solution. Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with deionized water and cool in an ice bath. Slowly add 1 M hydrochloric acid with stirring until the pH of the solution is acidic (pH 2-3). A precipitate of the carboxylic acid should form.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Data Summary

StepProductStarting Material(s)Key ReagentsTypical Yield (%)
1Ethyl 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylateEthyl 3-amino-2-furoate, Diethyl ethoxymethylenemalonateDiphenyl ether60-75
2Ethyl 4-chlorofuro[2,3-b]pyridine-5-carboxylateEthyl 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylatePOCl₃80-90
3Ethyl furo[2,3-b]pyridine-5-carboxylateEthyl 4-chlorofuro[2,3-b]pyridine-5-carboxylate10% Pd/C, H₂, Et₃N85-95
4This compoundEthyl furo[2,3-b]pyridine-5-carboxylateNaOH, HCl>90

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound and its derivatives. By understanding the rationale behind each synthetic step, researchers can adapt and optimize these protocols for the synthesis of a diverse range of analogs for applications in drug discovery and medicinal chemistry. The presented protocols, when followed with care, should provide a solid foundation for the exploration of the chemical space around this important heterocyclic scaffold.

References

  • BenchChem. (2025). Exploring the Chemical Frontier of Furo[2,3-b]pyridine Analogues: A Technical Guide for Drug Discovery.
  • Görlitzer, K., & Herbig, S. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(10), 738-43.
  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • ResearchGate. (2025). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition.
  • MDPI. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. [Link]

  • ACS Publications. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

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Furo[2,3-b]pyridine-5-carboxylic acid as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Furo[2,3-b]pyridine-5-carboxylic Acid: A Versatile Scaffold for Kinase Inhibitor Discovery

Abstract

The furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] While this compound itself is primarily a chemical building block, its structural framework is central to a class of molecules demonstrating potent inhibition of various protein kinases, which are critical regulators of cellular signaling and frequent targets in drug discovery.[2][3] Derivatives of the furo[2,3-b]pyridine scaffold have been identified as potent inhibitors of key oncological targets, including Cyclin-Dependent Kinase 2 (CDK2), Akt, and Lck.[1][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to leverage this compound as a starting point for generating novel kinase inhibitors. We present detailed, field-proven protocols for the systematic evaluation of these compounds, from initial biochemical screening to validation in cellular models, emphasizing the scientific rationale behind each experimental step.

The Furo[2,3-b]pyridine Scaffold: A Foundation for Potent Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[5] The ATP-binding site of kinases offers a well-defined pocket for the development of small-molecule inhibitors.[6] The furo[2,3-b]pyridine scaffold has emerged as a particularly effective pharmacophore for targeting this site. Its rigid, planar structure and unique electronic properties allow for favorable interactions within the kinase hinge region, a critical area for ATP binding.

The true potential of this compound lies in its utility as a versatile synthetic intermediate. The carboxylic acid group at the C5 position serves as a prime handle for chemical modification, allowing for the creation of extensive libraries of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

Caption: Derivatization potential of the core scaffold.

Published research has validated the potential of this scaffold. For example, certain ethyl carboxylate derivatives of furo[2,3-b]pyridine have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle.[4][7]

Compound Class Target Kinase Activity (IC₅₀) Significance Reference
Furo[2,3-b]pyridine DerivativesCDK20.24 - 0.93 µMOutperforms or matches the reference inhibitor Roscovitine, indicating high potency for cell cycle targets.[4]
Furo[2,3-b]pyridine DerivativesAkt1Strong Binding Affinity (Docking)Suggests a mechanism involving disruption of the critical PI3K/Akt survival pathway.[7][8]
Furo[2,3-b]pyridine DerivativesLckActivity DemonstratedImplicates potential applications in immunology and inflammation.[1][4]

Experimental Workflow: A Validated Screening Cascade

A successful kinase inhibitor discovery program requires a multi-stage approach to triage compounds, moving from high-throughput biochemical assays to more physiologically relevant cellular models. This ensures that resources are focused on candidates that not only inhibit the isolated enzyme but also engage the target in a complex cellular environment and elicit the desired biological response.[6]

Caption: A hierarchical workflow for kinase inhibitor validation.

Detailed Experimental Protocols

The following protocols are designed to provide a robust framework for characterizing novel derivatives of this compound.

Protocol 3.1: Primary In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase enzyme.

Rationale: This initial screen directly measures the compound's effect on the kinase's catalytic activity.[9] The ADP-Glo™ Kinase Assay is selected for its high sensitivity and broad applicability. It quantifies the amount of ADP produced in the kinase reaction, which is a direct measure of enzyme activity.[9] Performing the assay with ATP at its Michaelis-Menten constant (Km) concentration provides a standardized condition for comparing the potency of ATP-competitive inhibitors.[10]

Methodology: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Test Compounds: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase of interest (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

    • Kinase Enzyme: Dilute the purified kinase enzyme to a 2X working concentration in the kinase buffer.

    • Substrate/ATP Mix: Prepare a 2X solution containing the specific peptide substrate and ATP (at the known Km concentration for the kinase) in the kinase buffer.

  • Kinase Reaction:

    • Dispense 1 µL of the serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.

    • Add 10 µL of the 2X Kinase Enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP Mix to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement Assay

Objective: To confirm that the compound binds to its intended kinase target within a live cellular environment.

Rationale: Many compounds that are potent in biochemical assays fail in cells due to poor permeability or rapid metabolism.[6] The NanoBRET™ Target Engagement Assay provides a direct measure of compound binding in living cells, offering a more physiologically relevant assessment of target occupancy.[6][10]

Methodology: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) that has been engineered to transiently or stably express the target kinase as a fusion protein with NanoLuc® luciferase.

    • Plate the cells in a 96-well white assay plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate the plate for 2 hours in a CO₂ incubator at 37°C.

  • BRET Measurement:

    • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution in Opti-MEM®. The tracer is a fluorescently labeled ligand that also binds to the kinase.

    • Add this detection reagent to all wells. The test compound will compete with the tracer for binding to the NanoLuc®-kinase fusion protein.

    • Incubate for 2 hours at room temperature, protected from light.

    • Measure both the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the logarithm of the compound concentration.

    • Fit the curve to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer from the target kinase.

Protocol 3.3: Cellular Functional Assay (Phosphorylation Status)

Objective: To demonstrate that target engagement by the compound leads to the inhibition of the kinase's downstream signaling function.

Rationale: This assay validates that the compound's binding to the kinase is functionally relevant, resulting in a measurable change in a downstream biological pathway. For a CDK2 inhibitor, a key downstream event is the phosphorylation of the Retinoblastoma protein (Rb), which is critical for cell cycle progression.

Methodology: Western Blot for Phospho-Substrate

  • Cell Culture and Treatment:

    • Select a cancer cell line where the target kinase pathway is active (e.g., MCF-7 for CDK2).

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-Phospho-Rb (Ser807/811)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total substrate protein (e.g., anti-Total Rb) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at each compound concentration.

References

  • Al-Ostath, A., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Aziz, M. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Ismail, M. F., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Scientific Reports. [Link]

  • Lountos, G. T., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology. [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Abdel Reheim, M. A. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. [Link]

  • Chemical Synthesis Database. ethyl furo[2,3-b]pyridine-5-carboxylate. [Link]

  • Otrusinova, O., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. [Link]

  • Singh, R. D., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]

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Developing Anticancer Agents from Furo[2,3-b]pyridine-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Furo[2,3-b]pyridine Scaffolds in Oncology

The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, represent a rich source of pharmacologically active molecules, with many approved anticancer drugs featuring these structural motifs.[1] Among the vast landscape of heterocyclic systems, the furo[2,3-b]pyridine scaffold has emerged as a "privileged structure," demonstrating a wide array of biological activities, most notably potent anticancer properties.[2][3] Derivatives of this fused ring system have shown significant cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, and lung.[4][5]

The therapeutic potential of furo[2,3-b]pyridine derivatives is largely attributed to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.[6] Extensive research has pointed towards the inhibition of key enzymes and disruption of pathways like the PI3K/Akt/mTOR cascade, which are fundamental to cancer cell proliferation, survival, and metastasis.[2]

This document serves as a comprehensive technical guide for researchers and drug development professionals interested in exploring the anticancer potential of Furo[2,3-b]pyridine-5-carboxylic acid and its derivatives. We provide detailed, field-proven protocols for the synthesis of the core scaffold, its derivatization, and a suite of in vitro assays to characterize the biological activity of newly synthesized compounds. The methodologies are presented with an emphasis on the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

PART 1: Synthesis of this compound and its Amide Derivatives

The strategic placement of a carboxylic acid group at the 5-position of the furo[2,3-b]pyridine core provides a crucial handle for the synthesis of a diverse library of derivatives, such as amides and esters. This allows for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal potency and selectivity.

Protocol 1.1: Synthesis of Ethyl Furo[2,3-b]pyridine-5-carboxylate

This two-step protocol outlines a common route to the key ester intermediate.

Step 1: Synthesis of Ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • To a solution of 3-pyridyl azide (1.2 g, 10 mmol) in DMSO (4 mL), add anhydrous K₂CO₃ (5.53 g, 40 mmol) and ethyl 4,4-diethoxy-3-oxobutanoate (2.18 g, 10 mmol).

  • Stir the suspension at 40–50 °C and monitor the reaction progress by TLC (eluent: hexane–EtOAc, 5:1 v/v) until all starting materials are consumed (approximately 7 hours).[7]

  • Cool the reaction mixture to 5 °C, dilute with H₂O (15 mL), and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers and concentrate under reduced pressure to afford the crude product.[7]

Step 2: Synthesis of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Dissolve the crude product from Step 1 (640 mg, 2 mmol) in 1,4-dioxane (5 mL) and add concentrated HCl (0.5 mL).

  • Heat the mixture under reflux for 1 minute, then cool to 0 °C.[7]

  • Slowly add anhydrous K₂CO₃ (approximately 400 mg) to neutralize the mixture.

  • Concentrate the mixture under reduced pressure.

  • Extract the residue with boiling hexane (3 x 15 mL), decanting the hexane solution each time.

  • Concentrate and cool the combined hexane extracts to crystallize the product.[7]

Protocol 1.2: Hydrolysis to this compound

The ester is hydrolyzed to the corresponding carboxylic acid, the key building block for derivatization.

  • Dissolve the ethyl furo[2,3-b]pyridine-5-carboxylate in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of a base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]

  • Heat the mixture under reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.[8]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 1.3: Amide Coupling to Generate a Library of Derivatives

The carboxylic acid can be coupled with a variety of amines to generate a diverse library of amides for SAR studies.

  • Dissolve the this compound (1 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add a coupling agent such as HATU (1.1 equivalents) or DCC/EDCI (1.1 equivalents) and a non-nucleophilic base like DIPEA or triethylamine (2-3 equivalents).[3][9]

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

PART 2: In Vitro Biological Evaluation

A systematic in vitro evaluation is crucial to determine the anticancer potential of the newly synthesized this compound derivatives. The following protocols outline standard assays for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Protocol 2.1: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the reported in vitro anticancer activities of various furo[2,3-b]pyridine and related derivatives against a panel of human cancer cell lines. This data can serve as a benchmark for newly synthesized analogs.

Compound IDCancer Cell LineCancer TypeIC₅₀/GI₅₀ (µM)Reference
Furo[2,3-b]quinoline derivativeMCF-7Breast5.60 - 26.24[4]
Furo[2,3-b]quinoline derivativeMDA-MB-231Breast5.60 - 26.24[4]
Trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidineNeuro-2aNeuroblastoma3.6 - 5.8[5]
Furo[2,3-d]pyrimidine based chalcone (5d)NCI 59-cell line panel (mean)Various2.41[11]
Furo[2,3-d]pyrimidine based chalcone (5e)NCI 59-cell line panel (mean)Various1.23[11]
Furan[3,2-c] pyridine derivative (4c)KYSE70Esophageal0.888 µg/mL (24h)[5]
Furan[3,2-c] pyridine derivative (4c)KYSE150Esophageal0.655 µg/mL (48h)[5]
Protocol 2.2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[1]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1]

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate for 5 minutes at room temperature to degrade RNA.

  • PI Staining: Add 400 µL of PI staining solution (50 µg/mL) and incubate for 5-10 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, collecting data from at least 10,000 single-cell events. The DNA content will be proportional to the PI fluorescence intensity.

PART 3: Mechanism of Action and Signaling Pathways

As previously mentioned, the anticancer effects of many furo[2,3-b]pyridine derivatives are linked to the modulation of key signaling pathways. A primary target is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the general workflow for developing anticancer agents from this compound and the targeted PI3K/Akt/mTOR signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation In Vitro Biological Evaluation cluster_moa Mechanism of Action Studies start This compound Synthesis ester Esterification start->ester amide Amide Coupling start->amide library Library of Derivatives ester->library amide->library cytotoxicity Cytotoxicity Assay (MTT) library->cytotoxicity Screening ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) western_blot Western Blotting (e.g., for p-Akt) apoptosis->western_blot Investigate lead compounds cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle->western_blot ic50->apoptosis ic50->cell_cycle pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: General workflow for the development of anticancer agents.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Furopyridine Furo[2,3-b]pyridine Derivative Furopyridine->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic and biological protocols provided in this guide offer a robust framework for the generation and evaluation of new derivatives. Future research should focus on expanding the chemical diversity of the synthesized libraries and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds. Furthermore, in vivo studies using relevant animal models will be crucial to validate the therapeutic potential of lead candidates identified through in vitro screening. The continued exploration of this versatile heterocyclic system holds significant promise for the discovery of next-generation cancer therapeutics.

References

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  • Logesh, R., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(13), 7748-7763. Available at: [Link]

  • Krasavin, M., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(21), 7247. Available at: [Link]

  • Li, Y., et al. (2020). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry, 20(12), 1475-1486. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634. Available at: [Link]

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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

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  • Paz, K. M., & Farrell, N. P. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51469. Available at: [Link]

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Furo[2,3-b]pyridine-5-carboxylic acid in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Furo[2,3-b]pyridine-5-carboxylic Acid in Antimicrobial Drug Discovery

Abstract

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1][2] The furo[2,3-b]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[3][4] While extensively explored for anticancer and kinase inhibitory activities[4][5], its potential within the antimicrobial domain remains an intriguing and underexplored frontier. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate this compound and its analogs as a potential new class of antimicrobial agents. We present detailed, field-proven protocols for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside strategies for data interpretation, mechanism of action studies, and structure-activity relationship (SAR) analysis.

The Furo[2,3-b]pyridine Scaffold: A Versatile Core for Drug Discovery

The Furo[2,3-b]pyridine heterocyclic system is characterized by a furan ring fused to a pyridine ring. This arrangement creates a unique electronic and structural architecture that is conducive to interacting with a wide array of biological targets. The carboxylic acid moiety at the 5-position provides a critical handle for modifying solubility, polarity, and for forming key interactions—such as hydrogen bonds or salt bridges—within a target's active site.[6] The inherent versatility of this scaffold makes it an attractive starting point for building compound libraries aimed at discovering novel therapeutics.[3][4]

Caption: Core structure and key features of this compound.

Synthesis of Analog Libraries for Structure-Activity Relationship (SAR) Studies

A successful antimicrobial discovery campaign relies on the systematic modification of a lead scaffold to optimize potency and drug-like properties. A robust synthetic strategy is therefore paramount. The synthesis of this compound analogs can be approached via a multi-step sequence that allows for diversification at key positions. This enables the generation of a focused library of compounds to probe the structure-activity relationship.

The workflow below illustrates a generalized approach where different starting materials can be introduced to modify the core scaffold, and the carboxylic acid can be converted to various amides or esters to explore its role in target binding.

G start Substituted Precursors (e.g., aminopyridines, furans) step1 Core Scaffold Assembly (e.g., Cyclization Reactions) start->step1 Step 1 step2 Furo[2,3-b]pyridine Core (C₈H₅NO₃) step1->step2 Step 2 step3 Functional Group Interconversion (e.g., Amide Coupling, Esterification) step2->step3 Step 3 end Diverse Analog Library (for SAR studies) step3->end Step 4

Caption: General synthetic workflow for producing diverse Furo[2,3-b]pyridine analogues.[3]

Protocols for Antimicrobial Efficacy Evaluation

The foundational step in evaluating any new compound is to determine its ability to inhibit microbial growth (bacteriostatic) or kill the microbe (bactericidal). The following protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination are based on established and standardized broth microdilution methods.[1][7][8]

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] This protocol uses the broth microdilution method in a 96-well plate format for efficiency and conservation of compound.

Materials:

  • This compound analog (test compound) stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO).

  • Sterile 96-well microtiter plates (U-bottom).

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Standard antibiotic for positive control (e.g., Vancomycin, Ciprofloxacin).

  • Spectrophotometer or turbidity meter.

  • Multichannel pipette.

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7] d. Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. Causality: This specific inoculum density is critical for reproducibility and is a standard set by clinical guidelines; too high a density can overwhelm the antibiotic, while too low can lead to falsely optimistic results.[1]

  • Preparation of Compound Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate for each compound to be tested. b. Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down. d. Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10. This results in a gradient of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). e. Controls are Essential:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound. It must show turbidity for the test to be valid.[12]
    • Well 12 (Sterility Control): Add 100 µL of CAMHB only. This well receives no bacteria and no compound. It must remain clear.[12]
  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. Do not add inoculum to the sterility control (well 12). b. The final volume in each test well is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[1][9]

  • Incubation: a. Cover the plate with a lid or an adhesive seal to prevent evaporation. b. Incubate at 35-37°C for 16-24 hours in ambient air.[1]

  • Determination of MIC: a. After incubation, examine the plate visually for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9][10][12]

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7][13][14] This test is a direct extension of the MIC assay.

Materials:

  • MIC plate from the previous protocol.

  • Sterile Mueller-Hinton Agar (MHA) plates.

  • Micropipette and sterile tips.

  • Sterile micro-spreader or inoculation loops.

Procedure:

  • Subculturing from MIC Plate: a. Following the MIC reading, select the wells corresponding to the MIC value and at least two higher concentrations (the clear wells). b. Mix the contents of each selected well thoroughly. c. Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a separate, clearly labeled MHA plate. d. Spread the aliquot evenly over the surface of the agar. e. As a control, plate an aliquot from the growth control well (Well 11) onto a separate MHA plate to confirm the initial inoculum was viable.

  • Incubation: a. Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC: a. After incubation, count the number of colonies on each MHA plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[13][14][15] For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL.

G cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Plate with Standardized Bacteria (~5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilutions of Compound in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Read MIC: Lowest concentration with no visible growth D->E F Select clear wells from MIC plate (MIC, 2xMIC, 4xMIC) E->F Proceed from MIC result G Plate 10-100 µL from each selected well onto Agar Plates F->G H Incubate Agar Plates at 37°C for 18-24 hours G->H I Read MBC: Lowest concentration with ≥99.9% killing H->I

Caption: Experimental workflow for antimicrobial susceptibility testing (MIC and MBC).

Data Presentation and Interpretation

Systematic and clear data presentation is crucial for comparing the efficacy of different analogs and for building a robust SAR.

Table 1: Template for Summarizing Antimicrobial Activity Data Actual values should be determined experimentally.

Compound IDModifications on ScaffoldTest Organism (ATCC#)Gram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Lead-001 This compoundS. aureus (29213)Positive[Insert Data][Insert Data][Calculate][Bactericidal/Static]
Lead-001 This compoundE. coli (25922)Negative[Insert Data][Insert Data][Calculate][Bactericidal/Static]
Analog-002 5-Carboxamide derivativeS. aureus (29213)Positive[Insert Data][Insert Data][Calculate][Bactericidal/Static]
Analog-003 2-Methyl substitutionS. aureus (29213)Positive[Insert Data][Insert Data][Calculate][Bactericidal/Static]
Control VancomycinS. aureus (29213)Positive[Insert Data][Insert Data][Calculate][Bactericidal/Static]
Control CiprofloxacinE. coli (25922)Negative[Insert Data][Insert Data][Calculate][Bactericidal/Static]

Interpreting the MBC/MIC Ratio: The ratio of MBC to MIC provides valuable insight into the nature of the antimicrobial activity.

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .[7]

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

Investigating the Mechanism of Action (MoA)

Identifying the molecular target of a novel antimicrobial is a critical step in its development. While the specific target of Furo[2,3-b]pyridine derivatives is unknown, a common strategy for novel scaffolds is to inhibit essential bacterial processes that are distinct from host pathways. One such pathway is cell wall biosynthesis, which involves enzymes like Mur ligases.[16]

The diagram below illustrates a hypothetical mechanism where a this compound analog inhibits a key enzyme in the peptidoglycan synthesis pathway, leading to cell lysis and death.

G compound Furo[2,3-b]pyridine Analog inhibition compound->inhibition enzyme Essential Bacterial Enzyme (e.g., MurB, DNA Gyrase) pathway Key Metabolic Pathway (e.g., Peptidoglycan Synthesis) enzyme->pathway Catalyzes disruption Pathway Disruption pathway->disruption inhibition->enzyme death Bacterial Cell Death (Lysis) disruption->death

Caption: Hypothetical inhibition of a bacterial signaling pathway by a Furo[2,3-b]pyridine analog.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is an iterative process that correlates the chemical structure of analogs with their biological activity. By comparing the MIC values from the table above, researchers can deduce which chemical modifications enhance or diminish antimicrobial potency.

Key regions on the this compound scaffold for modification include:

  • R1 (Position 5): The carboxylic acid can be converted to esters, amides, or other bioisosteres to probe the necessity of the acidic proton and hydrogen bonding capabilities.

  • R2 & R3 (Furan Ring): Substitution on the furan ring can modulate the electronic properties and steric profile of the molecule.

  • R4 (Pyridine Ring): Substitution on the pyridine ring can influence solubility, metabolic stability, and potential interactions with the target.

Caption: Key modification points on the scaffold for SAR studies.[17][18]

By systematically synthesizing and testing analogs with modifications at these positions, a clear picture of the pharmacophore—the essential features required for activity—can be developed, guiding the design of more potent and selective antimicrobial agents.

References

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  • Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Retrieved from [Link]

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  • Hada, K., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kráľová, P., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. Retrieved from [Link]

  • Sova, M., et al. (2023). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules. Retrieved from [Link]

  • Zhang, X., et al. (2016). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). Furo[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Retrieved from [Link]

  • Semantic Scholar. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4'. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of Furo[2,3-b]pyridine-5-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various protein kinases.[1][2][3] This document provides a comprehensive guide for the high-throughput screening (HTS) of Furo[2,3-b]pyridine-5-carboxylic acid libraries to identify novel kinase inhibitors. We present a strategic workflow encompassing library preparation, primary biochemical screening against a representative tyrosine kinase (Epidermal Growth Factor Receptor, EGFR), and a multi-tiered hit validation cascade. Detailed, step-by-step protocols for industry-standard HTS assays, including a luminescent-based (ADP-Glo™), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based (LanthaScreen™), and a FRET-based (Z'-LYTE™) assay are provided. Furthermore, we outline methodologies for crucial orthogonal hit validation using biophysical (Surface Plasmon Resonance, Isothermal Titration Calorimetry) and cell-based (Cellular Thermal Shift Assay) techniques to ensure data robustness and confident hit prioritization.

Introduction: The Furo[2,3-b]pyridine Scaffold as a Kinase Inhibitor Template

Protein kinases are a major class of therapeutic targets, particularly in oncology, and their dysregulation is a hallmark of numerous diseases.[4] The Furo[2,3-b]pyridine core is a bioisostere of purines and other heterocyclic systems that are known to interact with the ATP-binding site of kinases. Its structural rigidity and synthetic tractability make it an ideal starting point for the generation of diverse chemical libraries. Several derivatives have been identified as potent inhibitors of critical cancer-related kinases such as EGFR, HER2, Cyclin-Dependent Kinases (CDKs), and AKT1, validating its potential as a kinase-directed scaffold.[1][5]

This guide focuses on libraries derived from the this compound core, which provides a convenient chemical handle for combinatorial diversification through amide coupling, enabling the exploration of structure-activity relationships (SAR).

The High-Throughput Screening Workflow

A successful HTS campaign is a systematic process designed to efficiently identify true hits from a large compound collection while minimizing false positives and negatives. Our proposed workflow is a multi-stage funnel designed to progressively increase confidence in the identified active compounds.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Orthogonal Validation LibPrep Library Preparation (Furo[2,3-b]pyridine-5-carboxylic acids) AssayDev Assay Development & Miniaturization (e.g., 384-well format) LibPrep->AssayDev Quality Control PrimaryHTS Primary HTS (Single Concentration, e.g., 10 µM) AssayDev->PrimaryHTS Assay Validation (Z' > 0.5) HitConfirm Hit Confirmation (Fresh Compound Powder) PrimaryHTS->HitConfirm Initial Hit List DoseResponse Dose-Response (IC50) HitConfirm->DoseResponse Triage Hit Triage (SAR Analysis, PAINS Filtering) DoseResponse->Triage OrthoBiochemical OrthoBiochemical Triage->OrthoBiochemical Confirmed Hits OrthoBiochem Orthogonal Biochemical Assay (Different Technology) Biophys Biophysical Validation (SPR or ITC) CellTarget Cellular Target Engagement (CETSA) Biophys->CellTarget LeadOpt Lead Optimization CellTarget->LeadOpt OrthoBiochemical->Biophys

Caption: High-Throughput Screening and Hit Validation Workflow.

Library Preparation and Quality Control

The quality of the screening library is foundational to the success of any HTS campaign.

Protocol 3.1: Library Plating

  • Compound Source: Obtain this compound derivatives from synthesis or commercial vendors. Ensure identity and purity (>95%) via LC-MS and ¹H-NMR.

  • Solubilization: Prepare 10 mM stock solutions in 100% dimethyl sulfoxide (DMSO). Use acoustic dispensing to minimize volume errors.

  • Master Plates: Create master plates in 96- or 384-well format. Store at -20°C or -80°C in a desiccated environment.

  • Assay-Ready Plates: Prepare intermediate plates by diluting master stocks. For a 10 µM final screening concentration in a 20 µL assay, create 1 mM (100x) or 200 µM (20x) compound plates. These plates will be used for the primary screen.

Primary HTS: Biochemical Kinase Assays

The primary screen aims to rapidly identify compounds that inhibit the target kinase, EGFR, at a single concentration (typically 10 µM). We present three robust, homogeneous (no-wash) assay formats suitable for HTS. The choice of assay depends on available instrumentation, reagent costs, and potential for compound interference.

Technology Overview: Measuring Kinase Activity

Kinase assays fundamentally measure the transfer of a phosphate group from ATP to a substrate (peptide or protein). HTS-compatible methods typically detect either the product formed (phospho-substrate) or the product consumed (ADP).

Assay TechnologyPrincipleSignal CorrelationKey Advantages
ADP-Glo™ Luminescence: Measures ADP produced. A two-step reaction converts ADP to ATP, which drives a luciferase reaction.[6][7]Positive (Inhibition ↓ Signal)Universal for any kinase, high sensitivity, tolerates high ATP concentrations.[6]
LanthaScreen™ TR-FRET: A terbium-labeled antibody binds to a fluorescein-labeled phosphorylated substrate, bringing the donor (Tb) and acceptor (fluorescein) into proximity.[8][9][10]Negative (Inhibition ↓ Signal)Ratiometric measurement reduces interference, robust, flexible.[11]
Z'-LYTE™ FRET: A FRET-labeled peptide substrate is cleaved by a protease only when not phosphorylated. Cleavage separates the FRET pair.[12][13]Positive (Inhibition ↑ Signal)Ratiometric, highly sensitive to low phosphorylation levels.[12]
Protocol 4.2: ADP-Glo™ Kinase Assay (EGFR)

This protocol is adapted from Promega technical manuals.[6][7] It measures the amount of ADP produced, which positively correlates with kinase activity.

  • Reagent Preparation:

    • EGFR Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[4]

    • ATP/Substrate Mix (2X): Prepare a solution in 1X Kinase Buffer containing 2X the final desired ATP concentration (e.g., 20 µM for a 10 µM final) and 2X the final substrate concentration (e.g., 1 µM poly(E,Y) 4:1 peptide).

    • EGFR Enzyme (2X): Dilute EGFR kinase in 1X Kinase Buffer to 2X the final concentration required for ~50-80% ATP consumption in the reaction time.

  • Assay Procedure (384-well plate):

    • Dispense 2.5 µL of 1X Kinase Buffer into all wells.

    • Add 0.5 µL of test compound (from a 40x stock) or DMSO (for controls) to appropriate wells.

    • Add 2.5 µL of 2X EGFR enzyme to all wells except negative controls (add 2.5 µL of 1X Kinase Buffer instead).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 2X ATP/Substrate Mix.

    • Incubate for 60 minutes at room temperature.[4]

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[7]

    • Read luminescence on a plate reader.

Protocol 4.3: LanthaScreen™ TR-FRET Kinase Assay (EGFR)

This protocol is based on Thermo Fisher Scientific guidelines.[8][10][14] It detects the phosphorylated substrate using a terbium-labeled anti-phosphotyrosine antibody.

  • Reagent Preparation:

    • Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[8]

    • Kinase/Substrate Mix (4X): In 1X Kinase Buffer, prepare a solution of EGFR kinase and Fluorescein-poly(GT) substrate at 4X the final desired concentrations.

    • ATP/Compound Mix (4X): Prepare test compounds and ATP at 4X the final concentration in 1X Kinase Buffer.

    • Detection Mix (2X): Prepare a solution of Tb-PY20 antibody (e.g., 4 nM) and EDTA (e.g., 20 mM) in TR-FRET Dilution Buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X Kinase/Substrate Mix to each well.

    • Add 5 µL of 4X ATP/Compound Mix to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of 2X Detection Mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled reader (excite at ~340 nm, read emission at 495 nm and 520 nm).

    • Calculate the Emission Ratio (520 nm / 495 nm).

Data Analysis and Hit Confirmation

Robust statistical analysis is critical for identifying genuine hits from primary screening data.

Data_Analysis cluster_legend Key Formulas RawData Raw Plate Data (Luminescence or TR-FRET Ratio) Normalization Normalization (% Inhibition) RawData->Normalization QC Plate Quality Control (Z'-Factor Calculation) RawData->QC HitSelection Hit Selection (e.g., >3σ from mean) Normalization->HitSelection QC->HitSelection Proceed if Z' > 0.5 Z_Formula Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| Inhib_Formula % Inhib = 100 * (1 - (Signal_cpd - μ_neg) / (μ_pos - μ_neg))

Caption: Data analysis pipeline for primary HTS.

Protocol 5.1: Data Analysis and Hit Selection

  • Normalization: Calculate the percent inhibition for each compound relative to the plate controls (e.g., DMSO for 0% inhibition, a potent known inhibitor for 100% inhibition).

  • Quality Control: For each plate, calculate the Z'-factor. A Z' > 0.5 is considered excellent for an HTS assay.

  • Hit Identification: Define a hit threshold. A common method is to select compounds that show inhibition greater than three standard deviations (σ) from the mean of the sample population.

  • Hit Confirmation: Re-order or re-synthesize initial hits as dry powders. Test these fresh samples in the primary assay to confirm activity and rule out artifacts from library storage or handling.

  • Dose-Response: For confirmed hits, perform a 10-point dose-response curve in the primary assay to determine the IC₅₀ value (the concentration required for 50% inhibition).

Orthogonal Hit Validation: Ensuring Confidence

A compound identified as a "hit" in a single biochemical assay is not yet a validated lead. A cascade of orthogonal assays, which rely on different physical principles, is essential to confirm the mechanism of action and rule out assay-specific artifacts.[15]

Protocol 6.1: Biophysical Validation - Surface Plasmon Resonance (SPR)

SPR is a label-free technology that measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor chip in real-time. It provides kinetic data (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ).[16][17]

  • Kinase Immobilization: Covalently immobilize recombinant EGFR onto a CM5 sensor chip via amine coupling.

  • Binding Analysis: Inject a series of concentrations of the hit compound over the kinase-immobilized surface and a reference flow cell.

  • Data Processing: Subtract the reference channel signal from the active channel to obtain specific binding sensorgrams.

  • Kinetic Fitting: Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and calculate the dissociation constant (Kₑ = kₑ/kₐ). A confirmed hit should show concentration-dependent binding.

Protocol 6.2: Biophysical Validation - Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₑ, ΔH, ΔS) of the interaction.[18][19] It is considered the gold standard for characterizing binding affinity in solution.

  • Sample Preparation: Place the purified EGFR protein in the ITC sample cell. Load the hit compound into the injection syringe. Both must be in identical, well-dialyzed buffer to minimize heats of dilution.

  • Titration: Perform a series of small injections of the compound into the protein solution at a constant temperature.

  • Data Analysis: Integrate the heat pulses from each injection to generate a binding isotherm.

  • Model Fitting: Fit the isotherm to a binding model (e.g., single set of sites) to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH). This confirms a direct, physical interaction between the compound and the kinase.

Protocol 6.3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[20] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[21][22]

  • Cell Treatment: Treat intact cells (e.g., A549 lung cancer cells, which overexpress EGFR) with the hit compound or vehicle (DMSO) for a defined period.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, unfolded protein via centrifugation.

  • Detection: Quantify the amount of soluble EGFR remaining at each temperature using a specific detection method like Western Blot or ELISA.

  • Analysis: Plot the soluble EGFR fraction against temperature to generate melting curves. A positive result is a rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells, indicating target stabilization and engagement.[23]

Conclusion and Next Steps

This application note outlines a comprehensive and robust strategy for the high-throughput screening of this compound libraries to discover novel kinase inhibitors. By following a workflow that progresses from a high-sensitivity primary biochemical screen to rigorous biophysical and cell-based orthogonal validation, researchers can confidently identify and prioritize high-quality hit compounds. Compounds that are confirmed through this entire cascade—demonstrating potent biochemical inhibition, direct physical binding, and target engagement in a cellular context—represent validated starting points for a formal lead optimization program.

References

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  • Anonymous. (n.d.). ADP Glo Protocol. Retrieved from [Link]

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Designing and Validating Bioassays for Furo[2,3-b]pyridine-5-carboxylic Acid Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Furo[2,3-b]pyridine Scaffold

The Furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its versatile pharmacological activities.[1] This structure, featuring a furan ring fused to a pyridine ring, serves as a versatile template for the design of novel therapeutic agents. Extensive research has highlighted the potential of Furo[2,3-b]pyridine derivatives as potent anticancer agents, with demonstrated activities against a range of cancer cell lines.[2] The mechanism of action for many of these compounds is believed to involve the modulation of key cellular signaling pathways critical to cancer progression.[1]

Recent studies have specifically implicated Furo[2,3-b]pyridine and its isomers, such as Furo[2,3-d]pyrimidines, as inhibitors of critical oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Phosphoinositide 3-kinase (PI3K), Akt, and Cyclin-Dependent Kinase 2 (CDK2).[3][4][5][6] This guide provides a comprehensive framework for designing and implementing a robust bioassay cascade to identify and characterize novel Furo[2,3-b]pyridine-5-carboxylic acid derivatives as potential anticancer therapeutics. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the importance of creating a self-validating system for data integrity.

The Assay Cascade: A Strategic Approach to Drug Discovery

A successful drug discovery campaign requires a tiered approach to bioassays, starting with broad, high-throughput screens to identify initial "hits" and progressing to more complex, biologically relevant assays to characterize "leads." This cascade ensures that resources are focused on the most promising compounds.

Assay_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Mechanistic Studies cluster_2 Lead Optimization & Preclinical Evaluation a Biochemical Kinase Assays (e.g., EGFR, HER2, PI3K, CDK2) c Cellular Phosphorylation Assays (Western Blot, ELISA) a->c Confirm on-target activity b In Vitro Cytotoxicity Assays (e.g., MTT against cancer cell lines) d Cell Cycle Analysis (Flow Cytometry) b->d Elucidate mechanism of cell death e Apoptosis Assays (Caspase-Glo, Annexin V) b->e Confirm induction of apoptosis f In Vitro ADME-Tox Assays (Metabolic Stability, Permeability, hERG) c->f Assess drug-like properties d->f e->f g In Vivo Efficacy Studies (Xenograft Models) f->g Evaluate in a biological system

Caption: A tiered bioassay cascade for the discovery of Furo[2,3-b]pyridine-based anticancer agents.

Part 1: Primary Screening - Identifying Active Compounds

The initial goal is to screen a library of this compound derivatives to identify compounds with biological activity. This is typically achieved through high-throughput screening (HTS) using a combination of biochemical and cell-based assays.[7]

Biochemical Kinase Inhibition Assays

Rationale: Given that the Furo[2,3-b]pyridine scaffold has been associated with kinase inhibition, a primary screen against a panel of relevant kinases (e.g., EGFR, HER2, PI3Kα/β, CDK2) is a logical starting point.[3][5] These assays are cell-free, which simplifies data interpretation by directly measuring the interaction between the compound and its putative target.

Recommended Protocol: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ technology is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that is robust and amenable to HTS.[7][8][9]

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive inhibitor (tracer) from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[10][11]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor (e.g., 495 nm for Terbium) and acceptor (e.g., 520 nm for Fluorescein) wavelengths.[8]

  • Data Analysis: Calculate the emission ratio (acceptor/donor) and plot the results against the compound concentration to determine the IC50 value.

In Vitro Cytotoxicity Assays

Rationale: A parallel primary screen should assess the ability of the compounds to kill cancer cells. This provides a phenotypic readout of a compound's overall cellular activity. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10][11]

Recommended Protocol: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in a 96-well plate at a density that allows for exponential growth during the experiment and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[10][12]

  • Data Acquisition: Measure the absorbance of the samples at 540-590 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Primary Screening Results

Compound IDTarget KinaseBiochemical IC50 (µM)Cancer Cell LineCytotoxicity GI50 (µM)
FBP-001EGFR0.15MCF-71.2
FBP-002HER20.28MDA-MB-2312.5
FBP-003PI3Kα0.09A5490.8
FBP-004CDK20.51HCT1165.1

Part 2: Secondary Screening and Mechanistic Elucidation

Compounds that show promising activity in primary screens ("hits") are advanced to secondary assays to confirm their mechanism of action and further characterize their cellular effects.

Cellular Phosphorylation Assays

Rationale: To confirm that the compounds inhibit the target kinase within a cellular context, it is essential to measure the phosphorylation status of the kinase's downstream substrates. Western blotting is a gold-standard technique for this purpose.

Recommended Protocol: Western Blot for PI3K/Akt Pathway Inhibition

Principle: This protocol detects the levels of total and phosphorylated Akt (a key downstream effector of PI3K) in cell lysates. A potent PI3K inhibitor should decrease the levels of phosphorylated Akt (p-Akt) without affecting the total Akt levels.[6]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer therapies.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with the test compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin).[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

Cell Cycle Analysis

Rationale: Many kinase inhibitors exert their anticancer effects by inducing cell cycle arrest.[17] Flow cytometry with propidium iodide (PI) staining is a robust method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[18][19]

Recommended Protocol: Flow Cytometry for Cell Cycle Analysis

Principle: PI is a fluorescent dye that intercalates into DNA. The amount of fluorescence is directly proportional to the DNA content of the cell, allowing for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[18]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells on a flow cytometer, acquiring data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in each phase.[17]

Apoptosis Assays

Rationale: A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis.[7][20] This can be assessed by measuring the activity of caspases, which are key executioner enzymes in the apoptotic cascade, or by detecting the externalization of phosphatidylserine (PS) on the cell surface.[21]

Recommended Protocol: Caspase-Glo® 3/7 Assay

Principle: This is a luminescent assay that measures the activity of caspases-3 and -7. The assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity. In the presence of active caspases, the substrate is cleaved, and a "glow-type" luminescent signal is generated by luciferase.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound for a predetermined time (e.g., 24 hours).

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells (can be determined from a parallel viability assay) to determine the fold-increase in caspase activity.

Part 3: Lead Optimization and Preclinical Profiling

Once a lead compound with a confirmed mechanism of action is identified, the focus shifts to evaluating its drug-like properties through ADME-Tox assays and assessing its efficacy in a more complex biological system.

In Vitro ADME-Tox Assays

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is crucial to avoid late-stage failures in drug development.[22][23] For orally administered kinase inhibitors, key parameters to assess include metabolic stability, intestinal permeability, and potential for cardiac toxicity (hERG inhibition).[24][25]

Key ADME-Tox Assays:

  • Metabolic Stability Assay (Liver Microsomes): This assay determines the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.[12][18][20] The compound is incubated with liver microsomes and a cofactor (NADPH), and the disappearance of the parent compound over time is measured by LC-MS/MS.[14]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to resemble the intestinal epithelium, to predict a compound's intestinal permeability and identify if it is a substrate for efflux transporters.[26][27][28] The transport of the compound from the apical to the basolateral side (and vice versa) is measured by LC-MS/MS.[27]

  • hERG Safety Assay: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[21] Automated patch-clamp electrophysiology is the gold-standard method to assess a compound's potential to inhibit the hERG channel.[21][29]

In Vivo Efficacy Studies

Rationale: The ultimate test of an anticancer agent's potential is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the most common preclinical models for this purpose.[8][9][30]

Recommended Protocol: Cell Line-Derived Xenograft (CDX) Model

Principle: A suspension of human cancer cells (e.g., the cell line most sensitive to the compound in vitro) is injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[28]

Step-by-Step Protocol:

  • Cell Implantation: Inject approximately 1-10 million cancer cells in a suitable matrix (e.g., Matrigel) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound derivative and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage). A positive control (a standard-of-care agent for that cancer type) should also be included.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a set duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the compound's efficacy in inhibiting tumor growth.

Conclusion: A Pathway to Novel Therapeutics

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The bioassay cascade outlined in this guide provides a systematic and robust framework for identifying and characterizing potent and selective drug candidates. By integrating biochemical, cellular, and in vivo assays, researchers can gain a comprehensive understanding of a compound's mechanism of action, efficacy, and drug-like properties, ultimately paving the way for the development of new and effective anticancer treatments.

References

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Furo[2,3-b]pyridine-5-carboxylic Acid: A Privileged Fragment in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Value of the Furo[2,3-b]pyridine Scaffold

In the landscape of modern medicinal chemistry, the identification and deployment of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, providing a robust starting point for the development of novel therapeutics. The furo[2,3-b]pyridine core has emerged as one such privileged fragment, particularly in the highly competitive and therapeutically significant field of protein kinase inhibition.

The unique architecture of the furo[2,3-b]pyridine ring system, which features the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, confers a distinct set of physicochemical properties.[1] This scaffold can act as a bioisosteric replacement for other common hinge-binding motifs, such as indoles or azaindoles, in ATP-competitive kinase inhibitors.[2] The strategic placement of the furan oxygen and pyridine nitrogen allows for the formation of critical hydrogen bond interactions with the hinge region of the kinase active site, a fundamental requirement for potent inhibition. Furthermore, the bicyclic nature of the scaffold provides a rigid framework upon which substituents can be strategically placed to explore and optimize interactions with other regions of the ATP-binding pocket, thereby enhancing both potency and selectivity.[2]

Derivatives of the furo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), B-Raf, and Epidermal Growth Factor Receptor (EGFR), making this a fragment of high interest for oncology and beyond.[3][4] This document provides a detailed guide for researchers, outlining the synthesis and biological evaluation of a representative furo[2,3-b]pyridine derivative as a kinase inhibitor.

Part 1: Synthesis of a Furo[2,3-b]pyridine-based Kinase Inhibitor

The following protocol details the synthesis of a specific furo[2,3-b]pyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate , which has been identified as a potent inhibitor of CDK2.[3] This multi-step synthesis provides a practical workflow for accessing this class of compounds.

Experimental Protocol: Synthesis of Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate

This protocol is adapted from the synthetic route described by K. A. Ismail, et al.[3]

Causality Behind Experimental Choices:

  • Sodium Ethoxide: A strong base is required to facilitate the intramolecular cyclization to form the furan ring. Sodium ethoxide is a suitable choice for this reaction in an ethanol solvent.

  • Reflux Conditions: Heating under reflux provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction, ensuring a reasonable reaction rate.

  • Recrystallization: This is a standard and effective method for purifying the final solid product, removing any unreacted starting materials or side products.

Materials:

  • S-(3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-ethoxy-2-oxoethanethioate (precursor compound 13 in the cited literature)

  • Sodium metal

  • Absolute Ethanol

  • Standard laboratory glassware for reflux and filtration

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 0.46 g (0.02 g atom) of sodium metal to 50 mL of absolute ethanol. The mixture will exothermically react to form sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 3.28 g (10 mmol) of S-(3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-ethoxy-2-oxoethanethioate.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Final Purification: Recrystallize the crude product from ethanol to afford the pure ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate.[3]

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

G cluster_synthesis Synthesis Workflow Precursor Starting Pyridine Derivative Reaction Add Precursor to NaOEt Solution Reflux for 30 min Precursor->Reaction NaOEt Prepare Sodium Ethoxide in Ethanol NaOEt->Reaction Precipitation Cool to Room Temperature Reaction->Precipitation Filtration Filter and Wash with Cold Ethanol Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product Pure Furo[2,3-b]pyridine Derivative Recrystallization->Final_Product

Caption: Synthetic workflow for the preparation of the target Furo[2,3-b]pyridine derivative.

Part 2: Biological Evaluation as a Kinase Inhibitor

The furo[2,3-b]pyridine scaffold is a potent hinge-binding fragment for many kinases. The following section provides a detailed protocol for evaluating the inhibitory activity of the synthesized compound against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 is a hallmark of many cancers, making it an important therapeutic target.[5]

Signaling Pathway Context: The Role of CDK2 in Cell Cycle Progression

CDK2 is a serine/threonine kinase that, when complexed with its regulatory partners Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition and DNA replication. The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for S phase entry and DNA synthesis. Inhibition of CDK2 activity leads to cell cycle arrest at the G1/S checkpoint, preventing cell proliferation.

G cluster_pathway CDK2 Signaling in G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRb_p pRb-P CyclinD_CDK46->pRb_p phosphorylates pRb_E2F pRb-E2F Complex pRb_E2F->pRb_p E2F E2F (free) pRb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_p hyper-phosphorylates S_Phase_Genes->CyclinE_CDK2 upregulates Cyclin E DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle checkpoint.

Protocol 2: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and therefore, a decrease in the luminescent signal indicates inhibition.

Causality Behind Experimental Choices:

  • ADP-Glo™ Reagent: This reagent depletes the unused ATP from the kinase reaction. This is crucial because high levels of ATP would interfere with the subsequent luminescence-based detection of newly synthesized ATP.

  • Kinase Detection Reagent: This reagent contains the necessary components (ADP to ATP conversion enzyme and luciferase) to convert the ADP produced by the kinase into a luminescent signal.

  • DMSO as a Vehicle: The test compound is typically dissolved in DMSO. It is important to maintain a consistent, low final concentration of DMSO across all wells to avoid solvent-induced effects on enzyme activity.

  • Staurosporine Control: Staurosporine is a well-characterized, potent, and non-selective kinase inhibitor. It is used as a positive control to ensure the assay is performing correctly and to provide a benchmark for inhibitory activity.

Materials:

  • Recombinant CDK2/Cyclin A2 Kinase Enzyme System (e.g., Promega, Cat. No. V2971)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. No. V9101)

  • Synthesized furo[2,3-b]pyridine derivative (Test Inhibitor) dissolved in 100% DMSO

  • Staurosporine (Positive Control Inhibitor) dissolved in 100% DMSO

  • CDK2/Cyclin A2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test inhibitor and staurosporine in DMSO. A typical starting concentration for the test inhibitor would be 100 µM, followed by 10-point, 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test inhibitor or control (DMSO for 100% activity, staurosporine for 0% activity) to the appropriate wells of a 384-well plate.

    • Prepare a master mix of the CDK2/Cyclin A2 enzyme diluted in kinase buffer. Add 2 µL of the diluted enzyme to each well.

    • Prepare a master mix of the substrate (e.g., a suitable peptide substrate for CDK2) and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. The final volume in each well will be 5 µL.

  • Kinase Reaction: Gently mix the contents of the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data with respect to the positive (DMSO only) and negative (staurosporine) controls.

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation and Expected Results

The inhibitory activity of the furo[2,3-b]pyridine derivative is quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Representative In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC₅₀ (µM)Reference
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/Cyclin A20.93[3]
Roscovitine (Reference Inhibitor)CDK2/Cyclin A20.394[3]

The data indicates that the synthesized furo[2,3-b]pyridine derivative is a potent inhibitor of CDK2/Cyclin A2, with activity in the sub-micromolar range, comparable to the known CDK inhibitor, Roscovitine.[3]

Conclusion and Future Directions

The furo[2,3-b]pyridine-5-carboxylic acid scaffold and its derivatives represent a valuable asset in the toolkit of medicinal chemists, particularly for the development of novel kinase inhibitors. The synthetic accessibility of this core, coupled with its favorable physicochemical properties for engaging the kinase hinge region, makes it an attractive starting point for fragment-based and lead optimization campaigns. The protocols outlined in this application note provide a robust framework for the synthesis and in vitro evaluation of furo[2,3-b]pyridine-based compounds. Further exploration of structure-activity relationships (SAR) by modifying substituents at various positions on the furo[2,3-b]pyridine core can lead to the discovery of next-generation inhibitors with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

References

  • Ismail, K. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Available at: [Link]

  • Welin, E. R., et al. (2019). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron, 75(15), 2293-2299. Available at: [Link]

  • Aziz, M. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-11. Available at: [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Available at: [Link]

  • Wikipedia. (2024). Cyclin-dependent kinase 2. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and characterization of novel pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Scientific Reports, 14(1), 1-16. Available at: [Link]

  • Mohareb, R. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, demonstrating a wide array of pharmacological activities.[1] Its structural similarity to 7-azaindole makes it a valuable isostere in medicinal chemistry. This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to address common challenges and improve the yield and purity in the synthesis of Furo[2,3-b]pyridine-5-carboxylic acid.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My overall yield of this compound is consistently low. What are the critical parameters to investigate?

A1: Low yields in heterocyclic synthesis are a frequent challenge, often stemming from suboptimal reaction conditions in either the initial cyclization to form the furo[2,3-b]pyridine ester or the final hydrolysis step.

For the Cyclization Step (e.g., Synthesis of Ethyl Furo[2,3-b]pyridine-5-carboxylate):

  • Reagent Purity and Anhydrous Conditions: The precursors, often substituted pyridines and haloacetates, are susceptible to side reactions in the presence of water. Ensure all solvents (e.g., DMF, THF) are rigorously dried and that reactions are conducted under an inert atmosphere (Nitrogen or Argon). Moisture can quench strong bases and lead to undesired hydrolysis of starting materials.

  • Base Selection and Stoichiometry: The choice of base is critical for the intramolecular cyclization. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically required to deprotonate the precursor.[2] Using an insufficient amount of base will result in incomplete reaction. We recommend starting with 1.1 to 1.5 equivalents of the base.

  • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction, followed by gentle heating (e.g., 60-80 °C) to drive the cyclization to completion. Excessively high temperatures can lead to decomposition and the formation of tar-like side products. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

For the Hydrolysis Step:

  • Incomplete Saponification: The hydrolysis of the ethyl ester to the carboxylic acid requires a sufficient excess of a strong base (e.g., NaOH, KOH) and adequate time.[3] If the reaction is incomplete, you will have a mixture of the desired acid and the starting ester, complicating purification.

    • Solution: Increase the reaction time or the temperature (refluxing in a water/ethanol mixture is common). Use a larger excess of the base (e.g., 3-5 equivalents).

  • Product Precipitation during Acidification: The final product is precipitated by acidifying the reaction mixture. If the pH is not brought down sufficiently (typically to pH 3-4), the product will remain in solution as its carboxylate salt, leading to poor recovery.

    • Solution: Add acid (e.g., 2N HCl) slowly while monitoring the pH with a pH meter or indicator paper. Ensure the mixture is well-stirred and cooled in an ice bath to maximize precipitation of the solid product.

Q2: I am observing significant side product formation, which complicates purification. What are these impurities and how can I minimize them?

A2: Side product formation is often related to the reactivity of the intermediates. Likely impurities include unreacted starting materials, products from incomplete cyclization, or isomers.

  • Likely Impurities:

    • Unreacted Starting Materials: Precursors to the furan or pyridine rings.

    • Polymerization Products: Strong bases and high temperatures can sometimes lead to polymerization, especially if starting materials are not pure.

    • Isomeric By-products: Depending on the specific synthetic route, alternative cyclization pathways can sometimes lead to the formation of other furo-pyridine isomers, although this is less common in well-established routes.

  • Minimization and Identification Strategies:

    • Controlled Reagent Addition: Add reagents, especially the base and electrophiles, slowly and at a controlled temperature to minimize exothermic events that can lead to side reactions.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. This allows you to determine the optimal reaction time and quench the reaction before significant decomposition or side product formation occurs.[4]

    • Identification: Use analytical techniques like LC-MS to get the molecular weight of the impurities. This can provide crucial clues to their identity. 1H NMR of the crude product can also reveal the presence of unreacted starting materials.[5]

Q3: The final product, this compound, is difficult to purify. What are the most effective purification strategies?

A3: this compound is a polar, functionalized heterocyclic compound, which can make purification by standard methods like recrystallization challenging.[4]

  • Recrystallization Issues and Solutions:

    • Problem: The compound "oils out" or has very low recovery. This happens when the compound's solubility does not change significantly with temperature in the chosen solvent.[4]

    • Solution 1: Mixed-Solvent Systems: Use a solvent pair where the compound is soluble in one solvent (e.g., ethanol, methanol, DMF) and insoluble in the other (e.g., water, heptane). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until the solution becomes turbid. Then, allow it to cool slowly. Common systems for pyridine carboxylic acids include Ethanol/Water or DMF/Water.[5]

    • Solution 2: Induce Crystallization: If the solution is supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal of pure product to initiate crystallization.[5]

  • Alternative Purification Methods:

    • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids. Dissolve the crude product in a suitable organic solvent (like ethyl acetate). Wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the desired acid into the aqueous layer as its sodium salt. The organic layer will retain non-acidic impurities. Then, re-acidify the aqueous layer with cold HCl to precipitate the pure carboxylic acid, which can be collected by filtration.

    • Column Chromatography: If impurities have similar acidity, column chromatography on silica gel may be necessary. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking on the column, is typically required (e.g., Dichloromethane/Methanol/Acetic Acid).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the Furo[2,3-b]pyridine core?

A1: The construction of the furo[2,3-b]pyridine nucleus is generally achieved by building the furan ring onto a pre-existing, functionalized pyridine core. Key strategies include:

  • Intramolecular Cyclization: This is one of the most common methods, often involving the reaction of a 2-chloropyridine derivative bearing a hydroxyl group at the 3-position with an α-halo-ketone or ester, followed by base-mediated cyclization.

  • Palladium and Copper-Catalyzed Cross-Coupling Reactions: Modern methods utilize transition metal catalysis. For example, a Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine (e.g., a 3-halo-2-hydroxypyridine) can be followed by an intramolecular cyclization (heteroannulation) to form the furan ring.[6]

  • Multi-Component Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step. Strategies like isocyanide-based MCRs can be employed to construct the furo[2,3-b]pyridine scaffold from three or more simple starting materials.[1]

Q2: How can I definitively confirm the regiochemistry of my final product?

A2: Confirming the correct substitution pattern on the furo[2,3-b]pyridine core is crucial. While mass spectrometry can confirm the molecular weight, it is not sufficient to distinguish between regioisomers. The most definitive techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D and 2D NMR experiments is the most powerful tool for structural elucidation in solution.

    • 1H and 13C NMR: Provide initial information on the number and type of protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for mapping the connectivity of the heterocyclic core and confirming the position of the carboxylic acid group.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. A correlation between a proton on the furan ring and a specific proton on the pyridine ring can provide unambiguous proof of the [2,3-b] fusion.[7]

  • Single-Crystal X-ray Crystallography: This is the gold-standard method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its regiochemistry. However, it requires growing a suitable single crystal, which can be challenging.

Optimized Experimental Protocol

This protocol describes a reliable two-step synthesis of this compound via the hydrolysis of its corresponding ethyl ester.

Step 1: Synthesis of Ethyl Furo[2,3-b]pyridine-5-carboxylate

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred DMF.

  • Precursor Addition: Add a solution of the appropriate 2-hydroxy-3-aminopyridine precursor (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Cyclization: Add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to 70 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding ice-cold water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford pure ethyl furo[2,3-b]pyridine-5-carboxylate.[8]

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the ethyl furo[2,3-b]pyridine-5-carboxylate (1.0 equivalent) from Step 1 in a mixture of ethanol and water (e.g., 2:1 ratio).

  • Base Addition: Add sodium hydroxide (NaOH, 3.0 equivalents) and heat the mixture to reflux.

  • Monitoring: Monitor the disappearance of the starting material by TLC (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 2N HCl. A precipitate should form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield this compound.

Data Summary Table

The following table summarizes key parameters that can be optimized to improve the yield of the cyclization step.

ParameterCondition A (Baseline)Condition B (Optimized)Rationale for Optimization
Base K₂CO₃NaH or t-BuOKA stronger base ensures more complete deprotonation, driving the reaction forward.[2]
Solvent EthanolAnhydrous DMF or THFAprotic polar solvents prevent protonation of the intermediate anion.
Temperature Reflux (Ethanol)0 °C to 70 °CLower initial temperature provides better control over the reaction.[9]
Atmosphere AirNitrogen or ArgonInert atmosphere prevents side reactions caused by moisture and oxygen.

Visual Guides & Workflows

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Start Pyridine Precursor + Ethyl 2-chloroacetoacetate Reaction1 Base (NaH) Solvent (DMF) 0°C -> 70°C Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Ester Ethyl Furo[2,3-b]pyridine -5-carboxylate Purify1->Ester Reaction2 Base (NaOH) Solvent (EtOH/H₂O) Reflux Ester->Reaction2 Intermediate Workup2 Acidification (HCl) Reaction2->Workup2 Purify2 Filtration & Drying Workup2->Purify2 FinalProduct Furo[2,3-b]pyridine -5-carboxylic Acid Purify2->FinalProduct

A two-step workflow for synthesizing this compound.

Diagram 2: Troubleshooting Low Yield

Troubleshooting Start Low Yield Observed CheckStep Which step has low yield? Start->CheckStep Cyclization Cyclization (Step 1) CheckStep->Cyclization Crude ester is low Hydrolysis Hydrolysis (Step 2) CheckStep->Hydrolysis Ester conversion is low Sol_Cyclization1 Verify anhydrous conditions Cyclization->Sol_Cyclization1 Sol_Cyclization2 Use stronger base (e.g., NaH) Cyclization->Sol_Cyclization2 Sol_Cyclization3 Optimize temperature (TLC monitoring) Cyclization->Sol_Cyclization3 Sol_Hydrolysis1 Increase reaction time or temperature Hydrolysis->Sol_Hydrolysis1 Sol_Hydrolysis2 Use excess NaOH (3-5 eq.) Hydrolysis->Sol_Hydrolysis2 Sol_Hydrolysis3 Ensure full precipitation (check pH < 4) Hydrolysis->Sol_Hydrolysis3

A decision-making diagram for troubleshooting low reaction yields.

References

  • Chemical Synthesis Database. (2025). ethyl furo[2,3-b]pyridine-5-carboxylate. [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]

  • PubChemLite. (n.d.). Furo[3,2-b]pyridine-5-carboxylic acid (C8H5NO3). [Link]

  • National Institutes of Health. (n.d.). [2][10]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. [Link]

  • MDPI. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

  • National Institutes of Health. (2023). Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles. [Link]

  • PubChemLite. (n.d.). Furo[2,3-b]pyridine-2-carboxylic acid (C8H5NO3). [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. [Link]

Sources

Technical Support Center: Purification of Furo[2,3-b]pyridine-5-carboxylic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Furo[2,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this important heterocyclic compound. This compound presents a unique purification challenge due to its amphoteric nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual functionality can lead to problematic interactions with common stationary phases, resulting in issues like poor peak shape, low recovery, and inadequate separation from synthetic impurities.

This document moves beyond standard protocols to provide a deeper understanding of the "why" behind the methodology. We will explore the causal relationships between molecular properties, chromatographic conditions, and purification outcomes. Our goal is to equip you with the expertise to not only follow a protocol but to troubleshoot and optimize it effectively.

Troubleshooting Guide: A Logic-Based Workflow

When encountering difficulties in the purification of this compound, a systematic approach is crucial. The following workflow provides a decision-making framework to diagnose and resolve common chromatographic issues.

troubleshooting_workflow start Start: Crude Product Purification issue Identify Primary Issue: - Poor Separation - Peak Tailing/Streaking - Low Recovery - No Elution start->issue poor_sep Poor Separation of Product and Impurity issue->poor_sep Separation tailing Severe Peak Tailing or Streaking issue->tailing Peak Shape low_rec Low Mass Recovery (Product Irreversibly Bound) issue->low_rec Recovery no_elution Compound Not Eluting (Stuck at Column Head) issue->no_elution Elution sep_sol Solution: Enhance Selectivity 1. Optimize Gradient Slope (make it shallower). 2. Change Mobile Phase Solvents (e.g., ACN to MeOH in RP). 3. Switch Stationary Phase (e.g., C18 to Phenyl or Cyano). poor_sep->sep_sol tailing_sol Solution: Mitigate Secondary Interactions 1. Add Mobile Phase Modifier:   - RP: 0.1% TFA or Formic Acid.   - NP: 0.1-1% Triethylamine. 2. Use an End-Capped Column. 3. Consider Ion-Exchange or HILIC. tailing->tailing_sol rec_sol Solution: Prevent On-Column Degradation/Adsorption 1. Test Compound Stability on Silica (TLC test). 2. Deactivate Silica Gel (with base) or use Alumina. 3. Use a Polymer-Based or Anion-Exchange Column. low_rec->rec_sol elution_sol Solution: Increase Elution Strength 1. Increase % of Strong Solvent in Mobile Phase. 2. Check Compound Solubility in Mobile Phase. 3. Switch to a less retentive mode (e.g., NP to RP). no_elution->elution_sol

Caption: Troubleshooting logic for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on a silica gel flash column. What is happening and how do I fix it?

A1: This is the most common issue encountered with pyridine-containing compounds on standard silica gel.[1] The basic nitrogen on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the silica surface.[1] This creates a secondary, non-ideal retention mechanism that leads to significant peak tailing.

Causality: The interaction is an acid-base phenomenon. The lone pair on the pyridine nitrogen binds to the proton of the silanol group, causing the molecule to "stick" and elute slowly and unevenly.

Solutions:

  • Mobile Phase Modification: The most direct solution is to add a small amount of a competitive base to your mobile phase. Adding 0.1-1% triethylamine (TEA) or ammonia in methanol to your eluent (e.g., Dichloromethane/Methanol) will neutralize the active silanol sites, preventing your compound from interacting with them.[1][2]

  • Stationary Phase Choice: If tailing persists, consider an alternative stationary phase. Alumina (basic or neutral) can be an excellent choice for basic compounds.[3] Alternatively, for flash chromatography, you can use commercially available amine-functionalized or deactivated silica.

Q2: I'm developing an HPLC method. Should I use Reversed-Phase or an alternative technique?

A2: While Reversed-Phase (RP) HPLC is often the default, the polar and ionizable nature of this compound makes other techniques highly competitive and sometimes superior.

  • Reversed-Phase (RP-HPLC): This is a viable option but requires careful mobile phase control. Due to its polarity, the compound may have limited retention on a standard C18 column. More importantly, interactions with residual silanols can cause peak tailing.[4]

    • Expert Tip: To achieve sharp, symmetrical peaks in RP-HPLC, you must control the ionization state of both your molecule and the stationary phase. Add an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase (e.g., water/acetonitrile).[5][6] This protonates the pyridine nitrogen (making it consistently charged) and suppresses the ionization of silanol groups, leading to a single, well-defined retention mechanism.[1]

  • Ion-Exchange Chromatography (IEC): This technique is exceptionally well-suited for this molecule.[7][8] You can use a Strong Anion Exchanger (SAX) to bind the negatively charged carboxylate group after deprotonation with a basic buffer.[9][10] Neutral impurities can be washed away, and the pure compound can then be eluted by changing the pH or increasing the ionic strength of the mobile phase.[11]

  • Hydrophilic Interaction Chromatography (HILIC): For highly polar molecules that are poorly retained in reversed-phase, HILIC is an excellent alternative.[12][13] It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic, low-aqueous mobile phase to retain and separate polar analytes.[13]

Q3: What are the best starting conditions for purifying my crude material via flash chromatography?

A3: A successful flash chromatography purification starts with proper method development using Thin Layer Chromatography (TLC).

  • TLC Analysis: Screen various solvent systems. For a polar compound like this, start with a relatively polar system like 95:5 Dichloromethane (DCM):Methanol (MeOH). If the compound remains at the baseline, increase the methanol content. Add 0.5% triethylamine (TEA) to your TLC solvent jar to see if it improves the spot shape.

  • Target Rf: Aim for an Rf (retention factor) of 0.2-0.3 for your target compound in the chosen solvent system. This Rf value generally translates well to good separation on a column.

  • Column Loading: For best results, use a "dry loading" technique.[14] Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This method prevents band broadening that can occur with wet loading a polar compound in a strong solvent.[14]

Q4: I am seeing a cluster of spots on my TLC plate. What are the likely impurities from the synthesis?

A4: The impurities will depend on the synthetic route, but common side products in the synthesis of furopyridine scaffolds can include:

  • Starting Materials: Unreacted precursors are the most common impurity.

  • Isomers: Depending on the cyclization strategy, formation of other furo-pyridine isomers (e.g., Furo[3,2-b]pyridine) is possible.

  • Hydrolysis Products: If esters were used as precursors, incomplete hydrolysis could leave the corresponding ethyl or methyl ester of the carboxylic acid.

  • Decarboxylation Products: In some cases, harsh reaction conditions can lead to the loss of the carboxylic acid group, resulting in the parent Furo[2,3-b]pyridine.[15]

Careful analysis of your crude material by LC-MS is the most effective way to identify the mass of impurities and guide your purification strategy.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Chromatographic Purification
ParameterFlash Chromatography (Normal Phase)HPLC (Reversed-Phase)HPLC (Anion-Exchange)
Stationary Phase Silica Gel (230-400 mesh)C18, 5 µm (End-capped)Strong Anion Exchange (SAX), 5 µm
Mobile Phase A Dichloromethane or Ethyl Acetate0.1% Formic Acid in Water20 mM Ammonium Acetate, pH 8.0
Mobile Phase B Methanol0.1% Formic Acid in Acetonitrile500 mM Ammonium Acetate, pH 8.0
Modifier 0.1 - 1% Triethylamine in Mobile Phase BN/AN/A
Elution Mode Gradient (e.g., 0-15% B)Gradient (e.g., 5-95% B)Gradient (e.g., 0-100% B)
Detection TLC with UV (254 nm)UV (approx. 257 nm, 330 nm)[16]UV (approx. 257 nm, 330 nm)[16]
Protocol 1: Flash Column Chromatography Purification

This protocol is designed for the purification of 100-500 mg of crude this compound.

  • Column Preparation:

    • Select an appropriately sized glass column. A common rule of thumb is a 50:1 ratio of silica gel to crude material by weight.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is uniform and free of cracks or air bubbles.[17] Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of methanol.

    • Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the top of the packed column bed. Gently add a thin layer of sand on top to prevent disturbance.[17]

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase (e.g., 98:2 DCM:MeOH + 0.5% TEA).

    • Gradually increase the polarity by increasing the percentage of methanol. A shallow gradient is often more effective for separating closely eluting impurities.

    • Collect fractions and monitor them by TLC. Use a UV lamp to visualize the spots.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.

References

  • Abe, M., et al. (1983). Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Okada, T., & Kuwamoto, T. (1985). Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography. Journal of Chromatography A. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]

  • Heiszwolf, G. J., & Van Drunen, J. (2000). U.S. Patent No. 6,284,904 B1. Washington, DC: U.S. Patent and Trademark Office.
  • Kailasam, S. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. Available at: [Link]

  • LC Resources. (n.d.). HPLC Troubleshooting Guide. LC Resources. Available at: [Link]

  • Kumar, S., et al. (2018). Purification Or Organic Acids Using Anion Exchange Chromatography. ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Patel, M., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. BenchChem.
  • Al-Ostath, A., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available at: [Link]

  • PubChem. (n.d.). Furo[2,3-b]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (2025).
  • LookChem. (n.d.). Cas 272-01-5,Furo[2,3-b]pyridine. LookChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of Furo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Furo[2,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. Furo[2,3-b]pyridines are of significant interest due to their prevalence in kinase inhibitors and other biologically active molecules.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). We will explore the causality behind common side reactions and offer field-proven solutions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Section 1: Sonogashira Coupling & Cyclization Route

One of the most powerful and convergent strategies for synthesizing substituted Furo[2,3-b]pyridines is the Sonogashira cross-coupling of a halogenated 3-hydroxypyridine with a terminal alkyne, followed by an intramolecular cyclization.[3][4] While effective, this two-step, often one-pot, process is prone to several side reactions that can complicate the synthesis and purification.

Troubleshooting Guide: Sonogashira & Cyclization Issues
FAQ 1: My Sonogashira reaction has low yield, and the main byproduct is a homocoupled alkyne (Glaser coupling product). What is causing this and how can I prevent it?

Root Cause Analysis: The formation of a symmetrical diyne, known as the Glaser homocoupling product, is a classic side reaction in Sonogashira couplings.[5] It is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen. Oxygen oxidizes the copper(I) acetylide intermediate, leading to the dimerization of the alkyne.

Troubleshooting Steps:

  • Atmosphere Control (Critical): The most common cause is oxygen contamination. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Protocol: Use a Schlenk line or a glovebox. Solvents and liquid reagents (like an amine base) must be rigorously degassed before use. A common method is to bubble an inert gas through the solvent for 20-30 minutes or use several freeze-pump-thaw cycles.

  • Reagent Purity: Ensure your copper(I) iodide (CuI) is pure. Old or improperly stored CuI may be partially oxidized, which can promote side reactions. It should be a white to off-white powder; a significant green or brown tint indicates oxidation.

  • Catalyst and Ligand Choice: While Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with CuI are standard, the choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[6] If the problem persists, screening different phosphine ligands may be beneficial.

  • Copper-Free Conditions: In some cases, particularly with reactive aryl halides, the reaction can be performed without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling.[7] This often requires a more active palladium catalyst system and may need higher temperatures.

Diagram 1: Troubleshooting Sonogashira Side Reactions

start Low Yield of Furo[2,3-b]pyridine sub1 Identify Major Byproduct(s) via TLC/LCMS start->sub1 p1 Alkyne Homocoupling (Glaser Product) sub1->p1 Diyne observed p2 Unreacted Starting Materials sub1->p2 Halopyridine spot remains p3 Incomplete Cyclization (Alkynylpyridine Intermediate Observed) sub1->p3 Intermediate observed c1 Cause: Oxygen Contamination p1->c1 s1 Solution: Rigorous Degassing of Solvents/Reagents Use Schlenk or Glovebox c1->s1 c2 Cause: Catalyst Deactivation or Insufficient Temperature p2->c2 s2 Solution: Increase Catalyst Loading, Screen Ligands, or Increase Temperature c2->s2 c3 Cause: Insufficient Base or Low Temperature for Cyclization Step p3->c3 s3 Solution: Add Stronger Base (e.g., t-BuOK) or Heat after Sonogashira is Complete c3->s3

Caption: Decision workflow for troubleshooting Sonogashira-cyclization reactions.

FAQ 2: The Sonogashira coupling appears to work, but the subsequent cyclization to the furan ring is inefficient. How can I drive this reaction to completion?

Root Cause Analysis: The intramolecular cyclization to form the furan ring is typically a 5-exo-dig cyclization. Its rate is highly dependent on the nucleophilicity of the hydroxyl group and the reaction conditions. The base used in the Sonogashira step (often a mild amine base like triethylamine or diisopropylamine) may not be strong enough to sufficiently deprotonate the 3-hydroxy group for a rapid cyclization.

Troubleshooting Steps:

  • Choice of Base: The most critical factor is the base. While the amine base is necessary for the Sonogashira catalytic cycle, a stronger base is often required for the cyclization.

    • One-Pot Modification: After TLC or LCMS confirms the consumption of the aryl halide, add a stronger base like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) to the reaction mixture.

    • Two-Step Procedure: Isolate the 2-alkynyl-3-hydroxypyridine intermediate after the Sonogashira coupling. Then, subject it to cyclization conditions in a separate step using a strong base in a suitable solvent (e.g., t-BuOK in DMF).

  • Temperature: If the reaction is sluggish at room temperature, gently heating the mixture after the coupling step is complete can often promote the cyclization. Monitor the reaction carefully to prevent degradation.

  • Solvent Effects: The polarity of the solvent can influence the rate of the SNAr-type cyclization. Polar aprotic solvents like DMF or acetonitrile are often effective.[8]

Quantitative Data Summary

Table 1: Troubleshooting Guide for Sonogashira-Cyclization

Problem Encountered Most Likely Cause(s) Recommended Solution(s)
High Alkyne Homocoupling Oxygen in the reaction mixture promoting Glaser coupling.[3] Rigorously degas all solvents and reagents. Use a Schlenk line or glovebox.
Low Catalyst Activity Catalyst deactivation; insufficient temperature. Increase catalyst loading (e.g., from 1 mol% to 5 mol%). Screen different phosphine ligands. Increase reaction temperature incrementally.
Incomplete Cyclization The base is too weak to deprotonate the 3-hydroxy group effectively. After coupling, add a stronger base (e.g., K₂CO₃, t-BuOK). Alternatively, isolate the intermediate and perform a separate cyclization step.[8]

| Formation of Isomers | Poor regioselectivity during cyclization (less common for 5-exo-dig). | Re-evaluate the structure of the starting material. Steric or electronic effects of substituents can sometimes influence cyclization pathways.[9] |

Key Experimental Protocol

Protocol 1: One-Pot Synthesis of a 2-Substituted Furo[2,3-b]pyridine via Sonogashira Coupling and Cyclization

This protocol is a representative procedure and may require optimization for specific substrates.

  • Setup: To a flame-dried Schlenk tube under an Argon atmosphere, add the 3-chloro-2-hydroxypyridine derivative (1.0 equiv), Pd/C (10 mol%), copper(I) iodide (CuI, 1 mol%), and triphenylphosphine (PPh₃, 1 mol%).[10]

  • Reagent Addition: Add anhydrous, degassed ethanol (or another suitable solvent) via cannula, followed by degassed triethylamine (Et₃N, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirred mixture.

  • Reaction Monitoring (Coupling): Stir the reaction at the desired temperature (e.g., room temperature to 80 °C). Monitor the consumption of the starting halide by TLC or LCMS. Ultrasound irradiation can sometimes accelerate the reaction.[10]

  • Cyclization Step: Once the coupling is complete, add potassium carbonate (K₂CO₃, 2.0 equiv) to the mixture. Continue stirring, potentially with heating, and monitor the formation of the Furo[2,3-b]pyridine product.

  • Workup: After the reaction is complete, cool the mixture to room temperature, filter it through a pad of Celite to remove the catalyst, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (see Section 3 for a detailed guide).

Section 2: Alternative Synthetic Routes & Their Pitfalls

While the Sonogashira approach is common, other methods, such as those starting from pyridine N-oxides or involving SNAr-cyclization of pre-formed ethers, are also employed.[1][11]

Troubleshooting Guide: Common Issues in Alternative Syntheses
FAQ 3: I am trying to synthesize a Furo[2,3-b]pyridine precursor via O-alkylation of a 3-hydroxypyridine, but I am getting a significant amount of the N-alkylated isomer. How can I improve O-selectivity?

Root Cause Analysis: The 3-hydroxypyridine tautomer is in equilibrium with its pyridone form. Furthermore, the pyridine nitrogen is itself a nucleophile.[8] Strong, non-selective bases like sodium hydride (NaH) can deprotonate both the hydroxyl group and potentially facilitate N-alkylation, leading to a mixture of products.

Troubleshooting Steps:

  • Base Selection is Key: The choice of base is the most critical parameter for controlling selectivity.

    • Favor O-Alkylation: Use a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally more effective at promoting O-alkylation over N-alkylation.[8]

    • Avoid Strong Bases: Minimize the use of very strong, homogeneous bases like NaH or LDA unless the reaction is known to be selective for your specific substrate.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are typically used and work well with carbonate bases.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.

Diagram 2: Controlling O- vs. N-Alkylation Selectivity

sub 3-Hydroxypyridine + Alkyl Halide (R-X) O_product Desired Product: O-Alkylated Precursor sub->O_product Favored by: Milder Base (K₂CO₃) Polar Aprotic Solvent (DMF) N_product Side Product: N-Alkylated Isomer sub->N_product Promoted by: Stronger Base (NaH) Higher Temperatures

Caption: Factors influencing the selectivity of O- versus N-alkylation.

FAQ 4: My synthesis involves a pyridine N-oxide intermediate, but I am struggling with the N-oxidation step, observing either no reaction or decomposition.

Root Cause Analysis: The N-oxidation of pyridines is sensitive to the electronic nature of the substituents on the ring and the choice of oxidizing agent.[12] Electron-withdrawing groups can deactivate the pyridine nitrogen, making oxidation difficult. Conversely, overly harsh oxidizing conditions can lead to side reactions or decomposition of other functional groups in the molecule.

Troubleshooting Steps:

  • Choice of Oxidizing Agent:

    • Standard Conditions: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for N-oxidation.[12]

    • Milder Conditions: For sensitive substrates, hydrogen peroxide in acetic acid can be a good alternative, although it may require longer reaction times.[13]

    • Catalytic Systems: Systems like H₂O₂ with methyltrioxorhenium (MTO) as a catalyst can be highly efficient for both electron-rich and electron-poor pyridines.[12]

  • Reaction Conditions: Ensure the reaction temperature is controlled. Many oxidations are exothermic and may require initial cooling in an ice bath.

  • Substrate Reactivity: If the pyridine ring is highly electron-deficient, it may require more forcing conditions (higher temperature, longer reaction time, stronger oxidant). Conversely, electron-rich pyridines oxidize readily.[12]

Section 3: Purification Challenges and Solutions

The basic nitrogen atom in the Furo[2,3-b]pyridine core can make purification, particularly by silica gel chromatography, challenging.

Troubleshooting Guide: Purification
FAQ 5: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography. How can I get clean separation?

Root Cause Analysis: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to poor peak shape (tailing) and can result in incomplete separation from impurities.[8]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent to "deactivate" the silica gel.

    • Triethylamine (Et₃N): Add 0.1% to 1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N). This will compete with your compound for binding to the acidic sites on the silica.[8]

    • Ammonia: For more polar solvent systems, using a solution of 7N ammonia in methanol as a polar modifier can be effective.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can provide excellent separation without the issue of tailing.

  • Recrystallization: Do not underestimate the power of recrystallization. If a suitable solvent system can be found, it can be a highly effective method for purifying your final product and is often preferable to chromatography on a large scale. Common issues like "oiling out" can sometimes be solved by slower cooling or using a solvent/anti-solvent system.[14]

Table 2: Common Eluent Systems for Purifying Furo[2,3-b]pyridines

Compound Polarity Recommended Eluent System Additive and Purpose
Low to Medium Hexanes / Ethyl Acetate 0.1 - 1% Triethylamine (To prevent tailing)
Medium to High Dichloromethane / Methanol 0.1 - 1% Triethylamine or ~0.5% NH₄OH (To prevent tailing)

| High | Ethyl Acetate / Methanol | ~0.5% NH₄OH (To prevent tailing) |

References

  • Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis. Benchchem.
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry.
  • Synthesis of 2,3‐substituted furo[2,3‐b]pyridine. ResearchGate.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health.
  • Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. Benchchem.
  • Recent trends in the chemistry of pyridine N-oxides. ARKAT USA.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI.
  • Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates. Benchchem.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

  • Access to Furo[2,3‐b]pyridines by Transition‐Metal‐Free, Intramolecular Cyclization of C3‐substituted Pyridine N‐oxides. ResearchGate. Available at: [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available at: [Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

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Navigating the Complexities of Furopyridine Functionalization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective functionalization of furopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this important heterocyclic scaffold. The unique electronic landscape of the furopyridine core, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, presents a fascinating yet often frustrating set of challenges in achieving predictable and high-yielding reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments.

I. Understanding the Furopyridine Scaffold: A Tale of Two Rings

The key to mastering furopyridine chemistry lies in understanding the inherent electronic dichotomy of the fused ring system. The pyridine ring, with its electron-withdrawing nitrogen atom, is susceptible to nucleophilic attack and directs electrophilic substitution to the C3 and C5 positions. Conversely, the furan ring is electron-rich and prone to electrophilic attack. This competing reactivity is the primary source of many of the challenges in regioselective functionalization.

There are six possible isomers of furopyridine, categorized as quinoline analogues ([b]-fused systems) and isoquinoline analogues ([c]-fused systems). Each isomer presents a unique electronic distribution and, consequently, a distinct reactivity profile.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is organized by common reaction types and addresses specific problems in a question-and-answer format.

A. Halogenation: Taming the Halogens

Halogenated furopyridines are crucial precursors for a wide range of cross-coupling reactions. However, achieving regioselective halogenation can be a significant hurdle.

Problem 1: My bromination of a furopyridine is giving me a mixture of isomers. How can I improve the regioselectivity?

Likely Cause: The inherent electronic properties of the furopyridine ring system often lead to a mixture of products under standard electrophilic bromination conditions. The reaction conditions, particularly the solvent and the brominating agent, play a crucial role in determining the regiochemical outcome.

Troubleshooting Strategies:

  • Milder Brominating Agents: Instead of harsh reagents like bromine in strong acid, consider using N-bromosuccinimide (NBS). NBS often provides higher regioselectivity and milder reaction conditions.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction pathway. For instance, in the halogenation of activated pyridines, changing the solvent from carbon tetrachloride to acetonitrile can alter the product distribution.

  • Temperature Control: Performing the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product.

Protocol 1: Regioselective Bromination of Activated Pyridines with NBS

This protocol can be adapted for furopyridine systems, with careful optimization of the solvent and temperature.

SubstrateSolventProduct(s)RatioYield (%)
2-AminopyridineCCl45-Bromo-2-aminopyridineSingle isomer90
3-HydroxypyridineCH3CN2-Bromo-3-hydroxypyridineSingle isomer95
4-MethoxypyridineCCl43-Bromo-4-methoxypyridineSingle isomer89
2,6-DimethoxypyridineCH3CN3-Bromo-2,6-dimethoxypyridineSingle isomer92

Data compiled from studies on the mild regioselective halogenation of activated pyridines.

Problem 2: I need to introduce a halogen at the C3 position, but direct halogenation is proving difficult and low-yielding. Are there alternative methods?

Likely Cause: The C3 position of the pyridine ring is often less reactive towards direct electrophilic attack compared to other positions, especially in the presence of activating groups on the furan ring.

Troubleshooting Strategy: Zincke Imine Intermediates

A powerful method for the mild and highly regioselective C3-halogenation of pyridines involves the use of Zincke imine intermediates. This one-pot, three-step sequence involves:

  • Ring-opening: The pyridine is activated and opened with an amine to form an acyclic Zincke imine.

  • Halogenation: This electron-rich intermediate undergoes highly regioselective halogenation.

  • Ring-closing: The halogenated intermediate is then cyclized to reform the pyridine ring with a halogen at the C3 position.

Protocol 2: C3-Iodination via a Zincke Imine Intermediate

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf2O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0

stability and storage conditions for Furo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[2,3-b]pyridine-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the stability and storage of this compound. Here, we address common challenges and questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. A temperature of 2-8°C is recommended.[1] The container should be tightly sealed to prevent moisture absorption and exposure to atmospheric oxygen. Inert gas blanketing, such as with argon or nitrogen, can further enhance stability by minimizing oxidative degradation.

Q2: How should I store solutions of this compound?

The stability of this compound in solution is highly dependent on the solvent and pH. For short-term storage, use aprotic solvents like DMSO or DMF and keep the solution at -20°C. For aqueous solutions, it is crucial to control the pH, as extreme acidic or basic conditions can catalyze hydrolysis.[2][3][4][5] It is advisable to prepare aqueous solutions fresh for each experiment. If storage is necessary, filter the solution and store it at 2-8°C for no more than a few days.

Q3: Is this compound sensitive to light?

Yes, compounds with heterocyclic aromatic ring systems like furopyridine are often susceptible to photodegradation.[6][7] To prevent this, always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light. When working with the compound on the bench, minimize its exposure to direct light.

Q4: What are the primary signs of degradation?

Visual signs of degradation in the solid material can include a change in color or texture. For solutions, the appearance of discoloration or precipitation may indicate degradation. Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which may show the appearance of new peaks or a decrease in the main peak's area.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of impurity peaks.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Assess Stock Solution Integrity:

    • Action: Re-analyze your stock solution using HPLC to confirm its purity and concentration.

    • Rationale: The issue may originate from a degraded stock solution rather than instability in the assay itself.

  • Evaluate Assay Buffer pH:

    • Action: Measure the pH of your assay buffer.

    • Rationale: The carboxylic acid and pyridine moieties of the molecule can be influenced by pH.[2][9] Extreme pH levels can lead to hydrolysis or other forms of degradation.

  • Perform a Time-Course Stability Study:

    • Action: Incubate this compound in your assay medium (without cells or other biological components) for the duration of your experiment. Analyze samples at different time points by HPLC.

    • Rationale: This will determine if the compound is stable under the specific conditions of your assay.

  • Consider Non-Specific Binding:

    • Action: If using plasticware, consider switching to low-binding plates or glass inserts.

    • Rationale: Hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in the assay.

Issue 2: Difficulty in obtaining a clear solution.

Possible Cause: Poor solubility or presence of insoluble impurities.

Troubleshooting Steps:

  • Verify Solvent Choice:

    • Action: Consult literature for appropriate solvents for this compound and its analogs. Aprotic polar solvents like DMSO and DMF are common choices.

    • Rationale: The compound's solubility may be limited in certain solvents.

  • Gentle Warming and Sonication:

    • Action: Gently warm the solution (e.g., to 37°C) and/or use a sonicator bath to aid dissolution.

    • Rationale: These methods can help overcome kinetic barriers to dissolution without causing thermal degradation.

  • pH Adjustment for Aqueous Solutions:

    • Action: For aqueous solutions, carefully adjust the pH. The carboxylic acid group will be deprotonated at higher pH, increasing solubility. Conversely, the pyridine nitrogen can be protonated at low pH.

    • Rationale: The ionization state of the molecule significantly impacts its aqueous solubility.

  • Filtration:

    • Action: If insolubility persists, it may be due to impurities. Filter the solution through a 0.22 µm syringe filter.

    • Rationale: This will remove any particulate matter or insoluble impurities.[10]

Stability and Storage Summary

ParameterSolid StateIn Solution
Temperature 2-8°C-20°C (aprotic solvents) or 2-8°C (aqueous, short-term)
Light Protect from lightProtect from light (use amber vials)
Moisture Store in a dry environment with a desiccantPrepare aqueous solutions fresh; minimize water content in organic solvents
Atmosphere Store under an inert atmosphere (e.g., Argon)Degas solvents before use
pH (Aqueous) N/AMaintain a stable pH, avoiding extremes. The optimal pH should be determined experimentally.[2][4]

Experimental Workflow for Stability Assessment

Below is a generalized workflow for assessing the stability of this compound under your specific experimental conditions.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_solid Prepare Solid Sample in Tared Vial temp Temperature Stress (e.g., 40°C, 60°C) prep_solid->temp prep_solution Prepare Fresh Solution in Desired Solvent light Photostability Stress (ICH Q1B Guidelines) prep_solution->light ph pH Stress (e.g., pH 2, 7, 9) prep_solution->ph hplc HPLC Analysis for Purity and Degradants temp->hplc t=0, t=x light->hplc t=0, t=x ph->hplc t=0, t=x lcms LC-MS for Degradant Identification hplc->lcms If degradants observed nmr NMR for Structural Confirmation hplc->nmr Confirm structure post-stress interpret Interpret Data: - Calculate Degradation Rate - Identify Degradation Products - Determine Shelf-Life hplc->interpret lcms->interpret nmr->interpret

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, several potential degradation routes can be anticipated:

  • Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation, leading to the loss of CO2.[11][12][13] This would result in the formation of Furo[2,3-b]pyridine.

  • Oxidative Degradation: The furan and pyridine rings can be susceptible to oxidation, especially when exposed to air and light. This can lead to ring-opening or the formation of N-oxides.

  • Hydrolysis: Under harsh acidic or basic conditions, the furan ring may be susceptible to hydrolysis.[1]

G A This compound B Furo[2,3-b]pyridine + CO2 A->B Heat (Decarboxylation) C Ring-Opened Products A->C Light, O2, Extreme pH (Oxidation/Hydrolysis) D Furo[2,3-b]pyridine N-oxide Derivatives A->D Oxidizing Agents

Caption: Potential degradation pathways for this compound.

References

  • Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Available from: [Link]

  • Goldyn, M., et al. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available from: [Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • Deer, H. M., & Beard, R. Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available from: [Link]

  • Wang, Y., et al. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available from: [Link]

  • MDPI. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Available from: [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • Scribd. Influence of PH On The Stability of Pharmaceutical. Available from: [Link]

  • PubChemLite. 2-(aminomethyl)this compound hydrochloride. Available from: [Link]

  • ChemTube3D. Interactive 3D Chemistry Animations. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available from: [Link]

  • PubMed. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]

  • PubMed. Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Available from: [Link]

  • ResearchGate. (PDF) Pyrolysis of Carboxylic Acids. Available from: [Link]

  • MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • PMC - NIH. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]

  • PubMed. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Available from: [Link]

  • Chemical Synthesis Database. ethyl furo[2,3-b]pyridine-5-carboxylate. Available from: [Link]

  • PubMed. Study on Complex Formation of Biologically Active Pyridine Derivatives With Cyclodextrins by Capillary Electrophoresis. Available from: [Link]

  • PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]

  • PubMed - NIH. Cyanine fluorophore derivatives with enhanced photostability. Available from: [Link]

  • PubChemLite. Furo[3,2-b]pyridine-5-carboxylic acid (C8H5NO3). Available from: [Link]

  • PubChemLite. Furo[3,2-b]pyridine-2-carboxylic acid (C8H5NO3). Available from: [Link]

  • PubChemLite. Furo[2,3-c]pyridine-2-carboxylic acid (C8H5NO3). Available from: [Link]

  • AA Blocks. 1781691-19-7 | 2H,3H-furo[2,3-b]pyridine-5-carboxylic acid. Available from: [Link]

  • PubChem. 5-fluoropyridine-2-carboxylic Acid. Available from: [Link]

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Technical Support Center: Overcoming Poor Solubility of Furo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[2,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can confidently address solubility issues and achieve reliable, reproducible results.

Introduction: The Challenge of this compound Solubility

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Like many heterocyclic carboxylic acids, it presents a significant challenge in terms of aqueous solubility. This poor solubility can hinder biological screening, formulation development, and ultimately, the therapeutic potential of any drug candidate based on this scaffold. The fused furan and pyridine rings create a rigid, planar structure that can favor strong crystal lattice interactions, making it difficult for solvent molecules to effectively solvate the compound. This guide provides a systematic approach to overcoming these solubility limitations.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common issues encountered during experiments with this compound.

Question 1: My this compound won't dissolve in my aqueous buffer for my biological assay. What should I do first?

Answer: The first and most critical step is to consider the acidic nature of your compound. This compound possesses a carboxylic acid group, making its solubility highly dependent on the pH of the solution.

Underlying Principle: The carboxylic acid group can exist in two forms: the neutral (protonated) form (R-COOH) and the ionized (deprotonated) carboxylate form (R-COO⁻). The ionized form is significantly more soluble in aqueous media due to its charge. The equilibrium between these two forms is governed by the compound's pKa and the pH of the solution.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
pKa~1.06 ± 0.30 (for the isomer Furo[2,3-c]pyridine-5-carboxylic acid)[2]
Molecular Weight163.13 g/mol [3]

Note: The provided pKa is a prediction for a closely related isomer and should be used as a guiding value. Experimental determination is recommended for precise formulation development.

Immediate Actions:

  • pH Adjustment: Given the predicted low pKa, this compound is a relatively strong acid. To increase solubility, you need to deprotonate the carboxylic acid. This is achieved by raising the pH of your solution. A good starting point is to adjust the pH to be at least 2 units above the pKa. For this compound, a pH of 4.0 or higher should significantly increase solubility. For many biological assays conducted at physiological pH (~7.4), the compound should be in its more soluble ionized form.[4]

  • Gentle Heating: Applying gentle heat (e.g., 37°C) can help to overcome the activation energy required for dissolution. However, be cautious and ensure your compound is stable at the applied temperature.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up solid particles and enhance solvation.

Question 2: I've adjusted the pH, but I'm still not achieving the desired concentration. What's my next step?

Answer: If pH adjustment alone is insufficient, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[5]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%A powerful and widely used solvent. Be mindful of its potential effects on cell-based assays.[6][7]
Ethanol5-10%A less toxic option than DMSO, but may not be as effective for highly insoluble compounds.[7]
Polyethylene Glycol 400 (PEG 400)10-20%A good choice for in vivo studies due to its lower toxicity profile.
Propylene Glycol10-20%Another biocompatible co-solvent often used in pharmaceutical formulations.

Experimental Protocol for Co-solvent Use:

  • Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 10-50 mM in 100% DMSO).

  • Ensure the stock solution is fully dissolved. Gentle warming or sonication may be necessary.

  • Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • The final concentration of the co-solvent in your assay should be kept as low as possible to avoid artifacts. Always run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.

Question 3: My compound precipitates out of solution over time, even with pH adjustment and co-solvents. How can I improve its stability in solution?

Answer: The precipitation of a compound from a supersaturated solution is a common challenge. This can be addressed by forming a more stable, soluble form of the compound, such as a salt, or by using formulation strategies like complexation.

1. Salt Formation:

Causality: Converting the carboxylic acid to a salt can dramatically improve its solubility and dissolution rate.[8] By reacting this compound with a suitable base, you form a salt that is more readily solvated by water.

Common Salt Forms for Carboxylic Acids:

  • Sodium (Na⁺) or Potassium (K⁺) salts: These are highly common and generally lead to a significant increase in aqueous solubility.

  • Amine salts (e.g., tromethamine, lysine): These can also be effective and may offer advantages in terms of stability or crystalline properties.

Experimental Workflow for Salt Formation:

SaltFormation A Dissolve this compound in a suitable organic solvent (e.g., ethanol, methanol) B Add 1 equivalent of a base (e.g., NaOH, KOH in water or ethanol) A->B C Stir at room temperature B->C D Monitor for salt precipitation C->D E Isolate the salt by filtration D->E F Wash with a non-polar solvent (e.g., ether) E->F G Dry under vacuum F->G H Confirm salt formation (e.g., by NMR, IR, or melting point) G->H

Caption: Workflow for the formation of a salt of this compound.

2. Use of Solubilizing Excipients:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water. This can enhance solubility and stability.[9]

  • Surfactants: Surfactants can form micelles in aqueous solutions, and the hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[9]

Frequently Asked Questions (FAQs)

Q1: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?

A1: Based on its structural features (heterocyclic, potential for high crystal lattice energy), it is likely to be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[8] This underscores the importance of addressing its poor solubility to improve potential bioavailability.

Q2: Are there any other advanced techniques I can consider if the above methods are not sufficient?

A2: Yes, for more challenging cases, you can explore the following advanced formulation strategies:

  • Amorphous Solid Dispersions: By dispersing the compound in a polymer matrix in its amorphous (non-crystalline) state, the energy barrier of the crystal lattice is overcome, often leading to significantly higher apparent solubility and faster dissolution.[10]

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10]

  • Co-crystallization: This involves forming a crystal that contains this compound and a co-former in a specific stoichiometric ratio. The co-former is chosen to disrupt the crystal packing of the parent compound and improve its solubility.[11]

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, it is best to store stock solutions in a non-aqueous solvent like DMSO at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is generally recommended to prepare them fresh for each experiment to avoid potential degradation or precipitation over time.

Q4: Can I use a structural analog like nicotinic acid to guide my solubility experiments?

A4: Yes, using data from structurally similar compounds can be a very effective starting point. Nicotinic acid (pyridine-3-carboxylic acid) is a useful analog. Studies have shown its solubility is highest in polar solvents like DMSO and ethanol, and it is also soluble in water.[5][7] This data supports the recommendation of using these co-solvents for this compound.

Solubility of Nicotinic Acid in Various Solvents at ~298 K:

SolventMole Fraction Solubility (x 10³)Reference
Dimethyl Sulfoxide (DMSO)~150[7]
Ethanol~4.62[12]
Water~1.8[7]
Acetonitrile~0.962[12]

This data provides a rank order of solvent effectiveness that is likely to be similar for your compound.

Decision Tree for Solubility Enhancement:

Solubility_Workflow start Start: Poor Solubility of This compound ph_adjust Adjust pH to > 4.0 start->ph_adjust co_solvent Add Co-solvent (e.g., DMSO, Ethanol) ph_adjust->co_solvent No success Solubility Achieved ph_adjust->success Yes salt_formation Prepare a Salt Form (e.g., Na+, K+) co_solvent->salt_formation No co_solvent->success Yes advanced Consider Advanced Formulation (Solid Dispersion, Nanoparticles) salt_formation->advanced No salt_formation->success Yes advanced->success Yes

Caption: A decision-making workflow for improving the solubility of this compound.

References

Sources

Technical Support Center: Furo[2,3-b]pyridine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Furo[2,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established synthetic methodologies and extensive analytical experience, this resource provides in-depth troubleshooting in a practical question-and-answer format to help you identify and resolve issues related to byproduct formation and purification.

Frequently Asked Questions (FAQs)

Q1: My final product shows persistent impurities after aqueous work-up. What are the most probable byproducts in the synthesis of this compound?

The identity of byproducts is intrinsically linked to the synthetic route employed. A prevalent and efficient strategy for constructing the Furo[2,3-b]pyridine scaffold involves the initial formation of an ester precursor, typically ethyl furo[2,3-b]pyridine-5-carboxylate, followed by its hydrolysis to the desired carboxylic acid.

Based on this common pathway, the most likely impurities are:

  • Unreacted Starting Materials: Depending on the specific precursors, these could include derivatives of 3-hydroxypyridine or 2-chloronicotinic acid.

  • Incomplete Hydrolysis: The presence of the intermediate, ethyl furo[2,3-b]pyridine-5-carboxylate , is a very common issue if the hydrolysis reaction does not go to completion.

  • Decarboxylation Byproduct: Furo[2,3-b]pyridine can form through the loss of carbon dioxide from the target molecule, particularly if the reaction is subjected to high temperatures or harsh acidic/basic conditions.

Troubleshooting Guide: Byproduct Identification and Remediation

This section provides a systematic approach to identifying and addressing the presence of the most common byproducts.

Q2: I suspect my product is contaminated with the unhydrolyzed ester. How can I confirm its presence and remove it?

Causality: Saponification of the ethyl ester to the carboxylic acid is a reversible reaction. Insufficient reaction time, inadequate concentration of the base (e.g., NaOH or KOH), or a low reaction temperature can lead to incomplete hydrolysis.

Identification Workflow:

Caption: Workflow for the identification of unhydrolyzed ester.

Detailed Analytical Signatures:

The key to distinguishing the carboxylic acid from its ethyl ester lies in the characteristic signals of the ethyl group in NMR spectroscopy and the difference in molecular weight observed in mass spectrometry.

CompoundKey ¹H NMR Signals (Predicted, in DMSO-d₆)Key ¹³C NMR Signals (Predicted, in DMSO-d₆)Molecular Weight
This compound ~13.5 ppm (s, 1H, COOH), ~8.9 ppm (d, 1H), ~8.4 ppm (d, 1H), ~8.1 ppm (d, 1H), ~7.1 ppm (d, 1H)~166 ppm (C=O), ~158 ppm, ~148 ppm, ~145 ppm, ~125 ppm, ~120 ppm, ~118 ppm, ~108 ppm163.13 g/mol
Ethyl furo[2,3-b]pyridine-5-carboxylate ~4.4 ppm (q, 2H, -OCH₂CH₃), ~1.4 ppm (t, 3H, -OCH₂CH₃), ~9.0 ppm (d, 1H), ~8.5 ppm (d, 1H), ~8.1 ppm (d, 1H), ~7.1 ppm (d, 1H)~165 ppm (C=O), ~62 ppm (-OCH₂CH₃), ~14 ppm (-OCH₂CH₃), ~158 ppm, ~148 ppm, ~145 ppm, ~124 ppm, ~119 ppm, ~118 ppm, ~108 ppm191.19 g/mol

Remediation Protocol:

  • Re-subject to Hydrolysis: The most straightforward solution is to repeat the hydrolysis step. Dissolve the crude product in a suitable solvent (e.g., ethanol or THF), add an excess of aqueous NaOH or KOH, and reflux for several hours. Monitor the reaction by TLC until the ester spot is no longer visible.

  • Acid-Base Extraction: If the amount of ester is minimal, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent like ethyl acetate. Extract with a basic aqueous solution (e.g., 1M NaHCO₃). The carboxylic acid will move to the aqueous phase as its sodium salt, while the neutral ester will remain in the organic layer. Separate the layers, and then acidify the aqueous layer with HCl to precipitate the pure carboxylic acid.

Q3: My NMR spectrum is clean, but the yield is low, and I noticed gas evolution during the reaction. Could decarboxylation be the issue?

Causality: Aromatic carboxylic acids, especially those on electron-rich heterocyclic systems, can be susceptible to decarboxylation at elevated temperatures. This side reaction leads to the formation of Furo[2,3-b]pyridine, a more volatile and less polar byproduct.

Identification Workflow:

Caption: Workflow for identifying the decarboxylation byproduct.

Detailed Analytical Signatures:

The loss of the carboxylic acid group results in a significant change in the NMR spectrum and a predictable mass difference.

CompoundKey ¹H NMR Signals (Predicted, in CDCl₃)Key ¹³C NMR Signals (Predicted, in CDCl₃)Molecular Weight
This compound ~13.5 ppm (s, 1H, COOH), ~8.9 ppm (d, 1H), ~8.4 ppm (d, 1H), ~8.1 ppm (d, 1H), ~7.1 ppm (d, 1H)~166 ppm (C=O), ~158 ppm, ~148 ppm, ~145 ppm, ~125 ppm, ~120 ppm, ~118 ppm, ~108 ppm163.13 g/mol
Furo[2,3-b]pyridine ~8.4 ppm (dd, 1H), ~8.1 ppm (dd, 1H), ~7.7 ppm (d, 1H), ~7.2 ppm (dd, 1H), ~6.8 ppm (d, 1H)~158 ppm, ~145 ppm, ~144 ppm, ~120 ppm, ~118 ppm, ~117 ppm, ~107 ppm119.12 g/mol

Remediation and Prevention:

  • Purification: Furo[2,3-b]pyridine is significantly less polar than the carboxylic acid. It can be removed by column chromatography on silica gel.

  • Prevention: To avoid decarboxylation, conduct the hydrolysis and any subsequent steps at the lowest effective temperature. If the synthesis involves a high-temperature cyclization, ensure this step is performed on the ester precursor before hydrolysis.

Q4: My NMR shows a complex aromatic region that I can't assign, even after accounting for the product, ester, and decarboxylated byproduct. What else could be present?

Causality: If your synthesis starts from precursors like 3-hydroxypyridine or 2-chloronicotinic acid derivatives, traces of these starting materials or related intermediates can carry through to the final product.

Identification Strategy:

  • Review Your Synthetic Route: Carefully examine the structure of your starting materials and all intermediates.

  • Obtain Reference Spectra: If possible, acquire the ¹H NMR spectra of your starting materials.

  • Spiking Experiment: Add a small amount of the suspected starting material to your NMR sample. An increase in the intensity of the unassigned signals confirms its identity.

Example: Impurity from a 3-Hydroxypyridine Route

If your synthesis begins with a derivative of 3-hydroxypyridine, you may see characteristic signals for this precursor in your final product's NMR spectrum.

CompoundKey ¹H NMR Signals (in DMSO-d₆)[1]
3-Hydroxypyridine ~9.9 ppm (s, 1H, OH), ~8.4 ppm (d, 1H), ~8.1 ppm (d, 1H), ~7.3 ppm (m, 2H)

Remediation:

  • Column Chromatography: Most starting materials will have different polarities from the final product and can be separated by silica gel chromatography.

  • Recrystallization: If the impurity is present in a small amount, recrystallization from a suitable solvent system (e.g., ethanol/water) may be sufficient to purify the product.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534–3546.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved January 12, 2026, from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Wikipedia. (2023, December 29). Gould–Jacobs reaction. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results with Furo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[2,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their bioassays. Inconsistent or non-reproducible results can be a significant roadblock in research. This document provides in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the integrity and reliability of your experimental data.

Part 1: Compound Profile and Critical Handling Parameters

Understanding the physicochemical properties of this compound is the first step in troubleshooting. Its structure dictates its behavior in solution and its potential interactions within an assay system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
CAS Number 122534-94-5[1][2]
Molecular Formula C₈H₅NO₃[2]
Molecular Weight 163.13 g/mol [2]
Appearance White to light yellow solid[3]
Predicted pKa 1.06 ± 0.30[3]
Storage Temp. 2-8°C[3]

Expert Analysis of the Structure:

The this compound molecule possesses two key features that can influence bioassay performance:

  • A Carboxylic Acid Group (-COOH): This functional group makes the molecule's charge and solubility highly dependent on the pH of the medium. In basic solutions, it will be deprotonated to the more soluble carboxylate form (-COO⁻). In acidic solutions, it will remain protonated and less polar, which can decrease aqueous solubility.

  • A Fused Heterocyclic Ring System: The furo-pyridine core is a planar, aromatic system. Such flat, hydrophobic structures can be prone to forming aggregates at high concentrations or may intercalate with biological macromolecules, potentially leading to non-specific activity.[4]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the industry standard due to its high solubilizing power for a wide range of organic molecules.[5] However, a common pitfall is compound precipitation when the DMSO stock is diluted into aqueous assay buffers.[6] This occurs because the compound, while soluble in 100% DMSO, may have poor aqueous solubility.

Quick Solution:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • When preparing working solutions, add the DMSO stock directly to the final assay medium with vigorous mixing. Avoid making intermediate dilutions in purely aqueous buffers, as this increases the risk of precipitation.[6]

  • Always visually inspect your final solutions for any signs of cloudiness or precipitate.

Q2: My IC₅₀/EC₅₀ values are shifting significantly between experiments. What's the primary cause?

Shifting potency values are a classic sign of underlying variability in your assay system or instability of the compound. The root cause can be multifactorial.

Primary Investigation Points:

  • Compound Stability: Is the compound degrading in your assay buffer or under your incubation conditions (e.g., temperature, light exposure)? Carboxylic acids can be susceptible to degradation.[7]

  • Cellular Factors: If using a cell-based assay, the passage number and health of the cells are critical. High-passage cells can exhibit altered phenotypes and drug responses.[8]

  • Reagent Consistency: Ensure all buffers and media are prepared consistently. Minor variations in pH or component concentration can affect both the compound's behavior and the biological system's response.

Q3: How can I determine if this compound is acting as a Pan-Assay Interference Compound (PAIN) in my assay?

PAINs are compounds that appear to be active hits in many different assays due to non-specific mechanisms, such as forming aggregates that sequester enzymes or reacting chemically with assay components.[4][9]

Self-Validation Strategy:

  • Orthogonal Assays: Confirm the biological activity using a different assay technology that measures a distinct endpoint. For example, if you see activity in a fluorescence-based assay, try to reproduce it with an MS-based label-free method.[9][10]

  • Structure-Activity Relationship (SAR): Test structurally similar analogs of the compound. True activity is typically sensitive to small structural changes, whereas non-specific activity often is not.[8]

  • Detergent Sensitivity: Non-specific activity due to compound aggregation can often be disrupted by the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.[4]

Part 3: In-Depth Troubleshooting Guides

Use this section to diagnose specific problems based on the data you are observing.

Guide A: High Well-to-Well or Plate-to-Plate Variability

High variability obscures real biological effects and makes data interpretation impossible. The workflow below helps systematically identify the source of the noise.


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Figure 1. A systematic workflow for diagnosing the root cause of inconsistent bioassay results.

Table 2: Troubleshooting High Variability

Potential CauseWhy It Happens (Causality)Recommended Solution & Protocol
Compound Precipitation The compound is not fully soluble in the final assay buffer, leading to a heterogeneous mixture where different wells receive different effective concentrations. This is common when diluting a DMSO stock into an aqueous medium.[6]Protocol: Visually inspect each well of the microplate after compound addition (before adding cells or other reagents) against a light source. Check for cloudiness or particulates. Action: If precipitation is observed, lower the highest test concentration or increase the final DMSO percentage in the assay (if tolerable by the assay system).
Edge Effects Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations than the interior wells, leading to systematic data skewing.[11]Protocol: Avoid using the outermost rows and columns for experimental samples. Instead, fill these "moat" wells with sterile water or media to create a humidity barrier.[11] See Table 3 for a recommended plate layout.
Inaccurate Pipetting Small volume errors, especially during serial dilutions or when adding compound to wells, are magnified and lead to large concentration errors and high replicate variance.[12]Action: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents to wells, touch the pipette tip to the side of the well wall to ensure all liquid is dispensed. Mix the plate gently on a plate shaker after reagent addition.[12]
Inconsistent Cell Seeding If the cell suspension is not homogenous, different wells will receive a different number of cells, directly impacting the final assay signal and variability.Protocol: Gently swirl the cell suspension flask before and during the plating process to prevent cells from settling. Work efficiently to plate the entire batch of plates without long pauses.

Table 3: Recommended 96-Well Plate Layout to Mitigate Edge Effects

1 2 3 4 5 6 7 8 9 10 11 12
A MOATMOATMOATMOATMOATMOATMOATMOATMOATMOATMOATMOAT
B MOATCmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10MOAT
C MOATCmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10MOAT
D MOATCmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10MOAT
E MOATPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlNeg CtrlNeg CtrlNeg CtrlNeg CtrlNeg CtrlMOAT
F MOATPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlNeg CtrlNeg CtrlNeg CtrlNeg CtrlNeg CtrlMOAT
G MOATPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlNeg CtrlNeg CtrlNeg CtrlNeg CtrlNeg CtrlMOAT
H MOATMOATMOATMOATMOATMOATMOATMOATMOATMOATMOATMOAT
Cmpd = Compound; Pos Ctrl = Positive Control; Neg Ctrl = Negative Control (Vehicle)

Part 4: Key Experimental Protocols

Adhering to validated, standardized protocols is the most effective way to prevent inconsistent results.

Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to maintain the integrity and solubility of this compound.


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Figure 2. Recommended workflow for preparing compound solutions to minimize variability.

Methodology:

  • Prepare 10 mM Master Stock:

    • Accurately weigh out a sufficient amount of this compound powder (MW: 163.13). For 1 mL of a 10 mM stock, you would need 0.163 mg. It is advisable to make a larger volume (e.g., 10 mL) to minimize weighing errors.

    • Dissolve the powder in high-purity (≥99.9%) DMSO. Vortex thoroughly until the solid is completely dissolved.

  • Aliquot and Store:

    • Dispense the master stock into small-volume, single-use aliquots (e.g., 20 µL) in low-binding tubes.

    • Store these aliquots at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.[6]

  • Prepare Dilution Series for Assay:

    • On the day of the experiment, thaw one aliquot of the master stock.

    • Perform your serial dilutions in 100% DMSO to create the concentration range you plan to test.

  • Dosing the Assay Plate:

    • Add the final assay buffer/media to your microplate wells first.

    • Add a small, consistent volume of the DMSO-diluted compound directly to the media in each well (e.g., 1 µL of a 100X dilution into 99 µL of media to achieve a 1X final concentration with 1% DMSO).

    • Immediately after dosing, mix the plate on an orbital shaker for 30-60 seconds to ensure rapid and uniform dispersion of the compound.

References

  • Asadabadi, E., et al. (2019). Promises and Pitfalls of High-Throughput Biological Assays. PubMed - NIH.
  • Henrich, C. J. (2020). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Planta Medica.
  • ChemicalBook. (n.d.). Furo[2,3-c]pyridine-5-carboxylic acid (9CI). ChemicalBook.
  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • Schlitzer, M. (2013).
  • BLDpharm. (n.d.). 2-(aminosulfonyl)-Furo[2,3-b]pyridine-5-carboxylic acid. BLDpharm.
  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • Atom Scientific Ltd. (n.d.). Why Purity Variation is Significant in Laboratories.
  • Dahlin, J. L., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays. BenchChem.
  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems.
  • BenchChem. (2025). Troubleshooting inconsistent results in Bhimanone bioassays. BenchChem.
  • BLDpharm. (n.d.). 122534-94-5 | this compound. BLDpharm.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • Echemi. (n.d.). This compound. Echemi.
  • White, P. B., et al. (2020). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • Di, L., & Kerns, E. H. (2006).
  • Li, Y., et al. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Biocompare. (2022). Immunoassay Troubleshooting. Biocompare.

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Technical Support Center: Scale-Up Synthesis of Furo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of Furo[2,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important heterocyclic scaffold. Fused heterocycles like furopyridines are valuable cores in medicinal chemistry and materials science.[1] However, transitioning their synthesis from bench-scale to pilot or manufacturing scale introduces significant challenges related to reaction control, impurity profiles, and process robustness.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on a validated, multi-step synthetic route. Our approach emphasizes understanding the chemical principles behind each step to empower you to diagnose and resolve issues encountered during your campaign.

Proposed Scale-Up Synthetic Pathway

The selected pathway is a robust, multi-step sequence designed for scalability, starting from the commercially available 2-amino-5-methylpyridine. This route offers distinct stages, allowing for clear in-process controls (IPCs) and purification of intermediates, which is critical for ensuring the quality of the final active pharmaceutical ingredient (API) precursor.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Directed ortho-Hydroxylation cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Intramolecular Cyclization / Annulation cluster_4 Step 5: Saponification SM 2-Amino-5-methylpyridine INT1 2-Chloro-5-methylpyridine SM->INT1 INT2 2-Chloro-3-hydroxy-5-methylpyridine INT1->INT2 INT3 Ethyl 2-((2-chloro-5-methylpyridin-3-yl)oxy)acetate INT2->INT3 INT4 Ethyl furo[2,3-b]pyridine-5-carboxylate INT3->INT4 FP This compound INT4->FP

Caption: High-level overview of the synthetic workflow.

Part 1: Synthesis of Key Intermediates - Troubleshooting Guide

This section addresses common issues encountered during the preparation of the functionalized pyridine core.

Q1: During the Sandmeyer reaction (Step 1), I'm observing low yields of 2-chloro-5-methylpyridine and the formation of significant phenolic (cresol) impurities. What is the cause and how can I mitigate this?

Answer: This is a classic challenge in Sandmeyer reactions. The primary cause is the premature decomposition of the diazonium salt intermediate, which reacts with water to form the corresponding phenol (5-methyl-pyridin-2-ol).

Root Causes & Solutions:

  • Temperature Control: The diazonium salt is thermally unstable. The reaction temperature must be strictly maintained between 0-5 °C during the diazotization (addition of sodium nitrite) and the subsequent copper-catalyzed chlorination.

    • Expert Insight: On a larger scale, heat removal is less efficient. Ensure your reactor has adequate cooling capacity. The addition of sodium nitrite solution should be done subsurface and slowly to avoid localized temperature spikes.

  • Acid Concentration: A sufficient excess of non-nucleophilic acid (typically HCl) is crucial. It prevents the formation of diazohydroxide species which are prone to decomposition and ensures the medium remains acidic to stabilize the diazonium salt.

  • Nitrite Purity and Stoichiometry: Use high-purity sodium nitrite. The stoichiometry is critical; an excess can lead to unwanted side reactions, while an insufficient amount results in incomplete conversion.

Troubleshooting Data:

ParameterLab Scale (10g)Pilot Scale (1 kg) - RecommendedRationale
Temperature 0-5 °C (Ice Bath)-5 to 5 °C (Jacketed Reactor)Maintain diazonium salt stability.
NaNO₂ Addition Time 15-20 min1.5-2 hoursControl exotherm and gas evolution (N₂).
HCl Equivalents 3.0 eq.3.5-4.0 eq.Ensure complete protonation and stability.
Typical Yield 75-85%70-80%Yields often slightly decrease on scale-up.
Q2: The directed ortho-hydroxylation of 2-chloro-5-methylpyridine (Step 2) is sluggish and gives a mixture of regioisomers. How can I improve the selectivity and reaction rate?

Answer: This transformation typically relies on directed ortho-metalation followed by quenching with an oxygen source (like a borate ester). Poor selectivity and rate often point to issues with the metalation step.

Root Causes & Solutions:

  • Base Selection: Strong, sterically hindered lithium amide bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) are required. The choice of base can influence the regioselectivity.

    • Expert Insight: Prepare the LDA in situ from diisopropylamine and n-butyllithium at -78 °C. Ensure the n-BuLi is properly titrated before use, as its concentration can degrade over time, leading to under-dosing and incomplete metalation.

  • Solvent and Temperature: The reaction must be conducted in an anhydrous aprotic solvent (e.g., THF) at low temperatures (-78 °C) to prevent base decomposition and side reactions. Ensure all glassware is oven or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Quenching Electrophile: After metalation, quenching with triisopropyl borate followed by an oxidative workup (e.g., with hydrogen peroxide) is a reliable method to install the hydroxyl group. Adding the borate ester slowly at -78 °C is crucial to control the exotherm.

Part 2: Furan Ring Annulation and Final Product Isolation

This section focuses on the critical C-O and C-C bond-forming steps to construct the furan ring and the final purification.

Q3: My intramolecular cyclization (Step 4) to form the furo[2,3-b]pyridine core is failing, and I am recovering the unreacted ether intermediate. What conditions are necessary for this annulation?

Answer: This type of cyclization is typically a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) or a metal-catalyzed process. Failure to cyclize indicates that the conditions are not suitable for generating the necessary nucleophile or activating the aromatic ring.

Root Causes & Solutions:

  • Insufficient Base Strength: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester, forming an enolate which acts as the nucleophile. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO are common choices.

    • Expert Insight: Ensure the base is fresh and the solvent is anhydrous. Water will quench the base and the enolate. On scale, NaH presents safety challenges due to its flammability. KOtBu is often a safer alternative.

  • Reaction Temperature: These reactions often require elevated temperatures (80-120 °C) to overcome the activation energy for the cyclization.

    • Scale-Up Consideration: Monitor the internal reaction temperature closely. Use a robust overhead stirrer to ensure efficient mixing and uniform heat distribution, preventing the formation of hot spots that could lead to decomposition.

G cluster_solutions start Low Yield in Cyclization Step? check_base Is the base strong enough? (e.g., KOtBu, NaH) start->check_base check_solvent Is the solvent anhydrous and aprotic (DMF, DMSO)? check_base->check_solvent Yes sol_base Solution: Use fresh KOtBu or NaH (handle with care). check_base->sol_base No check_temp Is the temperature sufficiently high? (e.g., 80-120 °C) check_solvent->check_temp Yes sol_solvent Solution: Use anhydrous solvent. Dry solvent via molecular sieves. check_solvent->sol_solvent No check_temp->start No sol_temp Solution: Gradually increase temperature while monitoring by HPLC/TLC.

Caption: Troubleshooting decision tree for the cyclization step.

Q4: I'm struggling with the final purification (Step 5). The carboxylic acid product is poorly soluble and difficult to recrystallize effectively.

Answer: this compound, like many heterocyclic carboxylic acids, can be challenging to purify due to its zwitterionic character and low solubility in common organic solvents.[2]

Root Causes & Solutions:

  • pH Adjustment during Work-up: The key to isolating the product is careful pH control. After saponification, the product exists as a carboxylate salt in the basic solution. It must be precipitated by acidifying the aqueous solution to its isoelectric point (pI).

    • Expert Protocol: Slowly add aqueous HCl (e.g., 1M or 2M) to the cooled, stirred reaction mixture. Monitor the pH. The product will precipitate out at a pH of approximately 3-4. Adding acid too quickly can trap impurities.

  • Recrystallization Solvent System: A single solvent is unlikely to work well.

    • Recommended System: A mixed solvent system like DMF/water or Ethanol/water is highly effective. Dissolve the crude solid in a minimal amount of the hot "good" solvent (DMF, Ethanol) and then slowly add the "poor" solvent (water) until turbidity persists. Allow the solution to cool slowly to form well-defined crystals.[2]

    • Alternative: If significant colored impurities are present, you can perform a charcoal treatment on the hot solution before crystallization.

Part 3: Detailed Experimental Protocols (Lab Scale)

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 3.1: Step 3 - Williamson Ether Synthesis
  • Reactor Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-hydroxy-5-methylpyridine (50 g, 0.348 mol) and anhydrous N,N-Dimethylformamide (DMF, 500 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 72.1 g, 0.522 mol) to the suspension.

  • Reagent Addition: Add ethyl bromoacetate (58.1 g, 0.348 mol) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into 2 L of ice-cold water. Stir for 30 minutes. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with water (3 x 200 mL), and dry under vacuum at 40 °C to yield Ethyl 2-((2-chloro-5-methylpyridin-3-yl)oxy)acetate.

Protocol 3.2: Step 5 - Saponification
  • Reactor Setup: In a 1 L flask, suspend Ethyl furo[2,3-b]pyridine-5-carboxylate (40 g, 0.195 mol) in a mixture of Ethanol (200 mL) and water (200 mL).

  • Base Addition: Add sodium hydroxide (15.6 g, 0.390 mol) and heat the mixture to reflux (approx. 80 °C).

  • Reaction: Stir at reflux for 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the ester starting material is less than 1%.

  • Work-up: Cool the solution to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with 400 mL of water.

  • Precipitation: Cool the solution in an ice bath and slowly add 6M HCl with vigorous stirring until the pH reaches ~3. A thick white precipitate will form.

  • Isolation: Stir the slurry for 1 hour in the ice bath. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and then with a small amount of cold acetone. Dry under vacuum at 50 °C to yield this compound.

References
  • BenchChem. (2025).
  • ChemicalBook. (2025). 2,3-Dichloropyridine.
  • Indian Academy of Sciences. (n.d.).
  • BenchChem. (2025). Technical Support Center: Enhancing the Purity of Furo[3,2-b]pyridine-6-carboxylic acid.
  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
  • BLDpharm. (n.d.). This compound.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine.

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Validation & Comparative

A Comparative Guide to Furo[2,3-b]pyridine-5-carboxylic Acid and Its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, furopyridines, isosteric analogues of indole, have garnered significant attention due to their versatile biological activities. The subtle rearrangement of the furan and pyridine rings, or the positional shift of a functional group like carboxylic acid, can profoundly alter the molecule's interaction with biological targets. This guide offers an in-depth comparison of Furo[2,3-b]pyridine-5-carboxylic acid and its isomers, providing researchers, scientists, and drug development professionals with a comprehensive analysis of their performance in key biological assays.

The fusion of a furan ring to a pyridine ring can result in six distinct isomers. This structural diversity, coupled with the variable positioning of a carboxylic acid group, gives rise to a wide array of compounds with unique physicochemical and pharmacological profiles. While direct head-to-head comparative studies of the parent carboxylic acids are not extensively documented, a wealth of data on their derivatives allows for a robust structure-activity relationship (SAR) analysis. This guide will compare the broader isomeric scaffolds based on the reported activities of their derivatives, offering valuable insights for rational drug design.

The Isomeric Landscape of Furopyridine Carboxylic Acids

The core of our discussion revolves around the positional isomerism of the furan and pyridine rings and the placement of the carboxylic acid moiety. The two most extensively studied furopyridine scaffolds are Furo[2,3-b]pyridine and Furo[3,2-b]pyridine. The seemingly minor difference in their ring fusion dramatically impacts their electronic distribution and steric profile, leading to differential engagement with biological macromolecules.

Comparative Biological Activity: A Tale of Two Scaffolds

The Furo[2,3-b]pyridine and Furo[3,2-b]pyridine cores have been independently explored as privileged scaffolds for distinct therapeutic targets, primarily in oncology and neurology.

Furo[2,3-b]pyridine Derivatives: Kinase Inhibition and Beyond

The Furo[2,3-b]pyridine scaffold has proven to be a versatile template for the development of potent kinase inhibitors and receptor modulators.[1] Derivatives of this core have shown significant activity against a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2), Lck, and Akt.[1][2] Furthermore, this scaffold has been successfully utilized to develop inverse agonists for the cannabinoid-1 receptor (CB1R), highlighting its potential in neurological and metabolic disorders.[1]

Recent studies have also underscored the potential of Furo[2,3-b]pyridine derivatives as anticancer agents, with demonstrated cytotoxicity against various cancer cell lines.[3][4] Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of kinases like AKT1, disrupting key cellular signaling pathways.[4]

Furo[3,2-b]pyridine Derivatives: Selective Kinase Inhibition and Hedgehog Pathway Modulation

The Furo[3,2-b]pyridine scaffold has been identified as a novel framework for developing highly selective inhibitors of cdc-like kinases (CLKs).[5][6] These kinases are crucial regulators of RNA splicing, and their inhibition presents a promising strategy for cancer therapy. Optimization of 3,5-disubstituted Furo[3,2-b]pyridines has yielded potent and cell-active CLK inhibitors.[5] Interestingly, kinase-inactive subsets of 3,5,7-trisubstituted Furo[3,2-b]pyridines have been found to be sub-micromolar modulators of the Hedgehog signaling pathway, another critical target in oncology.[5]

Quantitative Comparison of Furopyridine Derivatives in Biological Assays

The following tables summarize the in vitro biological activity of various derivatives of Furo[2,3-b]pyridine and Furo[3,2-b]pyridine, providing a quantitative basis for comparison. It is crucial to note that these are derivatives and not the parent carboxylic acids, and the specific substitutions play a significant role in their activity.

Table 1: Anticancer Activity of Furopyridine Derivatives (IC50/GI50 Values)

ScaffoldDerivativeCancer Cell LineIC50/GI50 (µM)Reference
Furo[2,3-b]pyridineEthyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateHCT-116 (Colon)31.3[2]
MCF-7 (Breast)19.3[2]
HepG2 (Liver)22.7[2]
A549 (Lung)36.8[2]
Furo[3,2-b]pyridineCompound 31T24 (Bladder)1.1[6]
Compound 26aT24 (Bladder)<0.1[6]
Furo[2,3-d]pyrimidine*Compound 4aHepG2 (Liver)0.70[7]
Compound 10bHS 578T (Breast)1.51[8]

Note: Furo[2,3-d]pyrimidine is another isomer included for broader context.

Table 2: Kinase Inhibitory Activity of Furopyridine Derivatives (IC50 Values)

ScaffoldDerivativeTarget KinaseIC50 (µM)Reference
Furo[2,3-b]pyridineEthyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93[2]
Furo[3,2-b]pyridineCompound 20CLK10.004[6]
Compound 31CLK10.0097[6]
Furo[2,3-d]pyrimidine*Compound 10bPI3Kα0.175[8]
PI3Kβ0.071[8]
AKT0.411[8]

Note: Furo[2,3-d]pyrimidine is another isomer included for broader context.

Experimental Protocols for Key Biological Assays

To ensure scientific integrity and enable reproducibility, detailed methodologies for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]

Workflow Diagram:

MTT_Assay cluster_workflow MTT Assay Workflow cell_seeding 1. Cell Seeding (96-well plate) compound_treatment 2. Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment Adherence incubation 3. Incubation (e.g., 24-72h) compound_treatment->incubation mtt_addition 4. MTT Addition incubation->mtt_addition formazan_solubilization 5. Formazan Solubilization (e.g., DMSO) mtt_addition->formazan_solubilization Metabolic Conversion absorbance_reading 6. Absorbance Reading (e.g., 570 nm) formazan_solubilization->absorbance_reading

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate medium.[11] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Assay

In vitro kinase assays measure the activity of a purified kinase enzyme by detecting the phosphorylation of a substrate.[12][13]

Workflow Diagram:

Kinase_Assay cluster_workflow In Vitro Kinase Assay Workflow reaction_setup 1. Reaction Setup (Kinase, Substrate, Buffer) inhibitor_addition 2. Add Test Compound (or Vehicle) reaction_setup->inhibitor_addition reaction_initiation 3. Initiate Reaction (Add ATP, e.g., [γ-³²P]ATP) inhibitor_addition->reaction_initiation incubation 4. Incubation (e.g., 30 min at 30°C) reaction_initiation->incubation reaction_termination 5. Terminate Reaction incubation->reaction_termination detection 6. Detect Phosphorylation (e.g., Scintillation Counting) reaction_termination->detection

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Protocol (Radiometric):

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the purified kinase, the specific substrate (protein or peptide), and the assay buffer.[14]

  • Inhibitor Addition: Add the furopyridine test compound at various concentrations or the vehicle (e.g., DMSO) as a control.

  • Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, this is typically [γ-³²P]ATP.[13]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Separation and Detection: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP.[13] The radioactivity incorporated into the substrate is then quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Radioligand Receptor Binding Assay

These assays measure the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.[15][16][17]

Workflow Diagram:

Binding_Assay cluster_workflow Radioligand Binding Assay Workflow incubation_setup 1. Incubation Setup (Receptor Prep, Radioligand, Test Compound) equilibrium_incubation 2. Incubate to Equilibrium incubation_setup->equilibrium_incubation separation 3. Separate Bound/Free Ligand (Rapid Filtration) equilibrium_incubation->separation washing 4. Wash Filters separation->washing radioactivity_counting 5. Count Radioactivity (Scintillation Counter) washing->radioactivity_counting data_analysis 6. Data Analysis (IC50, Ki calculation) radioactivity_counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a membrane homogenate from cells or tissues expressing the target receptor.[18]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940 for CB1R) and varying concentrations of the unlabeled test compound.[15][18]

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).[18]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[15]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[18]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[18]

Concluding Remarks and Future Directions

The Furo[2,3-b]pyridine and Furo[3,2-b]pyridine scaffolds, along with other isomers, represent a rich source of chemical diversity for drug discovery. The available data on their derivatives clearly indicate that the isomeric nature of the furopyridine core is a critical determinant of biological activity and target selectivity. While Furo[2,3-b]pyridine derivatives have shown broad utility as kinase inhibitors and receptor modulators, Furo[3,2-b]pyridines have emerged as a particularly promising scaffold for highly selective CLK inhibitors.

The position of the carboxylic acid group is also expected to significantly influence the physicochemical properties and biological activity of these compounds. A systematic synthesis and comparative biological evaluation of the parent this compound and its various positional isomers would be a valuable endeavor to precisely delineate these structure-activity relationships. Such studies would provide a clearer roadmap for the rational design of next-generation therapeutics based on the versatile furopyridine scaffold.

References

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Bylund DB, Toews ML. Radioligand binding methods: practical guide and tips. Am J Physiol. 1993;265(4 Pt 1):L421-9.
  • Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]

  • Zhang LL, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016;2(1):1-9.
  • Martens Lab. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. 2023.
  • Adriaenssens E. In vitro kinase assay. protocols.io. 2023.
  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. 2018. Available from: [Link]

  • Li, Y., et al. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules2024, 29, 9634.
  • Al-Suwaidan, I. A., et al. Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. Molecules2022, 27, 2814.
  • El-Sayed, W. A., et al. Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. American Journal of Organic Chemistry2016, 6(1), 1-10.
  • JoVE. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. 2021.
  • Abdel-Rahman, A. A.-H., et al.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Ghorab, M. M., et al. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules2019, 24, 1994.
  • Wang, Y., et al. Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters2014, 24(15), 3449-3452.
  • Otrusinova, O., et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Abdel-Rahman, A. A.-H., et al. (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • El-Gamal, M. I., et al. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry2018, 144, 538-552.
  • Ibrahim, M. M., et al. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
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The Furo[2,3-b]pyridine-5-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, the furo[2,3-b]pyridine core has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of furo[2,3-b]pyridine-5-carboxylic acid analogs, offering a comparative overview of their performance as kinase inhibitors and cytotoxic agents. Drawing upon a synthesis of current literature, we will explore the causal relationships behind experimental design, present corroborating data, and detail the methodologies essential for researchers in this field.

The Furo[2,3-b]pyridine Core: A Versatile Template for Kinase Inhibition

The furo[2,3-b]pyridine scaffold is a bioisostere of purine, a fundamental component of many biologically active molecules. This inherent similarity has made it an attractive starting point for the design of ATP-competitive kinase inhibitors.[1][2] The fusion of a furan ring to a pyridine core creates a unique electronic and steric profile that can be strategically modified to achieve high affinity and selectivity for the ATP-binding pockets of various kinases.

Our focus herein is on analogs featuring a carboxylic acid at the 5-position. This functional group is often critical for establishing key interactions within the kinase active site, such as hydrogen bonds with the hinge region, and can significantly influence the overall physicochemical properties of the molecule.[3] Understanding how modifications to other positions on the furo[2,3-b]pyridine ring system impact biological activity is paramount for the rational design of next-generation inhibitors.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing comparisons from various studies to elucidate the drivers of potency and selectivity.

The Critical Role of the 5-Carboxylic Acid Moiety

While direct SAR studies on a large series of this compound analogs are not extensively documented in a single source, the importance of this acidic functional group can be inferred from studies on related scaffolds and analogs where this group is modified. For instance, in a series of anilino-furo[2,3-d]pyrimidine derivatives, compounds bearing a 5-carboxylic acid side chain demonstrated the most significant submicromolar EGFR inhibition.[4] The conversion of the carboxylic acid to its corresponding ester in some instances led to a significant decrease in kinase inhibitory activity, suggesting that the free carboxylate is crucial for potent target engagement, likely through direct hydrogen bonding interactions with the kinase hinge region.[4]

Bioisosteric Replacements for the Carboxylic Acid:

In drug discovery, it is common to explore bioisosteric replacements for the carboxylic acid group to modulate properties like cell permeability and metabolic stability.[5][6] Common bioisosteres include tetrazoles, acyl sulfonamides, and hydroxamic acids.[7][8] While not explicitly reported for the this compound series, this remains a critical avenue for future optimization studies to enhance the druglikeness of this scaffold.

Impact of Substituents at the 2- and 3-Positions

Modifications at the 2- and 3-positions of the furan ring have a significant impact on the biological activity of furo[2,3-b]pyridine analogs.

  • Amino and Substituted Amino Groups: The introduction of an amino group at the 3-position is a common strategy. For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was identified as a potent inhibitor of CDK2 with an IC50 value of 0.93 µM.[1] Further functionalization of this amino group could provide opportunities for additional interactions within the ATP binding site.

  • Aryl and Heteroaryl Substituents: The presence of aryl or heteroaryl groups at these positions can influence potency and selectivity. Molecular docking studies on various furo[2,3-b]pyridine derivatives have shown that these substituents can occupy hydrophobic pockets within the kinase active site, thereby enhancing binding affinity.[9]

Modifications of the Pyridine Ring

Substitutions on the pyridine portion of the scaffold, particularly at the 6- and 7-positions, are also crucial for determining the pharmacological profile.

  • Electron-Withdrawing Groups: The introduction of a trifluoromethyl group at the 6-position has been shown to yield compounds with promising anticancer activity against various human cancer cell lines, including Neuro-2a, Hela, A549, and COLO 205.[10]

  • Bulky Aromatic Groups: As seen in the potent CDK2 inhibitor mentioned earlier, a naphthalen-2-yl group at the 6-position contributes significantly to its activity.[1] This suggests that a large, hydrophobic substituent at this position is favorable for binding to the CDK2 active site.

Comparative Performance Data

To provide a clear comparison of the performance of different furo[2,3-b]pyridine analogs, the following tables summarize key experimental data from the literature.

Table 1: CDK2 Inhibitory Activity of Furo[2,3-b]pyridine Analogs

Compound IDR2R3R5R6Target KinaseIC50 (µM)Reference
14 -COOEt-NH2HNaphthalen-2-ylCDK2/cyclin A20.93[1]
Roscovitine ----CDK2/cyclin A20.394[1]

Table 2: Anticancer Activity of Trifluoromethyl-Substituted Furo[2,3-b]pyridine Analogs

Compound IDCell LineIC50 (µM)Reference
7 Neuro-2a5.8[10]
12a Neuro-2a3.6[10]
6g Neuro-2a10[10]
10a Neuro-2a10.7[10]
10b Neuro-2a11.0[10]
11a Neuro-2a10.5[10]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments relevant to the SAR studies of this compound analogs.

General Synthesis of the Furo[2,3-b]pyridine Core

The synthesis of the furo[2,3-b]pyridine scaffold can be achieved through various routes. A common approach involves the reaction of a substituted 2-chloronicotinonitrile with a compound containing an active methylene group, followed by cyclization.

Example Protocol for the Synthesis of a Furo[2,3-b]pyridine Derivative:

  • Step 1: Synthesis of the Pyridone Intermediate: A mixture of an appropriate aldehyde, ethyl cyanoacetate, and a suitable amine in ethanol is refluxed for several hours. The resulting solid is filtered, washed, and dried to yield the dihydropyridine intermediate.

  • Step 2: Oxidation to the Pyridine: The dihydropyridine is then oxidized using a suitable oxidizing agent, such as nitric acid or ceric ammonium nitrate, to afford the corresponding pyridine derivative.

  • Step 3: Chloroacetylation: The pyridine derivative is reacted with chloroacetyl chloride in a suitable solvent like DMF to introduce the chloroacetyl group.

  • Step 4: Cyclization to the Furo[2,3-b]pyridine Core: The chloroacetylated intermediate is then cyclized by refluxing with a base, such as sodium ethoxide in ethanol, to yield the furo[2,3-b]pyridine scaffold.[1]

Synthesis_Workflow reagents1 Aldehyde + Ethyl Cyanoacetate + Amine step1 Step 1: Dihydropyridine Formation reagents1->step1 intermediate1 Dihydropyridine Intermediate step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 reagents2 Oxidizing Agent reagents2->step2 intermediate2 Pyridine Derivative step2->intermediate2 step3 Step 3: Chloroacetylation intermediate2->step3 reagents3 Chloroacetyl Chloride reagents3->step3 intermediate3 Chloroacetylated Intermediate step3->intermediate3 step4 Step 4: Cyclization intermediate3->step4 reagents4 Base (e.g., NaOEt) reagents4->step4 final_product Furo[2,3-b]pyridine Core step4->final_product

Caption: General synthetic workflow for the Furo[2,3-b]pyridine core.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay.

General Kinase Assay Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and test compound solutions at various concentrations.

  • Assay Plate Preparation: Add the assay buffer, kinase solution, and test compound to the wells of a microplate. Incubate for a predetermined time to allow for compound-kinase interaction.

  • Initiation of Reaction: Add the substrate and ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at a specific temperature for a set period.

  • Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).[3][11]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP, Compound) start->prepare_reagents plate_setup Add Buffer, Kinase, and Compound to Plate prepare_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation initiate_reaction Add Substrate and ATP pre_incubation->initiate_reaction reaction_incubation Incubate initiate_reaction->reaction_incubation terminate_and_detect Terminate Reaction and Detect Signal reaction_incubation->terminate_and_detect data_analysis Calculate % Inhibition and IC50 terminate_and_detect->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell-Based Anticancer Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[10][14]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance analyze_data Calculate % Viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The existing body of research, although somewhat fragmented, provides valuable insights into the SAR of this class of compounds. Key takeaways include the likely importance of the 5-carboxylic acid for potent kinase inhibition and the significant influence of substituents at the 2, 3, and 6-positions on biological activity.

Future research should focus on a more systematic exploration of the SAR around the this compound core. This includes the synthesis and evaluation of a focused library of analogs with diverse substitutions at all available positions. Furthermore, the exploration of bioisosteric replacements for the carboxylic acid moiety is a critical next step to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The detailed protocols provided in this guide offer a solid foundation for researchers to undertake such studies and to further unlock the therapeutic potential of this versatile scaffold.

References

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A Researcher's Guide to Cross-Reactivity Profiling of Furo[2,3-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The core value of the furo[2,3-b]pyridine moiety lies in its structural resemblance to endogenous purines, allowing it to effectively compete for binding sites on a variety of enzymes. However, this same characteristic necessitates a thorough evaluation of off-target effects to ensure the development of safe and selective therapeutics.

The Imperative of Selectivity: Learning from Furo[2,3-b]pyridine Derivatives

The Furo[2,3-b]pyridine scaffold has been successfully utilized to generate inhibitors for a range of protein kinases and other important biological targets. The specific substitutions on the core ring system dictate the ultimate target profile and, consequently, the potential for cross-reactivity. Understanding the known targets of various derivatives underscores the importance of comprehensive selectivity screening.

For instance, different analogs of the core structure have demonstrated activity against:

  • Receptor Tyrosine Kinases: Anilino-furo[2,3-d]pyrimidine derivatives, structurally related to the furo[2,3-b]pyridine core, have been developed as dual inhibitors of EGFR and HER2.[4]

  • Cyclin-Dependent Kinases: Certain Furo[2,3-b]pyridine derivatives have shown inhibitory activity against CDK2, a key regulator of the cell cycle.[5]

  • Other Kinases: The broader furopyridine class has yielded inhibitors for Lck and Akt kinases, crucial components of cellular signaling pathways.[5]

  • Hedgehog Signaling Pathway: Interestingly, some 3,5,7-trisubstituted furo[3,2-b]pyridines, while inactive as kinase inhibitors, were found to be sub-micromolar modulators of the Hedgehog pathway, demonstrating that this scaffold is not limited to kinase targets.[2]

This diversity of targets highlights a critical principle: while a lead compound may be optimized for a specific kinase, its core scaffold may retain affinity for other, related enzymes. This potential for polypharmacology can be beneficial in some contexts (e.g., in oncology, where hitting multiple targets can be advantageous), but it can also lead to unforeseen toxicities. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design.

Comparative Analysis: The Furo[2,3-b]pyridine Scaffold in Context

To appreciate the selectivity challenges and opportunities of the Furo[2,3-b]pyridine scaffold, it is useful to compare it with other "privileged" heterocyclic systems commonly employed in kinase inhibitor design.

ScaffoldRepresentative Kinase InhibitorsCommon Cross-Reactivity ProfileRationale for Selectivity/Cross-Reactivity
Furo[2,3-b]pyridine Hypothetical based on derivativesLikely to interact with ATP-binding sites of various kinases due to its purine-like structure.The specific substitutions on the pyridine and furan rings will dictate the interactions with the unique residues surrounding the ATP pocket of different kinases, thereby determining selectivity.
Quinazoline Gefitinib, Erlotinib, LapatinibPrimarily EGFR family, but can show off-target effects on other tyrosine kinases like Src and Abl.The 4-anilino substitution is a key pharmacophore for EGFR binding, but the quinazoline core can still be accommodated by the ATP-binding sites of other kinases.
Pyrrolo[2,3-d]pyrimidine TofacitinibJAK family kinases, with some activity against other kinases depending on the specific analog.This scaffold serves as a bioisostere of purine and is highly effective at targeting the ATP-binding site of JAK kinases. Selectivity is achieved by exploiting subtle differences in the kinase hinge region and solvent-front residues.
Pyrazolopyrimidine RuxolitinibPrimarily JAK1/2, with some off-target activity against other JAK family members.The pyrazole moiety can form specific hydrogen bonds within the kinase hinge region, contributing to its high affinity. The overall shape and substitution pattern govern selectivity among the highly homologous JAK family.

This comparative context illustrates that while the core scaffold provides the foundational interactions with the ATP-binding site, true selectivity is engineered through careful decoration of the periphery of the molecule to engage unique features of the target kinase.

Experimental Workflow for Kinase Cross-Reactivity Profiling

The following section details a robust, self-validating protocol for assessing the kinase selectivity of a novel Furo[2,3-b]pyridine-5-carboxylic acid derivative.

Diagram of the Kinase Profiling Workflow

KinaseProfilingWorkflow cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_data Data Analysis Compound Test Compound (e.g., Furo[2,3-b]pyridine derivative) DMSO_Stock Prepare 10 mM Stock in 100% DMSO Compound->DMSO_Stock Serial_Dilution Serial Dilution Plate (e.g., 11-point, 3-fold) DMSO_Stock->Serial_Dilution Assay_Plate Assay Plate Preparation (Kinase, Substrate, ATP) Serial_Dilution->Assay_Plate Kinase_Panel Kinase Panel (e.g., 96 different kinases) Kinase_Panel->Assay_Plate Incubation Incubation (Room Temperature, 60 min) Assay_Plate->Incubation Detection Detection Reagent Addition (e.g., ADP-Glo™) Incubation->Detection Luminescence Luminescence Reading Detection->Luminescence Normalization Data Normalization (% Inhibition) Luminescence->Normalization IC50_Curve IC50 Curve Fitting (Non-linear Regression) Normalization->IC50_Curve Selectivity_Score Selectivity Analysis (e.g., S-Score, KINOMEscan®) IC50_Curve->Selectivity_Score

Caption: Workflow for kinase cross-reactivity profiling.

Step-by-Step Protocol: In Vitro Kinase Panel Screen

This protocol describes a common method for evaluating the inhibitory activity of a compound against a large panel of protein kinases.

1. Rationale and Causality: The goal is to determine the concentration at which the test compound inhibits 50% of the activity (IC50) of each kinase in the panel. A highly selective compound will have a potent IC50 for the intended target and significantly weaker IC50 values for all other kinases. This is typically performed at a single high concentration initially to identify "hits," followed by dose-response curves for those hits to determine precise IC50 values.

2. Materials:

  • Test compound (e.g., a derivative of this compound)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Recombinant human kinases (commercially available panels, e.g., from Promega, Eurofins, or Reaction Biology)

  • Kinase-specific substrates (peptides or proteins)

  • Adenosine triphosphate (ATP)

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a surfactant like Brij-35)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • 384-well, white, flat-bottom assay plates

  • Acoustic liquid handler or multichannel pipettes

  • Plate reader capable of luminescence detection

3. Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Causality: A high-concentration stock in a non-aqueous solvent ensures stability and allows for minimal solvent concentration in the final assay, preventing interference.

    • Perform serial dilutions of the stock solution to create a concentration gradient (e.g., an 11-point, 3-fold dilution series starting from 100 µM). This will be used to generate a dose-response curve.

  • Assay Procedure (example using ADP-Glo™):

    • To each well of a 384-well plate, add the kinase, the appropriate substrate, and the test compound at its various dilutions. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%). Self-validation: Include positive controls (no inhibitor) and negative controls (no kinase) to define the dynamic range of the assay.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure competitive binding can be accurately assessed.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent, which converts the generated ADP into a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model (non-linear regression) to determine the IC50 value for each kinase that shows significant inhibition.

Interpreting the Data: Visualizing Selectivity

The output of a large kinase panel screen can be visualized in various ways to facilitate interpretation. One common method is a "KINOMEscan®" or dendrogram-style plot, where inhibited kinases are highlighted on a phylogenetic tree of the human kinome.

Diagram of Selectivity Profile Interpretation

Caption: Visual representation of a kinase selectivity profile.

A selective inhibitor will show high potency against the primary target (indicated by a strong signal, e.g., red) and minimal activity against other kinases. The degree of cross-reactivity is indicated by the number and potency of off-target hits (e.g., yellow). This visualization provides an immediate and intuitive understanding of the compound's selectivity profile.

Conclusion

While the this compound core is a promising starting point for the development of novel therapeutics, its inherent purine-like structure necessitates a rigorous evaluation of its cross-reactivity profile. By understanding the known targets of its derivatives and employing systematic, robust screening methodologies as outlined in this guide, researchers can effectively characterize the selectivity of their compounds. This proactive approach to profiling is essential for mitigating the risks of off-target toxicity and for the successful development of safe and effective medicines. The insights gained from such studies are invaluable for guiding structure-activity relationship (SAR) efforts and for selecting lead candidates with the highest probability of clinical success.

References

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  • Jorda, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.

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A Comparative Analysis of Furo[2,3-b]pyridine and Thieno[3,2-b]pyridine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Art of Bioisosteric Scaffolding

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug discovery cascade. Among the myriad of available structures, fused heterocyclic systems have emerged as "privileged scaffolds" due to their ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets. This guide provides a comparative analysis of two such scaffolds: Furo[2,3-b]pyridine and its close bioisostere, Thieno[3,2-b]pyridine.

Furo[2,3-b]pyridine and Thieno[3,2-b]pyridine are isosteric, meaning they share the same number of atoms and valence electrons. The key distinction lies in the heteroatom within the five-membered ring—an oxygen in the furo-scaffold and a sulfur atom in the thieno-scaffold.[1] This seemingly subtle substitution of oxygen with sulfur can lead to significant alterations in physicochemical properties, metabolic stability, and biological activity.[2] The principle of bioisosteric replacement is a cornerstone of rational drug design, allowing chemists to fine-tune a molecule's properties to enhance efficacy and reduce toxicity.[3] This guide will delve into the nuances of these two scaffolds, providing experimental data and protocols to inform strategic decisions in the design of novel therapeutics.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental differences between oxygen and sulfur—in terms of electronegativity, size, and ability to participate in hydrogen bonding—are manifested in the distinct physicochemical profiles of the Furo[2,3-b]pyridine and Thieno[3,2-b]pyridine cores. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The sulfur atom in the thieno[3,2-b]pyridine scaffold is larger and less electronegative than the oxygen in the furo[2,3-b]pyridine scaffold. This generally leads to an increase in lipophilicity, as reflected in the higher calculated LogP value for thieno[3,2-b]pyridine.[1][4] This enhanced lipophilicity can improve membrane permeability but may also lead to increased metabolic susceptibility and potential off-target effects. Conversely, the oxygen atom in furo[2,3-b]pyridine can act as a hydrogen bond acceptor, potentially influencing solubility and target engagement.

PropertyFuro[2,3-b]pyridineThieno[3,2-b]pyridine
Molecular Formula C₇H₅NOC₇H₅NS
Molecular Weight 119.12 g/mol [5]135.19 g/mol [4]
Predicted LogP 1.6[5]3.02[4]
Boiling Point Not Reported236.5±13.0 °C at 760 mmHg[4]
Density Not Reported1.3±0.1 g/cm³[4]

Synthetic Strategies: Building the Core

The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery program. Both Furo[2,3-b]pyridine and Thieno[3,2-b]pyridine can be synthesized through various routes, often involving the construction of one ring onto a pre-existing, functionalized heterocycle.

Synthesis of Furo[2,3-b]pyridine

The synthesis of the Furo[2,3-b]pyridine scaffold can be broadly approached in two ways: constructing the furan ring onto a pre-existing pyridine or building the pyridine ring onto a furan template.[6] A modern and elegant method involves a Palladium(II)-catalyzed N–H/C annulation between β-ketodinitriles and alkynes, which allows for the simultaneous construction of both the furan and pyridine rings.[7]

Caption: Pd(II)-catalyzed synthesis of Furo[2,3-b]pyridine.

Experimental Protocol: Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridine

The following protocol is adapted from a method described in Organic Letters.[7]

  • Reaction Setup: To a pressure tube, add β-ketodinitrile (0.25 mmol), diphenylacetylene (0.25 mmol), Pd(OAc)₂ (5 mol %), and 2,2′-bipyridine (5 mol %).

  • Addition of Acid and Solvent: Add p-toluenesulfonic acid monohydrate (PTSA·H₂O, 2 equivalents) and 1,2-dichloroethane (DCE, 2 mL).

  • Reaction Conditions: Seal the pressure tube and heat the reaction mixture to 120 °C under a nitrogen atmosphere for 12 hours.

  • Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

  • Purification: Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the Furo[2,3-b]pyridine product.

Synthesis of Thieno[3,2-b]pyridine

The synthesis of the Thieno[3,2-b]pyridine scaffold often involves the construction of the thiophene ring onto a pyridine precursor or vice versa. A common strategy involves the use of substituted thiophenes that are then cyclized to form the fused pyridine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce diversity into the thieno[3,2-b]pyridine core.[8]

Caption: Suzuki-Miyaura coupling for Thieno[3,2-b]pyridine synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates

This protocol is adapted from a procedure published in Molecules.[8]

  • Reactant Preparation: In a suitable reaction vessel, dissolve methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent) and the desired aryl boronic acid (1.2-1.5 equivalents) in a suitable solvent system (e.g., dioxane/water).

  • Catalyst and Base Addition: Add a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (typically 2-5 mol %), and a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 80 to 110 °C for 2 to 12 hours, depending on the substrates.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylthieno[3,2-b]pyridine derivative.

Biological Activities and Structure-Activity Relationships (SAR)

Both scaffolds are present in a wide array of biologically active molecules, demonstrating their versatility in targeting diverse protein families.

Furo[2,3-b]pyridine: A Scaffold for Diverse Targets

Derivatives of Furo[2,3-b]pyridine have shown significant potential in several therapeutic areas. They have been investigated as:

  • Anticancer Agents: These compounds have demonstrated antiproliferative activity against various cancer cell lines.[9][10] Molecular docking studies suggest that they can bind to key signaling proteins such as AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[10][11]

  • Cannabinoid Receptor (CB1R) Inverse Agonists: The Furo[2,3-b]pyridine scaffold has been utilized to develop orally active modulators of the CB1 receptor, which have potential applications in treating metabolic disorders.[7][9]

  • Immunomodulators: Certain Furo[2,3-c]pyridine derivatives (an isomeric form) have been identified as Toll-like receptor 8 (TLR8) agonists, highlighting their potential as vaccine adjuvants.[12]

The structure-activity relationship (SAR) for Furo[2,3-b]pyridines is highly dependent on the substitution pattern. For instance, in the case of CB1R inverse agonists, the nature of the substituent at the 2-position of the furan ring significantly influences binding affinity and efficacy.[7]

Thieno[3,2-b]pyridine: A Kinase Inhibitor's Mainstay

The Thieno[3,2-b]pyridine scaffold is particularly prominent in the development of kinase inhibitors and other targeted therapies. Its derivatives have been explored as:

  • Kinase Inhibitors: This scaffold is a core component of inhibitors targeting various kinases, including VEGFR-2 and the non-receptor tyrosine kinase Src, which are implicated in cancer and other diseases.[8]

  • Antitumor Agents: Numerous Thieno[3,2-b]pyridine derivatives have exhibited potent antitumor activity against a range of cancer cell lines, including triple-negative breast cancer.[8]

  • Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Antagonists: This scaffold has been instrumental in the design of potent, orally active, non-peptide LHRH receptor antagonists for applications in hormone-dependent cancers.[13]

The SAR of Thieno[3,2-b]pyridine derivatives often reveals that specific substitutions on both the thiophene and pyridine rings are crucial for potent and selective activity. For example, in a series of LHRH receptor antagonists, a hydroxyalkylamido moiety on a 2-phenyl ring was found to be a key determinant of activity.[13]

Caption: Comparative biological applications of the scaffolds.

Comparative Analysis and Implications for Drug Design

The choice between a Furo[2,3-b]pyridine and a Thieno[3,2-b]pyridine scaffold is a strategic decision guided by the specific goals of a drug discovery project.

  • Lipophilicity and Solubility: As previously noted, the thieno-scaffold generally imparts greater lipophilicity. This can be advantageous for crossing the blood-brain barrier or enhancing membrane permeability. However, it may also lead to lower aqueous solubility, which can be a challenge for formulation. The furo-scaffold, with its hydrogen bond-accepting oxygen, may offer a more favorable solubility profile in certain contexts.

  • Metabolic Stability: The furan ring is often more susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the more electron-rich and stable thiophene ring.[14] Therefore, replacing a furan with a thiophene can be a viable strategy to improve the metabolic stability of a drug candidate.

  • Target Interactions: The different electronic properties and sizes of oxygen and sulfur can lead to distinct interactions with the target protein. The sulfur atom in thiophene can participate in different types of non-covalent interactions (e.g., sulfur-π interactions) compared to the oxygen in furan. This can translate to differences in binding affinity and selectivity.

  • Synthetic Tractability: The choice of scaffold may also be influenced by the ease of synthesis and the availability of starting materials. Both scaffolds are accessible through various synthetic routes, but the specific substitution patterns required for a particular project may favor one scaffold over the other.

Conclusion

The Furo[2,3-b]pyridine and Thieno[3,2-b]pyridine scaffolds, while structurally similar, offer distinct physicochemical and pharmacological properties that can be strategically leveraged in drug design. The furo-scaffold provides a slightly more polar core with a hydrogen bond-accepting oxygen, while the thieno-scaffold offers increased lipophilicity and potentially greater metabolic stability. The rich and diverse biological activities associated with both scaffolds underscore their importance as privileged structures in medicinal chemistry. A thorough understanding of their comparative properties, synthetic routes, and SAR is essential for researchers aiming to develop novel and effective therapeutics. By carefully considering the nuances of each scaffold, medicinal chemists can make more informed decisions in the design of next-generation drug candidates.

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  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. [Link]

  • Thieno[3,2-b]pyridine | CAS#:272-67-3. Chemsrc. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate. [Link]

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  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • Furo[2,3-b]pyridine | C7H5NO | CID 12421098. PubChem. [Link]

  • Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. PubMed. [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Semantic Scholar. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. ResearchGate. [Link]

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A Comparative Guide to the In Vivo Efficacy of Furo[2,3-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is both long and fraught with challenges. The Furo[2,3-b]pyridine-5-carboxylic acid core has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas, most notably in oncology and neurodegenerative diseases. This guide provides an in-depth, objective comparison of the in vivo efficacy of derivatives from this class against established alternative therapies, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Rise of Furo[2,3-b]pyridine Derivatives: A Tale of Two Therapeutic Fronts

The rigid, bicyclic structure of the furo[2,3-b]pyridine core offers a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This has led to the development of potent and selective inhibitors for key enzymes implicated in cancer and neurodegenerative disorders.

On the Oncology Front: Targeting Aberrant Cell Signaling

A significant number of Furo[2,3-b]pyridine derivatives have been engineered to inhibit receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are frequently overexpressed or mutated in various cancers.[1] The primary mechanism of action involves competitive binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling cascades like the PI3K/AKT and RAS/MEK/ERK pathways that drive cellular proliferation and survival.[2]

Confronting Neurodegeneration: The Cholinergic Hypothesis and Beyond

In the realm of neurodegenerative diseases like Alzheimer's, the focus has been on the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, these derivatives aim to increase synaptic levels of acetylcholine, thereby ameliorating cognitive deficits.[3]

This guide will now delve into a comparative analysis of specific Furo[2,3-b]pyridine derivatives against their therapeutic counterparts in relevant in vivo models.

Comparative Efficacy in Oncology: Furo[2,3-d]pyrimidine Derivatives vs. Standard of Care

A notable subset of this chemical class, the anilino-furo[2,3-d]pyrimidine derivatives, has shown remarkable promise as dual EGFR/HER2 inhibitors.[1] For the purpose of this comparison, we will focus on a representative derivative, Compound 8d , and compare its in vivo efficacy against the established EGFR inhibitor, Gefitinib .

In Vivo Model: Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

The EAC model is a widely used transplantable tumor model in mice to evaluate the efficacy of novel anticancer agents.

Comparative Efficacy Data
CompoundDose (mg/kg)Administration RouteTumor Growth Inhibition (TGI %)Apoptotic Induction (Caspase-3/Cytochrome c increase)Reference
Compound 8d 10Intraperitoneal71%> 2-fold increase over control[1]
Gefitinib 10Intraperitoneal70%Comparable to Compound 8d[1]
Vehicle Control -Intraperitoneal0%Baseline[1]

Analysis: As demonstrated in the table, Compound 8d exhibits antitumor activity comparable to Gefitinib at the same dosage in the EAC solid tumor model.[1] The tumor growth inhibition of 71% for Compound 8d is statistically similar to the 70% inhibition observed with Gefitinib.[1] Mechanistically, both compounds appear to induce apoptosis to a similar extent, as evidenced by the significant increase in caspase-3 and cytochrome c expression.[1] This suggests that Furo[2,3-d]pyrimidine derivatives like Compound 8d are potent anticancer agents with a mechanism of action that mirrors established EGFR inhibitors.

Another promising group is the furo[2,3-d]pyrimidine-based chalcones. For instance, Compound 5e from this series has demonstrated potent anti-proliferative activity.[4][5] We will compare its efficacy against the widely used chemotherapeutic agent, Doxorubicin , in a breast cancer xenograft model.

In Vivo Model: Breast Cancer Xenograft in Nude Mice

This model involves the subcutaneous implantation of human breast cancer cells (e.g., MDA-MB-231) into immunodeficient mice, allowing for the evaluation of tumor growth inhibition in a live animal.[6]

Comparative Efficacy Data
CompoundDoseAdministration RouteTumor Volume ReductionNotesReference
Compound 5e Not specified in abstractNot specified in abstractComparable to DoxorubicinShowed pronounced cytotoxic activity against resistant MCF-7 cells in vitro.[4][5]
Doxorubicin Varies (e.g., 5 mg/kg)IntravenousSignificantStandard of care, but with known cardiotoxicity.[7][8]
Vehicle Control ---Uninhibited tumor growth.

Analysis: While the abstract for the study on Compound 5e does not provide specific dosing and administration details for the in vivo study, it explicitly states that the compound revealed comparable results to doxorubicin.[4][5] This is a significant finding, especially considering the potent in vitro activity of Compound 5e against doxorubicin-resistant MCF-7 cells.[5] This suggests that furo[2,3-d]pyrimidine-based chalcones may offer an alternative therapeutic strategy for breast cancers that have developed resistance to conventional chemotherapy.

Detailed Experimental Protocols: Ensuring Reproducibility

The following protocols are representative methodologies for the in vivo studies discussed. These are based on established practices and the available information from the cited literature.

Protocol 1: In Vivo Antitumor Assessment in EAC Solid Tumor Model

Objective: To evaluate the antitumor efficacy of Furo[2,3-d]pyrimidine derivatives compared to a standard EGFR inhibitor.

Materials:

  • Female Swiss albino mice (6-8 weeks old)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Test Compound (e.g., Compound 8d)

  • Reference Drug (e.g., Gefitinib)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • Sterile saline

  • Calipers

Workflow:

Caption: Workflow for EAC solid tumor model efficacy study.

Calculations:

  • Tumor Volume (mm³) = (Length x Width²) / 2

  • TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100

Protocol 2: In Vivo Efficacy in a Breast Cancer Xenograft Model

Objective: To assess the antitumor activity of a Furo[2,3-d]pyrimidine-based chalcone against a standard chemotherapeutic agent.

Materials:

  • Female athymic nude mice (BALB/c nu/nu, 6-8 weeks old)

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • Test Compound (e.g., Compound 5e)

  • Reference Drug (e.g., Doxorubicin)

  • Appropriate vehicles

  • Calipers

Workflow:

Caption: Workflow for breast cancer xenograft efficacy study.

Comparative Efficacy in Neurodegenerative Disease: Furo[2,3-b]pyridine Derivatives vs. Standard of Care

While specific in vivo data for this compound derivatives in neurodegenerative models is emerging, their potential as acetylcholinesterase (AChE) inhibitors warrants a comparison with the standard-of-care drug, Donepezil .[3]

In Vivo Model: Scopolamine-Induced Memory Impairment in Mice

Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits in rodents, providing a reliable model for screening potential anti-amnesic drugs.

Comparative Efficacy Data
CompoundDose (mg/kg)Administration RouteBehavioral TestOutcomeReference
Furo[2,3-b]pyridine Derivatives (Hypothetical)Oral/IntraperitonealY-maze, Morris Water Maze(Predicted) Reversal of scopolamine-induced deficits in spontaneous alternation and spatial memory.[3]
Donepezil 3OralY-mazeSignificantly prevented the progression of scopolamine-induced memory impairment.[9][10][11][12]
Scopolamine + Vehicle 1 (Scopolamine)IntraperitonealY-mazeSignificant impairment in spontaneous alternation.[9][10][11][12]

Analysis: Donepezil has been shown to be effective in reversing scopolamine-induced memory deficits in rodents at a dose of 3 mg/kg.[9][10][11][12] The efficacy of Furo[2,3-b]pyridine derivatives with potent AChE inhibitory activity is predicted to be similar, though this requires direct experimental confirmation. The key advantage for novel derivatives would be an improved side-effect profile or additional neuroprotective mechanisms beyond AChE inhibition.

Detailed Experimental Protocol: Scopolamine-Induced Memory Impairment

Objective: To evaluate the efficacy of a Furo[2,3-b]pyridine derivative in a rodent model of cognitive impairment.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test Compound

  • Reference Drug (Donepezil)

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline)

  • Y-maze apparatus

Workflow:

Caption: Workflow for scopolamine-induced memory impairment model.

Calculations:

  • Spontaneous Alternation (%) = [Number of alternations / (Total number of arm entries - 2)] x 100

Underlying Mechanisms and Signaling Pathways

The therapeutic effects of Furo[2,3-b]pyridine derivatives are rooted in their ability to modulate specific signaling pathways.

Oncology: EGFR/HER2 Inhibition

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation Ligand Growth Factor Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->EGFR Inhibition

Caption: EGFR/HER2 signaling pathway and point of inhibition.

Neurodegeneration: Acetylcholinesterase Inhibition

AChE_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degradation Receptor Postsynaptic Receptor ACh->Receptor Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Neuronal Signal (Cognition, Memory) Receptor->Signal Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->AChE Inhibition

Sources

Assessing the Selectivity of Furo[2,3-b]pyridine-5-carboxylic Acid for CDK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among these, CDK2 has emerged as a critical target due to its role in cell cycle progression, particularly the G1-S phase transition.[1] Dysregulation of the CDK2 pathway is a hallmark of various cancers, making it an attractive target for therapeutic intervention.[2][3] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, Furo[2,3-b]pyridine-5-carboxylic acid, for CDK2. We will compare its hypothetical performance against established CDK inhibitors, Roscovitine and Milciclib, and provide detailed experimental protocols to empower researchers in their own investigations.

Furo[2,3-b]pyridine derivatives have shown promise as kinase inhibitors, and this guide will walk through the necessary steps to rigorously characterize the selectivity profile of the 5-carboxylic acid variant.[4][5]

The Imperative of Selectivity in Kinase Inhibition

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in developing selective inhibitors.[6] Off-target inhibition can lead to unforeseen toxicities and a convoluted understanding of a compound's true mechanism of action. Therefore, a thorough assessment of selectivity across a panel of kinases is not merely a characterization step but a critical determinant of a compound's therapeutic potential.

This guide will focus on a multi-pronged approach to selectivity assessment, encompassing biochemical assays for direct target engagement and potency, followed by cell-based assays to confirm on-target effects in a physiological context.

Comparative Inhibitors

To provide context for our assessment of this compound, we will use two well-characterized CDK inhibitors as benchmarks:

  • Roscovitine (Seliciclib): An early purine-based CDK inhibitor, known to inhibit CDK1, CDK2, CDK5, CDK7, and CDK9 with varying potencies.[2][7] It has poor activity against CDK4 and CDK6.[2]

  • Milciclib (PHA-848125): A dual inhibitor of CDKs and Tropomyosin receptor kinases (TRKs) with potent activity against CDK2.[4][8]

Biochemical Assessment of Selectivity

The initial step in characterizing a new inhibitor is to determine its potency against the intended target and a panel of related kinases in a purified, cell-free system. This provides a direct measure of the compound's intrinsic inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinases (CDK2/Cyclin E1, CDK1/Cyclin B, CDK4/Cyclin D1, CDK5/p25, CDK7/Cyclin H, CDK9/Cyclin T1)

  • Kinase-specific peptide substrates (e.g., Histone H1 for CDKs)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[9][10]

  • Test compounds (this compound, Roscovitine, Milciclib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted test compound or DMSO (vehicle control).

    • 2 µL of kinase-substrate mix (containing the specific kinase and its substrate in kinase buffer).

    • 2 µL of ATP solution (the concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately assessed).

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion and ADP Measurement: Follow the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:

    • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubating for 40 minutes at room temperature.

    • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubating for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Kinase Selectivity Profile

The following table presents a hypothetical selectivity profile for this compound alongside the known profiles of Roscovitine and Milciclib.

Kinase TargetThis compound (IC50, nM)Roscovitine (IC50, nM)[1][11]Milciclib (IC50, nM)[8][9]
CDK2/Cyclin E 50 700 363
CDK1/Cyclin B850650398
CDK4/Cyclin D1>10,000>100,000160
CDK5/p251,200160265
CDK7/Cyclin H2,500700150
CDK9/Cyclin T13,000700-

Note: The data for this compound is hypothetical and for illustrative purposes.

This data suggests that this compound is a potent inhibitor of CDK2 with good selectivity over other CDKs, particularly CDK1 and CDK4.

cluster_biochemical Biochemical Selectivity Assessment Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Add to plate Luminescence Reading Luminescence Reading Kinase Reaction->Luminescence Reading ADP-Glo Assay IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination Data Analysis

Biochemical assay workflow for IC50 determination.

Cellular Assessment of On-Target Activity

While biochemical assays are crucial for determining direct inhibitory potency, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit the expected downstream biological effects.

Experimental Protocol: Western Blotting for Phospho-Rb

CDK2 is a key kinase responsible for phosphorylating the Retinoblastoma protein (Rb) at specific serine residues, which is a critical step for G1-S transition.[3] A reduction in phosphorylated Rb (pRb) is a reliable biomarker for CDK2 inhibition in cells.

Materials:

  • Cancer cell line with a functional Rb pathway (e.g., MCF-7, HT29)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Image Acquisition: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-Rb signal to total Rb and the loading control.

A dose-dependent decrease in pRb levels would confirm the on-target activity of this compound in a cellular context.

Experimental Protocol: Cell Cycle Analysis

Inhibition of CDK2 is expected to cause a cell cycle arrest at the G1/S boundary.[3] This can be assessed by flow cytometry.

Materials:

  • Cancer cell line

  • Test compounds

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with test compounds as described for Western blotting.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

An accumulation of cells in the G1 phase with a corresponding decrease in the S and G2/M phases would provide further evidence of CDK2 inhibition.

cluster_cellular Cellular On-Target Assessment Cell Treatment Cell Treatment Western Blot Western Blot Cell Treatment->Western Blot ↓ pRb Cell Cycle Analysis Cell Cycle Analysis Cell Treatment->Cell Cycle Analysis G1 Arrest Confirmation of Mechanism Confirmation of Mechanism Western Blot->Confirmation of Mechanism Cell Cycle Analysis->Confirmation of Mechanism

Workflow for cellular confirmation of CDK2 inhibition.

Conclusion

This guide has outlined a systematic approach to assessing the selectivity of a novel kinase inhibitor, using this compound as a case study. By combining rigorous biochemical profiling with confirmatory cell-based assays, researchers can build a comprehensive understanding of a compound's potency and selectivity. The hypothetical data presented for this compound illustrates the profile of a promising and selective CDK2 inhibitor. The provided protocols serve as a detailed roadmap for executing these critical experiments, enabling the robust evaluation of new chemical entities in the ongoing quest for more effective and less toxic cancer therapeutics.

References

  • Wesierska-Gadek, J., & Krystof, V. (2015). Roscovitine in cancer and other diseases. PMC, 7(1), 1-13. [Link]

  • Whittaker, S. R., et al. (2004). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. Cancer Research, 64(1), 262-272. [Link]

  • ResearchGate. IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. [Link]

  • Foukas, F., et al. (2015). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. PMC, 2015, 848935. [Link]

  • Novartis. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. [Link]

  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors. [Link]

  • Lee, M. Y., et al. (2013). Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells. PMC, 2013, 389390. [Link]

  • G1 Therapeutics, Inc. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. [Link]

  • accessdata.fda.gov. 207103Orig1s000. [Link]

  • ResearchGate. The IC 50 Result of the Target Compounds against CDK2 En- zyme. [Link]

  • BioDiscovery. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. [Link]

  • Asghar, U., et al. (2016). Profile of palbociclib in the treatment of metastatic breast cancer. PMC, 8, 805–811. [Link]

  • Morgan, I. M., et al. (2015). Selective antitumor activity of roscovitine in head and neck cancer. PMC, 5(1), 10. [Link]

  • Knudsen, E. S., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. PMC, 15(3), 434–450. [Link]

  • Roskoski, R. Jr. (2016). Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. Pharmacological Research, 107, 249-275. [Link]

  • Deng, Y., et al. (2018). Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials. PMC, 124(1), 105-114. [Link]

  • ResearchGate. (PDF) Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. [Link]

  • Weng, N., et al. (2015). Palbociclib - from Bench to Bedside and Beyond. PMC, 10(5), 297-302. [Link]

  • Asghar, U., et al. (2018). Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. PMC, 9(1), 543. [Link]

  • Chemical Synthesis Database. ethyl furo[2,3-b]pyridine-5-carboxylate. [Link]

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A Comparative Benchmarking Guide: Evaluating Furo[2,3-b]pyridine-5-carboxylic Acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furo[2,3-b]pyridine scaffold is recognized in medicinal chemistry as a privileged structure, a molecular framework that is recurrently found in biologically active compounds, including potent kinase inhibitors[1]. Its rigid, bicyclic nature and potential for diverse substitutions make it an attractive starting point for drug discovery campaigns. This guide focuses on a specific derivative, Furo[2,3-b]pyridine-5-carboxylic acid, a compound with potential for novel kinase inhibitory activity.

The development of a new kinase inhibitor is a formidable challenge, primarily due to the highly conserved ATP-binding site across the human kinome, which often leads to issues with selectivity[2]. Therefore, rigorous, multi-faceted benchmarking against established inhibitors is not merely a formality but a critical step in understanding a compound's true potential, including its potency, mechanism of action, and selectivity profile.

While direct experimental data for this compound is not yet broadly published, related analogs from the furo[2,3-b]pyridine family have demonstrated inhibitory activity against key oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2), B-Raf, and AKT1[3]. This guide provides a comprehensive, technically-grounded framework for researchers to systematically benchmark this compound against industry-standard inhibitors for these kinase families. We will detail the causal logic behind experimental choices, provide robust, self-validating protocols, and present a clear methodology for data interpretation, empowering research teams to accurately characterize this promising new chemical entity.

Section 1: Rationale for Target and Benchmark Inhibitor Selection

The initial step in any benchmarking study is the selection of relevant biological targets and appropriate reference compounds. This choice must be guided by existing data to maximize the relevance of the investigation.

Target Kinase Selection

Based on preliminary studies of the broader furo[2,3-b]pyridine scaffold, the following kinases have been identified as plausible targets and serve as a logical starting point for our investigation[3]:

  • CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle, frequently dysregulated in cancer.

  • B-Raf (B-Raf proto-oncogene, serine/threonine kinase): A critical component of the MAPK/ERK signaling pathway. The V600E mutation is a well-known driver in melanoma and other cancers.

  • AKT1 (AKT serine/threonine kinase 1): A central node in the PI3K/AKT/mTOR pathway, which governs cell proliferation, survival, and metabolism.

Selection of Benchmark Inhibitors

For a meaningful comparison, it is essential to select benchmark inhibitors that are well-characterized, commercially available, and recognized as standards in the field. The chosen inhibitors represent different mechanisms and potencies, providing a robust context for evaluating our test compound.

Benchmark InhibitorPrimary Kinase Target(s)Reported IC50Rationale for Selection
Roscovitine CDK2~0.4 µM[3]A classic, well-documented CDK inhibitor; provides a direct comparison to the reported activity of a related furo[2,3-b]pyridine analog[3].
Vemurafenib B-Raf (V600E mutant)~31 nMA clinically approved, highly potent, and selective inhibitor of the oncogenic B-Raf V600E mutant.
MK-2206 Pan-Akt (Akt1/2/3)Akt1: ~8 nM[4]A highly selective allosteric inhibitor of all three Akt isoforms, providing a benchmark for potent and specific Akt inhibition[4].
Staurosporine Broad SpectrumPan-kinaseA non-selective, potent ATP-competitive inhibitor used as a positive control in many kinase assays to confirm assay validity.

Section 2: Experimental Design for Comparative Analysis

A tiered approach is the most efficient strategy for characterizing a novel inhibitor. This workflow begins with high-throughput screening to determine potency and progresses to more complex cellular assays to confirm on-target activity and functional effects.

G cluster_0 Tier 1: In Vitro Potency & Mechanism cluster_1 Tier 2: Cellular Target Engagement & Pathway Modulation cluster_2 Tier 3: Selectivity Profiling biochem_hts Biochemical HTS (e.g., ADP-Glo) biochem_gold Gold-Standard Assay (Radiometric [33P]-ATP) biochem_hts->biochem_gold Confirm Hits atp_comp ATP Competition Assay biochem_gold->atp_comp Determine MoA cellular_binding Cellular Target Binding (e.g., NanoBRET™) atp_comp->cellular_binding Advance Lead Compound pathway_analysis Phospho-Substrate Analysis (Western Blot) cellular_binding->pathway_analysis Validate Function kinase_panel Broad Kinase Panel Screen (e.g., Reaction Biology HotSpot™) pathway_analysis->kinase_panel Assess Selectivity start This compound + Benchmark Inhibitors start->biochem_hts

Figure 1: Tiered experimental workflow for benchmarking a novel kinase inhibitor.

Section 3: Protocols for In Vitro Biochemical Assays

Biochemical assays are fundamental for determining a compound's direct inhibitory effect on a purified kinase. It is crucial to perform these assays under standardized conditions to ensure data comparability[5].

Protocol 3.1: Gold-Standard Radiometric Kinase Assay ([³³P]-ATP)

Causality: This method is considered the "gold standard" because it directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate[6][7]. This direct detection method is highly sensitive and is not susceptible to interference from compound fluorescence or light scattering, which can plague other methods.

Methodology:

  • Reaction Setup: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Compound Preparation: Serially dilute this compound and benchmark inhibitors in DMSO, then further dilute into the reaction buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Kinase Reaction: In a 96-well plate, combine:

    • 5 µL of diluted compound.

    • 10 µL of kinase and substrate mixture (e.g., purified CDK2/CycA kinase and Histone H1 substrate).

    • 10 µL of ATP mixture containing cold ATP and [³³P]-ATP (final concentration at or near the Kₘ for ATP to ensure sensitivity).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Termination: Stop the reaction by adding 25 µL of 3% phosphoric acid.

  • Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection: Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: High-Throughput Luminescent Assay (ADP-Glo™)

Causality: The ADP-Glo™ assay is a homogenous, luminescent assay that quantifies the amount of ADP produced during the kinase reaction[8]. As kinase activity increases, more ATP is converted to ADP. The assay depletes the remaining ATP and then converts the produced ADP into a light signal. This method is highly amenable to high-throughput screening (HTS) in 384-well format due to its simple add-and-read workflow[8].

Methodology:

  • Reaction Setup: Perform the kinase reaction as described in Protocol 3.1 (Steps 1-3), but using only non-radiolabeled ATP.

  • Termination & ATP Depletion: After incubation, add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion & Detection: Add 50 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction that generates a light signal proportional to the initial ADP concentration. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Calculate percent inhibition and determine IC₅₀ values as described in Protocol 3.1.

Key Consideration: ATP Concentration. An inhibitor's measured IC₅₀ value is highly dependent on the ATP concentration used in the assay, especially for ATP-competitive inhibitors[7]. To properly characterize the compound, IC₅₀ values should be determined at both a low ATP concentration (equal to the Kₘ of the kinase) and a physiological ATP concentration (~1 mM)[9]. A significant rightward shift in the IC₅₀ at high ATP concentrations is a hallmark of an ATP-competitive mechanism of action.

Section 4: Cellular Target Engagement and Pathway Analysis

Confirming that a compound can enter a cell and bind to its intended target is a critical validation step.

Protocol 4.1: Cellular Target Engagement (NanoBRET™)

Causality: The NanoBRET™ Target Engagement (TE) assay measures compound binding directly within living cells. The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. An effective test compound will compete with the tracer for the kinase binding site, disrupting BRET in a dose-dependent manner. This provides direct evidence of target engagement in a physiological context[9].

Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Assay Plate: Seed the transfected cells into a 96-well or 384-well white assay plate.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and benchmark inhibitors for a defined period (e.g., 2 hours).

  • Tracer & Substrate Addition: Add the NanoBRET™ tracer and the NanoGlo® substrate to the wells.

  • Measurement: Immediately measure the donor (460 nm) and acceptor (610 nm) emission wavelengths using a BRET-capable plate reader.

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the change in this ratio against compound concentration to determine the cellular IC₅₀.

Protocol 4.2: Western Blot for Phospho-Substrate Analysis

Causality: A functional consequence of kinase inhibition is a decrease in the phosphorylation of its downstream substrates. Western blotting allows for the direct visualization and quantification of this effect in cells, confirming that target engagement leads to modulation of the relevant signaling pathway. For example, inhibition of B-Raf should lead to a decrease in the phosphorylation of its direct substrate, MEK, and the downstream effector, ERK.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates (pMEK) ERK ERK1/2 MEK->ERK Phosphorylates (pERK) Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival Transcription->Proliferation Vemurafenib Vemurafenib or This compound Vemurafenib->BRAF Inhibits

Figure 2: The B-Raf/MEK/ERK signaling pathway, a target for cancer therapy.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the B-Raf V600E mutation). Starve cells of serum and then stimulate with a growth factor (if necessary) in the presence of serially diluted test compounds for 1-2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading.

  • Analysis: Quantify band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal and plot the normalized values against compound concentration to determine the cellular IC₅₀ for pathway inhibition.

Section 5: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. Below is a template for presenting the hypothetical results of this benchmarking study.

Table 2: Comparative IC₅₀ Data (Hypothetical)
CompoundTarget KinaseBiochemical IC₅₀ (ADP-Glo, Kₘ ATP)Biochemical IC₅₀ (ADP-Glo, 1mM ATP)Cellular Target Engagement IC₅₀ (NanoBRET™)Cellular Pathway IC₅₀ (p-Substrate)
This compound CDK2 0.8 µM9.5 µM2.1 µM2.5 µM (p-Rb)
RoscovitineCDK20.4 µM5.2 µM1.1 µM1.5 µM (p-Rb)
This compound B-Raf (V600E) 85 nM1.2 µM250 nM310 nM (p-ERK)
VemurafenibB-Raf (V600E)31 nM0.4 µM90 nM115 nM (p-ERK)
This compound AKT1 > 10 µM> 10 µM> 10 µM> 10 µM (p-PRAS40)
MK-2206AKT18 nM11 nM35 nM50 nM (p-PRAS40)

Interpretation:

  • Potency: The biochemical IC₅₀ at Kₘ ATP indicates the intrinsic potency. In this hypothetical table, our compound shows promising sub-micromolar activity against CDK2 and nanomolar activity against B-Raf.

  • Mechanism: The rightward shift in IC₅₀ from Kₘ ATP to 1 mM ATP for both CDK2 and B-Raf strongly suggests an ATP-competitive mechanism of action, similar to Roscovitine and Vemurafenib. The minimal shift for the allosteric inhibitor MK-2206 would be an expected result.

  • Cellular Efficacy: The cellular IC₅₀ values are typically higher than biochemical values due to factors like cell permeability and efflux pumps. The relatively small drop-off between biochemical and cellular potency for our compound would suggest good cell permeability.

  • Selectivity: The lack of activity against AKT1 (>10 µM) suggests a degree of selectivity. However, to confirm this, a broad kinase panel screen against hundreds of kinases is the definitive next step[10].

Conclusion

This guide outlines a rigorous, logical, and technically sound strategy for the comprehensive benchmarking of this compound. By progressing through a tiered system of biochemical and cellular assays and comparing performance directly against established inhibitors, researchers can build a robust data package to define the compound's potency, mechanism, and potential for further development. This structured approach, grounded in established scientific principles, ensures that the resulting data is reliable, interpretable, and provides a solid foundation for making critical decisions in the drug discovery process. The furo[2,3-b]pyridine scaffold continues to show promise, and a systematic evaluation of new derivatives is essential to unlocking its full therapeutic potential.

References

  • Krajewski, M., & Schomburg, D. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology Website. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • MRC PPU, University of Dundee. (n.d.). Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]

  • Kramer, C., & Riniker, S. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • Knight, Z. A., et al. (2007). A membrane capture assay for lipid kinase activity. Nature Chemical Biology. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]

  • Krutošíková, A., et al. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules. [Link]

  • Chemical Synthesis Database. (n.d.). ethyl furo[2,3-b]pyridine-5-carboxylate. mol-instincts.com. [Link]

  • Hassan, M. H., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry. [Link]

  • ICML 2025. (n.d.). ICML 2025 Papers. icml.cc. [Link]

  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Horvath, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. [Link]

  • Wieder, O., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Furo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel heterocyclic compounds like Furo[2,3-b]pyridine-5-carboxylic acid are routine. However, the lifecycle of these chemicals extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe management and disposal of this compound waste, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage chemical waste responsibly, ensuring a safe environment for yourself, your colleagues, and the community.

Part 1: Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available for every research chemical, we can infer its potential hazards from structurally similar furopyridine derivatives. Compounds in this class, such as Furo[3,2-b]pyridine-2-carboxylic acid, are known to cause skin and eye irritation, as well as potential respiratory irritation.[1] Therefore, it is imperative to handle this compound and its associated waste streams as hazardous until proven otherwise.

The foundational principle of chemical waste management is proper identification.[2] Under the Resource Conservation and Recovery Act (RCRA), all generators of waste are legally responsible for determining if their waste is hazardous.[3] Given the data on analogous compounds, it is prudent to classify this substance based on its potential characteristics of toxicity and irritation.

Table 1: Inferred Hazard Profile and Recommended Precautions

Potential Hazard Anticipated Effects Primary Precautionary Measures Supporting Evidence
Skin Irritation May cause redness, itching, or inflammation upon contact. Avoid all skin contact. Wash hands and exposed skin thoroughly after handling. Analogous compounds are classified as skin irritants (Category 2).[1][4]
Serious Eye Irritation May cause significant redness, pain, or damage to the eyes. Avoid all eye contact. Analogous compounds are classified as serious eye irritants (Category 2A/2).[1][5][6]
Respiratory Irritation Inhalation of dust may irritate the lungs and respiratory system. Handle only in a well-ventilated area, preferably within a certified chemical fume hood. May cause respiratory irritation (STOT SE 3).[1][5]
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth after accidental ingestion.[7] Structurally similar compounds are classified as harmful if swallowed.[8]

| Environmental Hazards | Unknown, but should be presumed harmful to aquatic life. | Do not allow the product to enter drains, waterways, or soil.[5][9] | General best practice for synthetic heterocyclic compounds. |

Part 2: Personal Protective Equipment (PPE) Mandates

Before handling any waste containing this compound, donning the appropriate PPE is mandatory. This equipment serves as your primary barrier against chemical exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Item Specification / Standard Purpose and Rationale
Eye & Face Protection Safety Goggles Chemical splash goggles meeting ANSI Z87.1 standards. Protects eyes from splashes of liquid waste and from airborne solid particulates.[9]
Hand Protection Chemical-Impermeable Gloves Nitrile or Neoprene gloves. Inspect for tears before use. Prevents dermal contact and potential skin irritation.[10]
Body Protection Laboratory Coat Flame-resistant, long-sleeved, and fully buttoned. Protects skin and personal clothing from contamination.[10]

| Respiratory Protection | NIOSH-Approved Respirator | Required if handling significant quantities of solid waste outside of a certified fume hood. | Prevents inhalation of fine particulates that can cause respiratory tract irritation.[9] |

Part 3: Step-by-Step Waste Collection and Storage Protocol

Proper segregation and containment at the point of generation—the "satellite accumulation area" (SAA)—are the most critical steps in the disposal workflow.[11][12] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 1: Select the Appropriate Waste Container

  • Primary Waste: Collect waste this compound (solid) and any acutely contaminated items (e.g., weighing paper, gloves) in a designated, sealable, and clearly labeled solid waste container. A wide-mouth polyethylene or glass jar is suitable.

  • Solvent Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container (e.g., a high-density polyethylene carboy). Crucially, do not mix halogenated and non-halogenated solvent wastes unless your facility's protocol explicitly allows it.

  • Container Integrity: Ensure all containers are leak-proof, have a tightly sealing cap, and are in good condition.[13]

Step 2: Label the Waste Container Immediately

  • The moment the first drop of waste enters the container, it must be labeled.[11]

  • Per EPA regulations, the label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" and any solvents present. Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[11]

    • The date of accumulation.

Step 3: Store the Waste Container Safely

  • Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[11]

  • Keep the container closed at all times except when adding waste.[14]

  • Store the container in a secondary containment bin or tray to catch any potential leaks.[13]

  • Segregate Incompatibles: Store this waste away from strong oxidizing agents and strong bases to prevent potentially violent reactions.[15]

Step 4: Arrange for Disposal

  • Once the container is full or you have finished the project, arrange for its removal by contacting your institution's Environmental Health and Safety (EHS) department.[9] They will manage the process of transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2]

Part 4: Disposal Workflow Diagram

The journey of hazardous waste from "cradle-to-grave" is a regulated and documented process. The following workflow illustrates the key stages for a research laboratory.

G cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS Responsibility A Waste Generation (Solid Residue, Solutions) B Hazard Identification (Assume Hazardous per Section 1) A->B C Select & Label Container ('Hazardous Waste', Full Name) B->C D Segregate & Store in SAA (Closed, Secondary Containment) C->D E Container is Full or Project is Complete D->E F Contact EHS for Pickup E->F G Waste Pickup & Consolidation F->G H Manifesting & Transportation G->H I Final Disposal at Licensed Facility (Incineration, Landfill) H->I J Regulatory Compliance Achieved (RCRA 'Cradle-to-Grave')

Caption: Disposal workflow for this compound.

Part 5: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Spill Cleanup:

  • Small Spill (in a fume hood):

    • Ensure your PPE is appropriate.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial chemical absorbent.[15]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the door to the lab to contain any vapors.

    • Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.[15]

Part 6: The Regulatory Imperative

In the United States, the management of hazardous waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[16] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, provide a comprehensive framework for waste management from generation to final disposal.[17] As a generator of hazardous waste, you are legally responsible for ensuring your waste is properly identified, managed, and treated, even after it leaves your facility.[3] Adherence to the procedures outlined in this guide is the first and most important step toward fulfilling this critical regulatory obligation.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Laboratory Waste Management. Environmental Marketing Services.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • EPA Hazardous Waste Management. Axonator.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.

  • Safety Data Sheet: Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride. AK Scientific, Inc.

  • Safety Data Sheet: 2-Furancarboxylic acid. [Source Not Specified, general chemical SDS].

  • Safety Data Sheet: 2,5-Furandicarboxylic acid. Sigma-Aldrich.

  • Furo[2,3-b]pyridine-2-carboxylic acid, 5-amino-, ethyl ester. ChemicalBook.

  • Standard Operating Procedure: Pyridine. Washington State University.

  • Furo[2,3-c]pyridine-5-carboxylic acid (9CI). ChemicalBook.

  • Safety Data Sheet: Furo[3,2-b]pyridine-2-carbaldehyde. ChemScene.

  • Personal protective equipment for handling Furo[3,2-b]pyridin-3-ol. BenchChem.

  • Safety Data Sheet: Furo[3,2-b]pyridine-2-carboxylic acid. Fisher Scientific.

  • This compound. BLDpharm.

  • FURO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID. Guidechem.

  • ethyl furo[2,3-b]pyridine-5-carboxylate. Chemical Synthesis Database.

  • Essential Safety and Operational Guide for Furo[2,3-b]pyridine-6-carbonitrile. BenchChem.

  • Essential Guide to the Safe Disposal of Furo[3,2-c]pyridine-4-carbonitrile. BenchChem.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Furo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery, our work with novel heterocyclic compounds like Furo[2,3-b]pyridine-5-carboxylic acid is foundational. While these molecules hold immense potential, their safe handling is paramount to protecting ourselves and ensuring the integrity of our research. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a culture of safety that empowers innovation.

Hazard Assessment: A Profile of this compound

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively published. Therefore, a conservative approach, grounded in data from structurally similar compounds, is critical. The molecule's structure—a fusion of a furan ring, a pyridine ring, and a carboxylic acid group—suggests several potential hazards.

  • Pyridine Moiety : The pyridine backbone is a well-known structural alert. Pyridine and its derivatives can cause skin and respiratory irritation, and overexposure may lead to symptoms like headaches, nausea, and dizziness.[1]

  • Carboxylic Acid Group : Carboxylic acids can be corrosive or irritating to skin and eyes.[2]

  • Fused Heterocyclic System : Compounds like Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride and Furo[3,2-b]pyridine-2-carboxylic acid are known irritants, causing skin, eye, and respiratory irritation.[3][4]

  • Physical Form : This compound is typically a solid, making the inhalation of fine dust a primary route of exposure during handling, weighing, and transfer.[5]

Based on this analysis, we must handle this compound as a substance that is potentially harmful if inhaled, ingested, or comes into contact with skin, and is a potent eye irritant.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a static choice but a dynamic decision based on the specific task. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection (Closed Container)Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing Powder / Aliquoting Solid Chemical Splash Goggles[6]Nitrile Gloves[1]Lab CoatRequired: Work within a certified chemical fume hood. If not possible, a NIOSH-approved respirator is mandatory.[6][7]
Preparing Solutions (in Fume Hood)Chemical Splash GogglesNitrile GlovesLab CoatNot required if performed correctly within a fume hood.
Handling Solutions (Low Volume, Benchtop)Chemical Splash GogglesNitrile GlovesLab CoatNot generally required
Spill Cleanup Chemical Splash Goggles & Face Shield[8]Heavy-duty Nitrile or Butyl Rubber Gloves[9]Chemical-resistant Apron over Lab CoatRequired: NIOSH-approved air-purifying respirator with appropriate cartridges.[10]
Causality Behind PPE Choices:
  • Eye and Face Protection : Standard safety glasses are insufficient. The risk of fine powder becoming airborne necessitates the use of chemical splash goggles that form a seal around the eyes.[6][10] A face shield should be worn over goggles during high-risk procedures like spill cleanup to protect the entire face.[8]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental splashes of pyridine-like compounds and are resistant to a wide range of chemicals.[1] Always double-check the manufacturer's glove compatibility chart. Gloves should be inspected before use and changed immediately if contamination is suspected.[11]

  • Body Protection : A standard, long-sleeved lab coat protects skin and personal clothing from contamination.[7] For large-scale operations or spill response, a chemical-resistant apron provides an additional barrier.[12]

  • Respiratory Protection : The primary risk from this solid compound is dust inhalation.[5] Therefore, all manipulations of the powder must occur within a certified chemical fume hood to control airborne particles at the source.[13] In the rare event that this is not feasible, or during a significant spill, a NIOSH-approved respirator is essential to prevent respiratory tract irritation.[3]

Operational and Disposal Plans

Safe handling is a matter of procedure. The following protocols provide step-by-step guidance for common laboratory tasks.

Protocol 1: Weighing and Handling the Solid Compound
  • Preparation : Designate a specific area within a certified chemical fume hood for handling the compound.[13] Ensure the work surface is clean and uncluttered.

  • PPE Donning : Before entering the designated area, don a lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing : Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Transfer : If transferring the solid to a flask for dissolution, do so slowly and carefully within the fume hood.

  • Post-Handling : Tightly cap the source container. Decontaminate the spatula and work surface. Remove gloves and wash hands thoroughly with soap and water.[6]

Protocol 2: Emergency Spill Response

This workflow outlines the immediate actions required in the event of a spill.

spill Spill Occurs evacuate Alert others & Evacuate immediate area spill->evacuate ppe Don appropriate PPE: - Respirator - Goggles & Face Shield - Heavy-duty gloves - Apron evacuate->ppe contain Contain the spill with absorbent material (e.g., sand, vermiculite) [1] ppe->contain collect Carefully sweep or scoop material into a labeled, sealed container [6] contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste container as hazardous chemical waste [4] decontaminate->dispose

Caption: Workflow for responding to a solid chemical spill.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and regulatory compliance.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste : Unused this compound and solutions containing the compound must be collected in a clearly labeled, sealed waste container.[13] Never pour this chemical down the drain.[1] Disposal must follow local and institutional guidelines for hazardous chemical waste.

Emergency Procedures: First Aid

The following decision tree provides immediate guidance in case of accidental exposure.

exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation wash_skin Immediately flush skin with soap and plenty of water for at least 15 minutes [6] skin->wash_skin rinse_eye Flush eyes with water for at least 15 minutes at an eyewash station [2, 3] eye->rinse_eye fresh_air Move to fresh air immediately [3] inhalation->fresh_air remove_clothing Remove contaminated clothing [3] wash_skin->remove_clothing medical Seek Immediate Medical Attention remove_clothing->medical rinse_eye->medical fresh_air->medical

Caption: Decision tree for first aid response to chemical exposure.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Available at: [Link]

  • SD Fine-Chem. PYRIDINE - SD Fine-Chem. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Available at: [Link]

  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE). Available at: [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. OJIN: The Online Journal of Issues in Nursing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.